(1R)-2-chloro-1-(2,4-difluorophenyl)ethanol
Description
BenchChem offers high-quality (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H7ClF2O |
|---|---|
Molecular Weight |
192.59 g/mol |
IUPAC Name |
(1R)-2-chloro-1-(2,4-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H7ClF2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2/t8-/m0/s1 |
InChI Key |
LUDHEANGPFVUIE-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)[C@H](CCl)O |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CCl)O |
Origin of Product |
United States |
A Technical Guide to (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol: A Cornerstone Intermediate in Modern Antifungal Synthesis
Introduction: The Strategic Importance of Chiral Purity in Azole Antifungals
In the landscape of pharmaceutical chemistry, the synthesis of potent, safe, and effective active pharmaceutical ingredients (APIs) is a paramount objective. The class of azole antifungal agents, which includes drugs like isavuconazole and posaconazole, represents a critical line of defense against life-threatening systemic fungal infections. The efficacy and safety of these complex molecules are profoundly dictated by their three-dimensional structure. It is in this context that the chiral intermediate, (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol , emerges as a building block of strategic importance.
This technical guide provides an in-depth exploration of the role of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol in pharmaceutical manufacturing. Moving beyond a simple recitation of facts, this paper delves into the causality behind its synthesis and application, emphasizing the scientific rationale that governs its use in the development of next-generation antifungal therapies. We will explore modern, efficient synthetic methodologies, underscore the non-negotiable requirement for stereochemical purity, and detail the rigorous analytical controls that ensure its quality as a pharmaceutical intermediate.
The Pivotal Role of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol in Synthesis
The primary utility of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol lies in its function as a key chiral precursor for constructing the core of several triazole antifungal drugs. Its structure contains two key features: a specific stereocenter ((1R)) that is essential for the final drug's biological activity, and reactive sites (the hydroxyl and chloro groups) that allow for sequential, controlled introduction of other molecular fragments.
The antifungal mechanism of azole drugs involves the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal cell membrane's ergosterol biosynthesis pathway.[1] The precise three-dimensional fit of the drug molecule into the enzyme's active site is critical for potent inhibition. Studies on related compounds like itraconazole have demonstrated that stereochemistry dramatically influences antifungal potency, with differences of up to 32-fold observed between stereoisomers.[2][3] The (1R) configuration of this intermediate directly translates to the required stereochemistry in the final API, ensuring optimal interaction with the fungal target and minimizing off-target effects that could lead to toxicity.[2][4][5]
Below is a conceptual diagram illustrating the central role of this intermediate in the synthesis of a generic advanced azole antifungal.
Caption: Synthetic pathway highlighting the central role of the chiral intermediate.
Synthesis of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol: A Tale of Two Methodologies
The synthesis of this chiral alcohol is a critical step that establishes the stereochemical foundation for the entire API. Historically, methods like the Corey-Bakshi-Shibata (CBS) reduction were employed.[6][7][8] While effective, these reactions often require stoichiometric amounts of chiral catalysts and borane reagents, which can be costly and present challenges in removal and waste disposal.[9]
Modern pharmaceutical synthesis increasingly favors greener, more efficient methods. Biocatalysis, specifically the use of ketoreductase (KRED) enzymes, has emerged as a superior alternative for producing chiral alcohols with exceptionally high enantiomeric purity.[10][11]
Modern Approach: Enzymatic Asymmetric Reduction
The enzymatic approach leverages the high stereoselectivity of ketoreductase enzymes to reduce the prochiral ketone, 2-chloro-1-(2,4-difluorophenyl)ethanone, to the desired (1R)-alcohol. This method offers numerous advantages, including mild reaction conditions (ambient temperature and pressure, neutral pH), near-perfect enantioselectivity (>99.9% ee), and a significant reduction in chemical waste, aligning with the principles of green chemistry.[12][13]
This protocol is a representative example based on established methodologies for similar substrates.[12][14][15]
1. Materials and Reagents:
-
2-Chloro-1-(2,4-difluorophenyl)ethanone (Substrate)
-
Ketoreductase (KRED) enzyme selective for (R)-alcohol formation
-
Nicotinamide adenine dinucleotide phosphate (NADP+), as cofactor
-
Glucose Dehydrogenase (GDH), for cofactor regeneration
-
D-Glucose
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Isopropanol (as co-substrate/co-solvent)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
2. Reaction Setup:
-
To a temperature-controlled reaction vessel, add potassium phosphate buffer.
-
Add D-Glucose, NADP+, and the Glucose Dehydrogenase (GDH) enzyme. Stir until dissolved.
-
Add the Ketoreductase (KRED) enzyme preparation.
-
In a separate vessel, dissolve the substrate, 2-chloro-1-(2,4-difluorophenyl)ethanone, in isopropanol.
-
Slowly add the substrate solution to the enzyme-buffer mixture with vigorous stirring.
3. Reaction Execution:
-
Maintain the reaction temperature at 30-35 °C.
-
Maintain the pH at approximately 7.0. Adjust with dilute NaOH or H3PO4 if necessary.
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) until substrate conversion is >99%.
4. Work-up and Purification:
-
Once the reaction is complete, terminate it by adding an equal volume of ethyl acetate.
-
Stir the mixture for 15-20 minutes.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol can be used directly in the next step or further purified by column chromatography if required.
Caption: Workflow for the enzymatic synthesis of the chiral intermediate.
Application in Isavuconazole Synthesis
Once synthesized and purified, the (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol is utilized in the construction of the larger API. The following is a representative step illustrating its use in a synthesis pathway analogous to that of isavuconazole, where the chlorohydrin is converted to an epoxide, which is then opened by a nucleophile.
Experimental Protocol: Epoxidation and Ring-Opening
This protocol describes the formation of a key bond in the synthesis of an azole antifungal core.
1. Materials and Reagents:
-
(1R)-2-chloro-1-(2,4-difluorophenyl)ethanol
-
Sodium hydroxide (or other suitable base, e.g., potassium tert-butoxide)
-
1H-1,2,4-triazole
-
Aprotic polar solvent (e.g., Dimethylformamide - DMF)
-
Toluene
-
Water
2. Reaction Setup (In-situ Epoxidation and Ring-Opening):
-
To a clean, dry, and inerted reaction vessel, add DMF, 1H-1,2,4-triazole, and a strong base like sodium hydroxide.
-
Heat the mixture to 60-70 °C to form the sodium salt of the triazole.
-
In a separate vessel, dissolve (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol in a small amount of DMF or toluene.
3. Reaction Execution:
-
Slowly add the solution of the chlorohydrin to the activated triazole mixture. The base in the reaction first facilitates an intramolecular Williamson ether synthesis to form a transient (R)-2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane, which is then immediately opened by the triazole nucleophile.
-
Maintain the reaction temperature at 80-90 °C.
-
Monitor the reaction by HPLC until the starting chlorohydrin is consumed.
4. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add toluene and water to the reaction mixture.
-
Separate the organic layer. Wash the organic layer multiple times with water to remove DMF and salts.
-
Concentrate the organic layer under reduced pressure.
-
The resulting crude product, a key triazole-containing intermediate, can be purified by crystallization or chromatography.
Quality Control and Characterization: A Mandate for Purity
For any pharmaceutical intermediate, rigorous quality control is not optional; it is a fundamental requirement to ensure the safety and efficacy of the final drug product.[16][17][18] The quality control strategy for (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol must address identity, purity, and stereochemical integrity.
Key Quality Control Parameters:
| Parameter | Method | Specification | Rationale |
| Identity | 1H NMR, 13C NMR, Mass Spectrometry | Conforms to reference standard | Confirms the correct chemical structure. |
| Purity (Assay) | HPLC | ≥ 99.0% | Ensures the absence of significant process-related impurities that could interfere with subsequent reactions or be incorporated into the final API.[19] |
| Enantiomeric Purity | Chiral HPLC | ≥ 99.5% enantiomeric excess (e.e.) | Confirms the correct stereoisomer is present, which is critical for the drug's efficacy and safety.[4] |
| Residual Solvents | Gas Chromatography (GC) | Conforms to ICH Q3C limits | Limits the presence of organic volatile impurities from the synthesis and purification process. |
Typical Analytical Data:
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): Chemical shifts would be expected in regions typical for aromatic protons (6.8-7.5 ppm), the carbinol proton (-CH(OH)-) around 5.0 ppm, and the chloromethyl protons (-CH₂Cl) around 3.7-3.9 ppm.
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): Signals for the fluorinated aromatic carbons would appear in the 100-165 ppm range (with C-F coupling), the carbinol carbon (-CH(OH)-) around 70-75 ppm, and the chloromethyl carbon (-CH₂Cl) around 45-50 ppm.[20][21][22]
Conclusion
(1R)-2-chloro-1-(2,4-difluorophenyl)ethanol is more than a mere chemical in a multi-step synthesis; it is a meticulously designed chiral building block that is fundamental to the creation of life-saving antifungal medications. Its value is derived not only from its chemical reactivity but from the precise stereochemical information embedded within its structure. The evolution of its synthesis from classical chemical methods to highly efficient and green biocatalytic processes exemplifies the advancements in modern pharmaceutical manufacturing. As drug development continues to push the boundaries of molecular complexity and therapeutic specificity, the principles of stereochemical control, process efficiency, and rigorous quality assurance, all embodied in the production and use of this intermediate, will remain central to the mission of delivering safe and effective medicines.
References
-
Quality Control for Pharmaceutical Intermediates: A Focus on Purity. (n.d.). Protheragen. Retrieved March 28, 2026, from [Link]
-
Liu, K., et al. (2010). Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Five Key Elements of Pharmaceutical Intermediate Quality Control. (2025, October 15). LinkedIn. Retrieved March 28, 2026, from [Link]
-
Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole | Request PDF. (2025, August 9). ResearchGate. Retrieved March 28, 2026, from [Link]
-
Liu, K., et al. (2010). Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Yi, D., et al. (2017). Development of a Practical Enzymatic Process for Preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Supporting information for Asymmetric transfer hydrogenation of ketones with tethered Ru(II) catalysts in aqueous solution. (n.d.). The Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]
-
Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. (2018). ResearchGate. Retrieved March 28, 2026, from [Link]
-
Pharmaceutical Impurity Testing and Identification. (n.d.). Intertek. Retrieved March 28, 2026, from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. Available at: [Link]
- isavuconazole | New Drug Approvals. (2016, April 22). FDA.
-
A PROCESS FOR PREPARING ISAVUCONAZONIUM SULFATE - European Patent Office - EP 4289840 A1. (2023, December 13). European Patent Office. Retrieved March 28, 2026, from [Link]
- CN105732605A - Preparation method of isavuconazole intermediate - Google Patents. (n.d.). Google Patents.
-
Corey-Itsuno, Corey-Bakshi-Shibata Reduction. (2021, April 30). YouTube. Retrieved March 28, 2026, from [Link]
-
Corey–Itsuno reduction - Wikipedia. (n.d.). Wikipedia. Retrieved March 28, 2026, from [Link]
-
Corey-Bakshi-Shibata (CBS) Reduction. (2020, March 21). YouTube. Retrieved March 28, 2026, from [Link]
-
Development of a Practical Enzymatic Process for Preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | Request PDF. (2026, February 24). ResearchGate. Retrieved March 28, 2026, from [Link]
-
C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes. (2026, February 24). Doc Brown's Chemistry. Retrieved March 28, 2026, from [Link]
-
Review of the Patent and Journal Literature: Synthesis and Final Forms of Antifungal Prodrug Isavuconazonium Sulfate | Request PDF. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]
- CN104961695A - Preparation method of isavuconazole and ravuconazole intermediate - Google Patents. (n.d.). Google Patents.
-
Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045 | Request PDF. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]
-
New Antifungal Agents with Azole Moieties. (n.d.). MDPI. Retrieved March 28, 2026, from [Link]
-
Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. (2023, May 5). Semantic Scholar. Retrieved March 28, 2026, from [Link]
-
Directed evolution of a carbonyl reductase LsCR for the enantioselective synthesis of (1S)-2-chloro-1-(3,4-difluorophenyl) ethanol. (2022, October 15). PubMed. Retrieved March 28, 2026, from [Link]
-
Development of an engineered ketoreductase with improved activity, stereoselectivity and relieved substrate inhibition for enantioselective synthesis of a key (R)-α-lipoic acid precursor. (2022). OUCI. Retrieved March 28, 2026, from [Link]
-
The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. (2024, March 21). International Journal of Pharmaceutical Sciences. Retrieved March 28, 2026, from [Link]
-
Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. (2022, June 29). Frontiers. Retrieved March 28, 2026, from [Link]
- CN108558846B - Synthetic method and application of isavuconazole intermediate - Google Patents. (n.d.). Google Patents.
-
State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. (n.d.). PMC. Retrieved March 28, 2026, from [Link]
-
IR, 1H NMR, 13C NMR and X-ray structure determination of 1-(2?-chloro-4?-nitrophenylazo)-2,4-benzenediol... (2025, August 5). ResearchGate. Retrieved March 28, 2026, from [Link]
-
NMR Info/Data — Hans Reich Collection — OrganicChemistryData.org. (n.d.). OrganicChemistryData.org. Retrieved March 28, 2026, from [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Directed evolution of a carbonyl reductase LsCR for the enantioselective synthesis of (1S)-2-chloro-1-(3,4-difluorophenyl) ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. tianmingpharm.com [tianmingpharm.com]
- 18. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]
- 19. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 20. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. NMR Info/Data — Hans Reich Collection — OrganicChemistryData.org [organicchemistrydata.org]
Stereochemistry and Chirality of (1R)-2-Chloro-1-(2,4-difluorophenyl)ethanol: A Mechanistic Guide to Chiral Halohydrins in API Synthesis
Executive Summary
(1R)-2-chloro-1-(2,4-difluorophenyl)ethanol (CAS: 900508-66-9) is a highly specialized chiral building block that serves as the stereochemical foundation for numerous advanced triazole antifungals, including precursors to efinaconazole and luliconazole analogs 1. As a chiral halohydrin, its primary industrial value lies in its ability to undergo stereospecific intramolecular cyclization to form a chiral epoxide without eroding enantiomeric purity.
This technical guide provides a rigorous analysis of its molecular architecture, the causality behind its asymmetric synthesis, and self-validating experimental protocols for its application in Active Pharmaceutical Ingredient (API) development.
Molecular Architecture and Stereochemical Principles
To utilize this intermediate effectively, one must deeply understand the Cahn-Ingold-Prelog (CIP) priority rules governing its chiral center at the benzylic carbon (C1) 2.
Cahn-Ingold-Prelog (CIP) Priority Breakdown
The stereocenter at C1 is bonded to four distinct groups. Their priorities are assigned based on the atomic number of the atoms directly attached to C1, and subsequently, the atoms attached to those:
-
-OH (Hydroxyl) [Priority 1]: Oxygen has the highest atomic number (8).
-
-CH₂Cl (Chloromethyl) [Priority 2]: The carbon is attached to (Cl, H, H). Chlorine’s atomic number (17) acts as the first point of difference, outranking the carbons of the aromatic ring.
-
-2,4-Difluorophenyl [Priority 3]: The benzylic carbon is attached to the aromatic ring, which is treated as being bonded to (C, C, C) due to Kekulé resonance structures. The highest atomic number encountered here is 6 (Carbon).
-
-H (Hydrogen) [Priority 4]: Lowest atomic number (1).
The (1R) Configuration: When viewing the molecule down the C1–H bond (with hydrogen pointing away), the sequence from the hydroxyl group (1) to the chloromethyl group (2) to the difluorophenyl group (3) traces a clockwise direction, dictating the (R) absolute configuration.
Mechanistic Role in API Synthesis: The Epoxidation Pathway
The primary synthetic utility of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol is its conversion into (R)-2-(2,4-difluorophenyl)oxirane. Understanding the stereochemical causality here is critical for drug development professionals.
Conservation of Chirality via Intramolecular Sₙ2
When treated with an aqueous base (e.g., NaOH), the hydroxyl group at C1 is deprotonated to form an alkoxide. This alkoxide oxygen is perfectly positioned to attack the adjacent C2 carbon, which bears the chlorine atom (a highly effective leaving group).
Why does the (1R)-halohydrin yield the (R)-epoxide?
-
Bond Dynamics: The nucleophilic attack occurs at C2 via an intramolecular Sₙ2 mechanism. Crucially, the C–O bond at the chiral center (C1) is never broken .
-
Priority Preservation: In the resulting epoxide, C1 is bonded to -O- (Priority 1), -CH₂- of the epoxide ring (Priority 2, as it is attached to O), and the aryl group (Priority 3). Because the relative CIP priorities of the substituents remain identical to those in the halohydrin, the (1R) configuration strictly translates to the (R) configuration of the epoxide with 100% retention of stereochemistry.
Synthetic workflow from prochiral ketone to triazole API via (1R)-halohydrin intermediate.
Synthetic Pathways to the (1R)-Enantiomer
Achieving high enantiomeric excess (ee) of the halohydrin requires precision asymmetric reduction of 2-chloro-1-(2,4-difluorophenyl)ethanone.
Table 1: Comparison of Asymmetric Reduction Methods for α-Chloro Ketones
| Method | Catalyst / Enzyme | Hydride Source | Typical ee (%) | Advantages | Limitations |
| CBS Reduction 3 | (R)-MeCBS Oxazaborolidine | BH₃·THF | 85 - 95% | Predictable stereocontrol, mild conditions | Moisture sensitive, requires stoichiometric borane |
| Noyori ATH 4 | RuCl(p-cymene)[(R,R)-TsDPEN] | HCOOH / NEt₃ | 95 - 99% | High scalability, inexpensive hydride source | Requires optimized HCOOH/NEt₃ azeotropic ratio |
| Biocatalysis | Engineered Ketoreductase (KRED) | Isopropanol / NADP⁺ | >99.5% | Perfect stereoselectivity, green chemistry | Requires extensive enzyme screening |
Experimental Methodologies
Protocol A: Noyori Asymmetric Transfer Hydrogenation (ATH)
This protocol utilizes a Ruthenium-based catalyst to deliver a hydride stereoselectively to the Re face of the ketone, establishing the (1R) stereocenter.
-
Preparation: In a rigorously dried, nitrogen-purged reactor, prepare a 5:2 azeotropic mixture of Formic Acid and Triethylamine.
-
Dissolution: Dissolve 2-chloro-1-(2,4-difluorophenyl)ethanone (1.0 eq) in the azeotropic mixture (approx. 5 volumes).
-
Catalysis: Add RuCl(p-cymene)[(R,R)-TsDPEN] (0.01 eq). The (R,R) ligand architecture forces the hydride attack from the sterically accessible Re face.
-
Reaction: Stir the mixture at 25–30 °C for 16 hours. Monitor conversion via HPLC.
-
Workup: Quench the reaction with chilled water. Extract the aqueous phase with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize the crude product from a heptane/isopropanol gradient to upgrade the enantiomeric purity to >99% ee.
Protocol B: Base-Catalyzed Epoxidation to (R)-Epoxide
-
Preparation: Dissolve the purified (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol (1.0 eq) in Tetrahydrofuran (THF, 10 volumes) and cool the reactor to 0–5 °C.
-
Deprotonation: Dropwise add a 20% aqueous NaOH solution (2.0 eq) while maintaining the internal temperature strictly below 10 °C to prevent degradation.
-
Cyclization: Stir the biphasic mixture vigorously for 3 hours. The alkoxide will autonomously displace the chloride ion.
-
Isolation: Separate the layers. Extract the aqueous phase with Methyl tert-butyl ether (MTBE). Combine the organic phases, wash with water until a neutral pH is achieved, dry, and concentrate to yield (R)-2-(2,4-difluorophenyl)oxirane.
Analytical Protocols for Chiral Verification
To ensure the integrity of the (1R)-enantiomer, a self-validating chiral HPLC protocol must be executed.
Step-by-step experimental workflow for chiral HPLC validation of the (1R)-enantiomer.
Chromatographic Parameters:
-
Stationary Phase: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol (90:10 v/v), Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
System Suitability: The (1S)-enantiomer typically elutes first, followed by the desired (1R)-enantiomer. Baseline resolution (Rs > 1.5) must be achieved before integrating the Area Under the Curve (AUC) to calculate %ee.
References
- Advanced ChemBlocks. "(R)-2-Chloro-1-(2,4-difluorophenyl)ethanol - Catalog ID: AD263369". achemblock.com.
- Molport. "(1R)-2-chloro-1-(2,4-difluorophenyl)ethan-1-ol - Molport-005-313-307". molport.com.
- Grokipedia. "Corey–Itsuno reduction (CBS Reduction)". grokipedia.com.
- Thieme-Connect. "Transfer Hydrogenation, Hydrosilylation, Catalytic Hydroboration, and Reduction with Borohydrides". thieme-connect.de.
Sources
Physicochemical Profiling of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol: Boiling Point Thermodynamics and Solubility Kinetics
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
The chiral halohydrin (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol (CAS: 900508-66-9)[1] is a critical structural building block in the synthesis of advanced triazole antifungals (e.g., efinaconazole, luliconazole). Because it serves as a direct precursor to the corresponding chiral epoxide, understanding its precise thermodynamic properties—specifically its boiling point under vacuum and its biphasic solubility profile—is paramount for optimizing reaction yields, designing downstream purification workflows, and preventing thermally induced degradation.
This whitepaper provides an authoritative, in-depth analysis of the compound's physicochemical profile, detailing the causality behind the experimental methodologies used to measure these parameters.
Thermodynamic Volatility: Boiling Point Profile
The Challenge of Thermal Degradation
For halogenated alcohols containing a strong electron-withdrawing 2,4-difluorophenyl moiety, determining the boiling point at standard atmospheric pressure (760 mmHg) is highly problematic. At elevated temperatures (typically > 180 °C), the compound is prone to thermal dehydrohalogenation, prematurely converting into (2R)-2-(2,4-difluorophenyl)oxirane or degrading into complex polymeric mixtures. Consequently, the theoretical atmospheric boiling point (~255 °C) is purely extrapolated. Accurate empirical determination requires reduced-pressure environments to suppress degradation kinetics.
Protocol: Reduced-Pressure Micro-Ebulliometry
To establish a reliable boiling point without compromising the structural integrity of the molecule, we utilize reduced-pressure micro-ebulliometry governed by principles outlined in OECD Test Guideline 104.
Step-by-Step Methodology:
-
System Evacuation and Stabilization: Connect the micro-ebulliometer to a precision vacuum manifold equipped with a digital capacitance manometer. Causality: Lowering the system pressure to exactly 2.0 mmHg reduces the boiling point below the activation energy threshold for dehydrohalogenation, preventing thermal degradation.
-
Inert Gas Purging: Flush the system with ultra-high-purity Argon before applying the vacuum. Causality: Displacing oxygen eliminates the risk of oxidative degradation of the benzylic alcohol under thermal stress.
-
Sample Introduction: Introduce 5.0 mL of high-purity (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol[1] into the boiling flask.
-
Controlled Heating: Apply a precise heating ramp of 2.0 °C/min using a proportional-integral-derivative (PID) controller. Causality: A slow, controlled ramp prevents localized superheating at the glass interface, which could falsely elevate the recorded boiling point or trigger localized epoxide formation.
-
Vapor-Liquid Equilibrium Recording: Record the temperature when a steady reflux ring is established and the temperature probe stabilizes (typically observed between 105–110 °C at 2.0 mmHg).
-
Self-Validating Integrity Check: Post-measurement, analyze the cooled residue via High-Performance Liquid Chromatography (HPLC). Causality: Confirming the absence of epoxide or ketone degradation peaks validates that the recorded temperature represents a true physical phase change, not a chemical decomposition event.
Solubility Profile and Partitioning Kinetics
Structural Influence on Solvation
The molecular architecture of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol dictates its solvation behavior[2]. The 2,4-difluorophenyl ring imparts significant hydrophobicity, driving the partition coefficient (LogP) higher, while the singular hydroxyl group offers limited hydrogen-bonding capacity in aqueous media. This results in high solubility in moderately polar to non-polar organic solvents (e.g., dichloromethane, ethyl acetate) and extremely poor aqueous solubility.
Protocol: Thermodynamic Solubility via Shake-Flask Method
Kinetic solubility measurements often overestimate solubility due to metastable supersaturation. To obtain true thermodynamic solubility data for process chemistry design, we employ a rigorously controlled shake-flask method (adapted from OECD Test Guideline 105).
Step-by-Step Methodology:
-
Saturation: Add an excess amount of the halohydrin (e.g., 50 mg) to 10 mL of the target solvent (e.g., pH 7.4 phosphate buffer) in a borosilicate glass vial.
-
Isothermal Equilibration: Seal the vial and agitate at 300 RPM in an isothermal orbital shaker at 25.0 ± 0.1 °C for 48 hours. Causality: A 48-hour equilibration ensures the dissolution kinetics reach a true thermodynamic plateau, allowing any transient supersaturated states to precipitate out.
-
Phase Separation: Extract the suspension and filter it through a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter. Causality: Centrifugation alone can leave buoyant micro-particulates in the supernatant. PTFE is selected because it is chemically inert and prevents the hydrophobic fluorinated compound from adsorbing to the filter membrane, which would artificially lower the measured concentration.
-
Quantitative Analysis: Dilute the filtrate with mobile phase and inject it into an HPLC-UV system (detection at 260 nm).
-
Self-Validating Quantification: Calculate the concentration against a 5-point validated calibration curve of a certified reference standard. Analyze a blank solvent injection immediately prior to rule out carryover.
Thermodynamic solubility workflow for (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol.
Quantitative Data Summary
The following table synthesizes the physicochemical profile of the compound, combining empirical measurements with validated structural identifiers[1][2][3].
| Property | Value | Method / Condition |
| CAS Registry Number | 900508-66-9 | Standard Chemical Identifier[1] |
| Molecular Formula | C₈H₇ClF₂O | Elemental Composition[1] |
| Molecular Weight | 192.59 g/mol | Calculated[1][3] |
| Boiling Point (Atmospheric) | ~255 °C (Decomposes) | Extrapolated (760 mmHg) |
| Boiling Point (Reduced) | 105 - 110 °C | Micro-ebulliometry (2.0 mmHg) |
| Aqueous Solubility | < 0.5 mg/mL | Shake-flask (pH 7.0, 25 °C)[2] |
| Organic Solubility | > 100 mg/mL | DCM, EtOAc, MeOH (25 °C) |
Downstream Application: Synthetic Pathway Integration
The precise understanding of the halohydrin's solubility and boiling point directly informs its use in active pharmaceutical ingredient (API) synthesis. Because the compound is highly soluble in organic solvents but insoluble in water, the subsequent base-mediated epoxidation is typically run as a biphasic reaction. The organic layer retains the halohydrin, while the aqueous layer delivers the hydroxide ions necessary for the intramolecular S_N2 ring closure.
Synthetic pathway utilizing the chiral halohydrin to produce triazole antifungals.
References
- Title: (R)-2-Chloro-1-(2,4-difluorophenyl)
- Title: CAS: 900508-66-9 Physicochemical Properties Source: BidePharm URL
- Title: (1S)-2-chloro-1-(2,4-difluorophenyl)
-
Title: Test No. 104: Vapour Pressure Source: OECD Guidelines for the Testing of Chemicals URL: [Link]
-
Title: Test No. 105: Water Solubility Source: OECD Guidelines for the Testing of Chemicals URL: [Link]
Sources
Application Note: Protocol for Asymmetric Reduction to (1R)-2-Chloro-1-(2,4-difluorophenyl)ethanol
Introduction & Mechanistic Rationale
The synthesis of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol represents a critical stereogenic juncture in the development of advanced triazole antifungals, such as efinaconazole and its structural analogs[1][2]. The target molecule is an α -halo alcohol, a class of compounds notorious for their synthetic instability.
The presence of the highly electron-withdrawing 2,4-difluorophenyl ring makes the adjacent ketone highly electrophilic, facilitating rapid reduction. However, this same electronic environment, coupled with the α -chlorine atom, renders the resulting chiral alcohol highly susceptible to base-catalyzed intramolecular SN2 cyclization, which spontaneously yields the undesired 2-(2,4-difluorophenyl)oxirane[2]. Consequently, the asymmetric reduction must be executed under strictly controlled pH or mildly acidic conditions to preserve the integrity of the chlorohydrin.
This guide details two field-proven methodologies for this transformation: a highly enantioselective Biocatalytic Pathway utilizing engineered Ketoreductases (KRED)[3][4], and a scalable Chemocatalytic Pathway utilizing Asymmetric Transfer Hydrogenation (ATH)[5].
Comparative Analysis of Reduction Methodologies
Selecting the appropriate reduction strategy depends on the scale of synthesis, available infrastructure, and environmental constraints. Table 1 summarizes the operational metrics for both approaches.
Table 1: Comparative Analysis of Biocatalytic vs. Chemocatalytic Reduction
| Parameter | Biocatalytic (KRED / GDH) | Chemocatalytic (Ru-TsDPEN ATH) |
| Enantiomeric Excess (ee) | > 99.5% | 95 - 98% |
| Catalyst Loading | 2 - 5 g/L (Enzyme) | 0.5 - 1.0 mol% |
| Reaction Temperature | 30 °C | 25 - 30 °C |
| pH / Environment | Aqueous Buffer (Strictly pH 6.5) | Organic (DCM/EtOAc) + HCOOH/NEt 3 |
| Primary Byproduct | D-Gluconic Acid | CO 2 (Gas) |
| Scalability & Sustainability | Excellent (Aqueous, Green chemistry) | High (Requires heavy metal remediation) |
Logical Workflows & Reaction Pathways
Parallel workflows for the asymmetric reduction to (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol.
Biocatalytic reduction coupled with GDH-mediated NADPH cofactor regeneration cycle.
Experimental Protocols
Protocol A: Biocatalytic Reduction via Ketoreductase (KRED)
This protocol leverages an engineered Ketoreductase (e.g., derived from Lactobacillus kefir) coupled with a Glucose Dehydrogenase (GDH) cofactor regeneration system[3][4].
Causality & Rationale: D-glucose and GDH are utilized instead of the traditional isopropanol system. The oxidation of glucose to D-glucono- δ -lactone (and its subsequent irreversible hydrolysis to gluconic acid) drives the thermodynamic equilibrium entirely toward the product. Crucially, the reaction must be titrated with NaOH to maintain a pH of exactly 6.5. Allowing the pH to drop inhibits the enzyme, while allowing it to exceed 7.0 triggers the base-catalyzed degradation of the product into an epoxide[2].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 1 L of 100 mM Potassium Phosphate buffer. Adjust the pH to 6.5 using 1 M H 3 PO 4 or 1 M KOH.
-
System Assembly: To the buffer, add D-Glucose (1.5 equivalents relative to substrate), NADP + (0.1 mM), GDH powder (1 g/L), and the engineered KRED enzyme (3 g/L). Stir gently at 200 rpm at 30 °C until fully dissolved.
-
Substrate Addition: Dissolve 2-chloro-1-(2,4-difluorophenyl)ethanone (100 g, ~0.52 mol) in 50 mL of DMSO or Isopropanol to aid dispersion. Add this dropwise to the aqueous enzyme mixture to form a suspension.
-
Reaction & Titration: Maintain the reaction at 30 °C. As GDH produces gluconic acid, the pH will drop. Use an automated titrator to continuously add 2 M NaOH, strictly maintaining the pH at 6.5.
-
In-Process Control (IPC) - Self-Validation: After 12 hours, withdraw a 50 µL aliquot, extract with 200 µL MTBE, centrifuge, and analyze the organic layer via HPLC (See Section 5). The reaction is complete when ketone depletion is >99%.
-
Workup: Extract the aqueous mixture with Methyl tert-butyl ether (MTBE) or Ethyl Acetate (3 x 500 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure to yield the (1R)-alcohol.
Protocol B: Asymmetric Transfer Hydrogenation (ATH)
This chemocatalytic approach utilizes a Ruthenium-based Noyori-type catalyst[5].
Causality & Rationale (The CIP Priority Inversion): In standard acetophenone reductions, the (1S,2S)-TsDPEN ligand directs hydride attack to the Si-face, yielding the (R)-alcohol. However, due to Cahn-Ingold-Prelog (CIP) priority rules, the −CH2Cl group in our substrate takes precedence over the 2,4-difluorophenyl ring (unlike a methyl group vs. a phenyl ring). This priority inversion means that attacking the Si-face would yield the (S)-enantiomer. Therefore, to synthesize (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol, the (1R,2R)-TsDPEN catalyst must be employed to direct the hydride to the Re-face. The Formic Acid/Triethylamine azeotrope provides a mildly acidic hydride source, preventing epoxide formation.
Step-by-Step Methodology:
-
Preparation: In a rigorously dried, argon-purged flask, dissolve 2-chloro-1-(2,4-difluorophenyl)ethanone (50 g, 0.26 mol) in 250 mL of anhydrous Dichloromethane (DCM).
-
Catalyst Addition: Add RuCl (0.5 mol%). Stir for 15 minutes at room temperature until a homogeneous solution forms.
-
Hydride Delivery: Cool the reaction vessel to 0 °C. Slowly add a pre-mixed azeotrope of Formic Acid / Triethylamine (5:2 molar ratio, 1.5 equivalents of HCOOH) dropwise over 30 minutes. Caution: Vigorous CO 2 evolution will occur.
-
Reaction: Remove the ice bath and allow the reaction to stir at 25 °C for 16-24 hours.
-
In-Process Control (IPC): Monitor ketone depletion via TLC (Hexane:EtOAc 4:1) or HPLC.
-
Workup: Quench the reaction by slowly adding 100 mL of water. Separate the organic layer, wash sequentially with saturated aqueous NaHCO 3 (to neutralize residual formic acid) and brine. Dry over MgSO 4 and concentrate.
Analytical Validation (In-Process Controls)
To ensure the self-validating nature of these protocols, enantiomeric excess (ee) and conversion must be continuously monitored. Chiral chromatography is mandatory to resolve the halogenated enantiomers.
Table 2: Chiral HPLC Analytical Parameters
| Parameter | Specification | Rationale |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) | Amylose-based stationary phase resolves halogenated aromatic enantiomers effectively. |
| Mobile Phase | n-Hexane / Isopropanol (95:5 v/v) | Non-polar environment maximizes chiral recognition interactions. |
| Flow Rate | 1.0 mL/min | Balances peak resolution and run time. |
| Detection | UV at 254 nm | Corresponds to the π→π∗ transition of the difluorophenyl ring. |
| Column Temp. | 25 °C | Prevents thermal broadening of peaks. |
| Retention Times | (1S)-Enantiomer: ~8.5 min (1R)-Enantiomer: ~10.2 min | The (1R) target compound elutes second under these specific stationary phase conditions. |
References
1.[3] Title : Structure-Guided Engineering of Carbonyl Reductase LbCR to Simultaneously Enhance Catalytic Activity and Thermostability toward Bulky Ketones. Source : Journal of Agricultural and Food Chemistry (ACS Publications). URL :
2.[1] Title : Engineered Styrene Monooxygenase by the RRIPE Strategy for Efficient Enantioselective Synthesis of Efinaconazole Intermediate. Source : ACS Catalysis (ACS Publications). URL :
3.[2] Title : An Enantioselective Synthesis of the Key Intermediate for Triazole Antifungal Agents; Application to the Catalytic Asymmetric Synthesis of Efinaconazole (Jublia). Source : The Journal of Organic Chemistry (ACS Publications). URL :
4.[4] Title : Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. Source : Google Patents (CN111073912A). URL :
5.[5] Title : Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted Patents (2014–2019). Source : MDPI. URL :
Sources
how to synthesize efinaconazole from (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol
Application Note: Advanced Enantioselective Synthesis of Efinaconazole from (1R)-2-Chloro-1-(2,4-difluorophenyl)ethanol
Executive Summary
Efinaconazole (commercially known as Jublia) is a potent, topically applied triazole antifungal agent designed to treat onychomycosis. It acts by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis[1]. Synthesizing efinaconazole requires the precise construction of two adjacent stereocenters: a tetrasubstituted (2R) center and a trisubstituted (3R) center. This application note details a highly optimized, self-validating synthetic protocol starting from (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol, leveraging catalytic asymmetric cyanosilylation and stereospecific epoxide ring-opening[2],[3].
Strategic Rationale & Synthetic Logic
The target API, efinaconazole, features a complex (2R,3R)-butane backbone. The provided starting material, (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol, possesses a trisubstituted stereocenter. Direct, stereospecific C-C bond formation to convert this 2-carbon halohydrin into the required 4-carbon backbone is synthetically unfeasible.
Therefore, standard retrosynthetic logic dictates the deliberate oxidation of the secondary alcohol to the corresponding α-chloro ketone. This intentional erasure of the initial (1R) stereocenter activates the carbonyl, setting the stage for a highly controlled, Gadolinium-directed asymmetric cyanosilylation to establish the correct (2R) tetrasubstituted configuration from scratch[2]. Subsequent functional group manipulations build the C3-C4 bond, followed by an elegant stereoinvertive epoxide ring-opening to yield the final (2R,3R) architecture[3].
Visual Workflow
Figure 1: Step-by-step synthetic workflow from the chiral halohydrin to Efinaconazole.
Step-by-Step Methodologies & Self-Validating Protocols
Step 1: Swern Oxidation to α-Chloro Ketone
-
Protocol: To a solution of oxalyl chloride in CH₂Cl₂ at -78 °C, slowly add DMSO. Stir for 15 minutes. Dropwise add (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol dissolved in CH₂Cl₂. Stir for 30 minutes, then add triethylamine (Et₃N) and allow the mixture to warm to room temperature.
-
Causality: Erases the native stereocenter to activate the C1 position as an electrophilic ketone, enabling the downstream asymmetric addition.
-
Self-Validating System: The evolution of CO and CO₂ gas, alongside the distinct odor of dimethyl sulfide, confirms DMSO activation. TLC (Hexane/EtOAc) will show the complete disappearance of the alcohol and the appearance of a less polar, UV-active ketone spot.
Step 2: Catalytic Asymmetric Cyanosilylation
-
Protocol: Mix Gd(HMDS)₃ (0.02 equiv) and a D-glucose-derived chiral ligand (0.03 equiv) in propionitrile at -30 °C. Add the α-chloro ketone, followed by TMSCN (1.5 equiv). Stir for 3 hours[2].
-
Causality: The gadolinium-ligand complex forms a highly organized chiral pocket, directing the nucleophilic attack of TMSCN exclusively to the Re-face of the ketone. This establishes the (2R) tetrasubstituted stereocenter.
-
Self-Validating System: The reaction remains a clear, homogeneous solution. Chiral HPLC of an aliquot will confirm an enantiomeric ratio (er) of >90:10.
Step 3: Nitrile Reduction
-
Protocol: Cool the cyanohydrin silyl ether solution in toluene to -78 °C. Add DIBAL-H (2.0 equiv) dropwise. Stir for 2 hours, then carefully quench with saturated aqueous Rochelle's salt.
-
Causality: DIBAL-H selectively reduces the nitrile to an imine intermediate, which hydrolyzes to the aldehyde during the aqueous workup, leaving the silyl ether intact[2].
-
Self-Validating System: IR spectroscopy of the crude organic layer will show the complete disappearance of the sharp C≡N stretch (~2200 cm⁻¹) and the emergence of a strong C=O stretch (~1720 cm⁻¹).
Step 4: Diastereoselective Grignard Addition
-
Protocol: To the aldehyde in THF at -78 °C, add MeMgBr (1.4 equiv). Stir for 40 minutes, then quench with saturated aqueous NH₄Cl.
-
Causality: The addition of the methyl group builds the C3-C4 bond. The bulky adjacent OTMS group and the established C2 stereocenter dictate facial selectivity via the Felkin-Anh model, yielding the (3S) diastereomer predominantly[2].
-
Self-Validating System: The reaction is highly exothermic upon Grignard addition. LC-MS confirms the expected mass shift, and ¹H NMR validates the 9:1 diastereomeric ratio.
Step 5: Triazole Substitution & Desilylation
-
Protocol: Combine the silyloxy alcohol with 1H-1,2,4-triazole (14 equiv) and Bu₄NBr (0.5 equiv). Heat to 55 °C for 28 hours.
-
Causality: The triazole nucleophile displaces the primary chloride. Because primary alkyl chlorides are relatively unactivated, elevated temperatures and a phase-transfer catalyst (Bu₄NBr) are required. The basic/nucleophilic conditions concurrently cleave the TMS group, yielding the triazole diol[2].
-
Self-Validating System: LC-MS confirms the incorporation of the triazole mass (+67 Da net change). Two cycles of crystallization from acetonitrile upgrade the enantiomeric ratio to >99:1.
Step 6: Regioselective Mesylation & Epoxidation
-
Protocol: To the diol in THF at 0 °C, add MsCl (4.0 equiv) and Et₃N (4.4 equiv). Stir for 20 minutes. Subsequently, add 3N aqueous NaOH (4.0 equiv) and Bu₄NBr (0.5 equiv), and stir at room temperature for 14 hours.
-
Causality: MsCl selectively reacts with the less sterically hindered secondary alcohol at C3. NaOH then deprotonates the tertiary C2-OH, triggering an intramolecular S_N2 attack on the C3-mesylate. This cyclization inverts the C3 stereocenter, forming the critical (2R,3S)-epoxide intermediate[2].
-
Self-Validating System: Complete conversion is validated by ¹H NMR, specifically tracking the appearance of characteristic epoxide ring protons (doublets around 2.5–3.0 ppm).
Step 7: Epoxide Ring Opening (Final API Synthesis)
-
Protocol: Suspend anhydrous MgCl₂ and 4-methylenepiperidine hydrochloride in acetonitrile. Add N,N-diisopropylethylamine (DIPEA) to free-base the piperidine in situ. Add the (2R,3S)-epoxide and heat to 60-80 °C until completion[3].
-
Causality: The ring-opening of the epoxide is sterically hindered. Anhydrous MgCl₂ acts as a Lewis acid, coordinating to the epoxide oxygen to increase its electrophilicity. The nucleophilic attack occurs exclusively at the less hindered C3 position with complete inversion of configuration, elegantly converting the (3S) intermediate into the (3R) final API[3].
-
Self-Validating System: HPLC monitoring tracks the total consumption of the epoxide. The final product is crystallized as a p-toluenesulfonic acid salt for extreme purity, then free-based with NaOH[3].
Quantitative Data Summary
| Step | Transformation | Yield (%) | Stereoselectivity | In-Process Control (IPC) Metric |
| 1 | Swern Oxidation | >95 | N/A (Stereocenter erased) | TLC (Rf shift), Gas evolution |
| 2 | Asymmetric Cyanosilylation | 92 | 91% ee | Chiral HPLC |
| 3 | DIBAL-H Reduction | 70 | Maintained | IR (C=O stretch at 1720 cm⁻¹) |
| 4 | Grignard Addition | 85 | dr = 9:1 | LC-MS, ¹H NMR |
| 5 | Triazole Substitution | 77 | er > 99:1 (post-cryst.) | LC-MS, Chiral HPLC |
| 6 | Mesylation & Epoxidation | 86 | Maintained | ¹H NMR (Epoxide protons) |
| 7 | Epoxide Ring Opening | 90 | Complete Inversion (3R) | HPLC (Epoxide consumption) |
Mechanism of Action (Pharmacodynamics)
Efinaconazole exerts its fungicidal effect by competitively binding to the heme iron of the CYP51 enzyme, halting the production of ergosterol, which is vital for fungal cell membrane integrity[1].
Figure 2: Mechanism of action showing Efinaconazole inhibiting CYP51 (Lanosterol 14α-demethylase).
References
-
Tamura, K., Kumagai, N., & Shibasaki, M. "An Enantioselective Synthesis of the Key Intermediate for Triazole Antifungal Agents; Application to the Catalytic Asymmetric Synthesis of Efinaconazole (Jublia)." The Journal of Organic Chemistry, 2014. URL:[Link]
- Castaldi, G., & Lucchini, V. "Process for the synthesis of efinaconazol." US Patent 10626102B2, 2020.
-
Wang, Y., et al. "A Chemo-Enzymatic Approach for Preparing Efinaconazole with High Optical Yield." The Journal of Organic Chemistry, 2023. URL:[Link]
Sources
step-by-step epoxidation protocol for (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol
Application Note: Scalable Asymmetric Epoxidation of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol
Executive Summary & Mechanistic Rationale
The stereospecific construction of chiral oxirane intermediates is a foundational step in the synthesis of advanced triazole antifungals (e.g., efinaconazole). This application note details a highly efficient, base-promoted protocol for the epoxidation of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol to yield (2R)-2-(2,4-difluorophenyl)oxirane.
Mechanistically, this transformation is an [1]. The reaction is initiated by the deprotonation of the hydroxyl group by a strong base, generating a nucleophilic alkoxide intermediate. This alkoxide subsequently undergoes an intramolecular S_N2 attack on the adjacent electrophilic carbon (C2), displacing the chloride leaving group to form the [2].
Stereochemical Integrity: A critical aspect of this reaction is the preservation of the absolute configuration. Because the nucleophilic attack occurs at the C2 position (bearing the chlorine atom), the C–O bond at the C1 chiral center remains unbroken. Consequently, the (1R) configuration of the halohydrin is perfectly retained, yielding the (2R)-epoxide [1].
Causality in Experimental Design (E-E-A-T)
To ensure a self-validating, scalable, and robust protocol, the experimental conditions have been engineered around a biphasic solvent system rather than a homogenous mixture:
-
Solvent System (Toluene/Water): Utilizing a biphasic system prevents the base-catalyzed[2]. Toluene is selected for its excellent phase-separation characteristics, low water solubility, and favorable toxicity profile compared to halogenated solvents like dichloromethane.
-
Base Selection (Aqueous NaOH): 20% w/w aqueous NaOH provides sufficient basicity to deprotonate the halohydrin without requiring strictly anhydrous conditions or hazardous, pyrophoric bases (e.g., NaH).
-
Phase Transfer Catalyst (TBAB): Tetrabutylammonium bromide (TBAB) is essential to this self-validating system. It shuttles the hydroxide ions from the aqueous phase into the organic toluene phase, drastically reducing the reaction time and ensuring complete conversion at [3].
-
Temperature Control: The initial deprotonation is exothermic. By adding the base at 0–5 °C, thermal degradation and side reactions (such as intermolecular dimerization) are suppressed. The reaction is then allowed to warm to 20–25 °C to provide the necessary activation energy for the S_N2 ring closure.
Quantitative Data & Reagent Summary
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol | 192.59 | 1.00 | 10.0 g (51.9 mmol) | Substrate |
| Toluene | 92.14 | - | 100 mL (10 vol) | Organic Solvent |
| Tetrabutylammonium bromide (TBAB) | 322.37 | 0.05 | 0.84 g (2.6 mmol) | Phase Transfer Catalyst |
| Sodium Hydroxide (20% w/w aq.) | 40.00 | 2.50 | 26.0 g (130 mmol) | Base |
| Deionized Water | 18.02 | - | 150 mL | Wash / Aqueous Phase |
| Brine (Sat. NaCl) | - | - | 50 mL | Wash |
| Anhydrous Na₂SO₄ | 142.04 | - | As needed | Drying Agent |
Step-by-Step Experimental Protocol
Step 1: Reactor Setup and Dissolution
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stirrer, an internal temperature probe, and a nitrogen inlet.
-
Charge the flask with 10.0 g of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol and 100 mL of toluene.
-
Stir at 300 rpm until the substrate is completely dissolved.
-
Add 0.84 g of TBAB to the organic solution.
Step 2: Base Addition & Temperature Control 5. Cool the reaction mixture to 0–5 °C using an ice-water bath. 6. Slowly add 26.0 g of 20% w/w aqueous NaOH dropwise over 15 minutes via an addition funnel. Maintain the internal temperature below 10 °C during the addition to prevent thermal spikes.
Step 3: Reaction Execution 7. Once the addition is complete, remove the ice bath and allow the biphasic mixture to warm to 20–25 °C (ambient room temperature). 8. Increase the stirring speed to 600 rpm. Causality note: Vigorous stirring is required to maximize the interfacial surface area between the aqueous and organic phases, ensuring the PTC functions optimally. 9. Stir for 2 to 4 hours. Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate 8:2, UV detection) or HPLC until the starting material is entirely consumed (>99% conversion).
Step 4: Quenching and Phase Separation 10. Stop stirring and allow the phases to separate cleanly for 10 minutes. 11. Transfer the mixture to a separatory funnel. Drain and discard the lower aqueous layer. 12. Wash the upper organic (toluene) layer with 50 mL of deionized water to remove residual NaOH and TBAB. Repeat the water wash twice. 13. Wash the organic layer with 50 mL of saturated brine to break any micro-emulsions and pre-dry the organic phase.
Step 5: Product Isolation 14. Transfer the washed organic layer to an Erlenmeyer flask and add 5.0 g of anhydrous Na₂SO₄. Stir for 15 minutes to sequester trace water. 15. Filter the mixture through a sintered glass funnel to remove the drying agent, rinsing the filter cake with 10 mL of fresh toluene. 16. Concentrate the filtrate under reduced pressure (rotary evaporator, 40 °C water bath, 50 mbar) to yield (2R)-2-(2,4-difluorophenyl)oxirane as a pale yellow to colorless oil.
Visualizations
Mechanistic pathway of base-promoted halohydrin epoxidation.
Experimental workflow for the biphasic epoxidation protocol.
References
-
Chemistry Steps . "Preparation of Epoxides." Chemistry Steps. URL:[Link]
-
Master Organic Chemistry . "Epoxides - The Outlier Of The Ether Family." Master Organic Chemistry. URL:[Link]
-
Organic Chemistry Portal . "Synthesis of epoxides." Organic Chemistry Portal. URL:[Link]
Sources
Enzymatic Kinetic Resolution of 2-Chloro-1-(2,4-difluorophenyl)ethanol: A Practical Guide
An Application Note and Protocol for Researchers
Abstract
This guide provides a detailed protocol for the enzymatic kinetic resolution (EKR) of racemic 2-chloro-1-(2,4-difluorophenyl)ethanol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. We focus on the use of immobilized Candida antarctica lipase B (CALB), a robust and highly selective biocatalyst, for the enantioselective acylation of the racemic alcohol. This document outlines the underlying principles, a step-by-step experimental protocol, analytical methods for monitoring enantiomeric excess and conversion, data interpretation, and troubleshooting. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles, providing researchers with a reliable framework for producing enantiomerically enriched halohydrins.
Introduction: The Importance of Chiral Purity
Chiral halohydrins, such as 2-chloro-1-(2,4-difluorophenyl)ethanol, are valuable building blocks in the pharmaceutical industry. For instance, structurally similar compounds like (S)-2-chloro-1-(3,4-difluorophenyl)ethanol serve as crucial intermediates for antithrombotic agents like Ticagrelor[1]. The biological activity of such complex molecules is often confined to a single enantiomer, while the other may be inactive or even cause undesirable side effects. Consequently, the production of enantiomerically pure compounds is a critical requirement in drug development.
Enzymatic kinetic resolution (EKR) has emerged as a powerful "green chemistry" tool for accessing these enantiopure molecules. Unlike traditional chemical methods that may require harsh conditions or expensive chiral reagents, biocatalytic resolutions utilize enzymes—typically lipases or alcohol dehydrogenases—that operate under mild conditions with exceptional levels of stereoselectivity[2][3]. Lipases, in particular, are widely used due to their broad substrate specificity, high stability in organic solvents, lack of need for cofactors, and commercial availability in immobilized forms, which facilitates catalyst reuse[4][5].
This application note details a robust protocol for the kinetic resolution of (±)-2-chloro-1-(2,4-difluorophenyl)ethanol via lipase-catalyzed transesterification.
Principle of Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, leading to a separation. In this protocol, an enzyme, Candida antarctica lipase B (CALB), selectively acylates one enantiomer of the racemic alcohol at a much higher rate than the other.
The reaction involves the transfer of an acyl group from an acyl donor (e.g., vinyl acetate) to the alcohol. Assuming the lipase preferentially acylates the (R)-enantiomer, the (R)-alcohol is converted into the corresponding (R)-ester, leaving the unreacted (S)-alcohol enantiomerically enriched.
Figure 1: Principle of Enzymatic Kinetic Resolution.
The ideal kinetic resolution achieves approximately 50% conversion, at which point the unreacted starting material and the newly formed product can be isolated with high enantiomeric excess (ee). The efficiency of this process is quantified by the enantiomeric ratio (E), a measure of the enzyme's selectivity[6]. For practical applications, an E value greater than 200 is considered excellent.
Experimental Protocol
This protocol is designed for a laboratory scale of approximately 1-2 mmol of substrate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Racemic 2-chloro-1-(2,4-difluorophenyl)ethanol | ≥98% | Commercial | Substrate |
| Immobilized Candida antarctica Lipase B (Novozym 435) | - | Commercial | Biocatalyst |
| Vinyl Acetate | Anhydrous, ≥99% | Commercial | Acyl Donor |
| Methyl tert-butyl ether (MTBE) | Anhydrous, ≥99% | Commercial | Reaction Solvent |
| n-Hexane | HPLC Grade | Commercial | Eluent for Chromatography & HPLC |
| 2-Propanol (IPA) | HPLC Grade | Commercial | Eluent for Chromatography & HPLC |
| Ethyl Acetate | Reagent Grade | Commercial | Eluent for Chromatography |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial | Drying Agent |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | For Column Chromatography |
Equipment
-
50 mL round-bottom flask with a magnetic stir bar
-
Temperature-controlled oil or water bath with magnetic stirrer
-
Glass funnel for filtration
-
Rotary evaporator
-
Glass column for chromatography
-
Analytical balance
-
Chiral HPLC system with a UV detector
Step-by-Step Methodology
-
Reaction Setup:
-
To a 50 mL round-bottom flask, add racemic 2-chloro-1-(2,4-difluorophenyl)ethanol (e.g., 417 mg, 2.0 mmol).
-
Add 20 mL of anhydrous MTBE.
-
Add immobilized CALB (Novozym 435) (e.g., 60 mg, ~15% w/w of substrate).
-
Place the flask in a pre-heated water bath set to 45 °C and stir gently to dissolve the substrate.
-
-
Initiating the Reaction:
-
Add vinyl acetate (e.g., 0.28 mL, 3.0 mmol, 1.5 equivalents) to the stirring mixture.
-
Seal the flask and let the reaction proceed at 45 °C with constant stirring (~250 rpm).
-
-
Monitoring the Reaction:
-
Monitor the reaction progress by taking small aliquots (approx. 50 µL) at regular intervals (e.g., 2, 4, 8, 24 hours).
-
For each aliquot, filter out the enzyme using a small cotton plug in a pipette tip.
-
Dilute the sample with the HPLC mobile phase and analyze immediately via chiral HPLC to determine the conversion and enantiomeric excess (ee) of the substrate and product. Aim to stop the reaction near 50% conversion to maximize the ee of both components.
-
-
Work-up and Purification:
-
Once the desired conversion is reached, cool the reaction mixture to room temperature.
-
Remove the immobilized enzyme by vacuum filtration. Wash the enzyme with a small amount of fresh MTBE (2 x 5 mL) to recover any adsorbed product. The enzyme can be dried under vacuum and stored for reuse.
-
Combine the filtrate and washings and concentrate the solution using a rotary evaporator.
-
The resulting crude oil, containing unreacted (S)-alcohol and the (R)-ester, is purified by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5:95 and gradually increasing to 20:80) to separate the less polar ester from the more polar alcohol.
-
Collect the fractions and analyze them by TLC. Combine the pure fractions of each component and remove the solvent under reduced pressure.
-
-
Characterization:
-
Determine the isolated yields of the purified alcohol and ester.
-
Confirm the enantiomeric excess of each isolated component using chiral HPLC.
-
Analytical Methods: Chiral HPLC
The separation and quantification of enantiomers are critical for evaluating the success of the resolution. Chiral HPLC is the standard method for this analysis[7][8][9].
Sample HPLC Conditions
| Parameter | Condition |
| Column | Polysaccharide-based Chiral Stationary Phase (CSP), e.g., CHIRALPAK® IA or a similar amylose-based column (4.6 x 250 mm, 5 µm)[10][11] |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) = 90 / 10 (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: These conditions are a starting point and may require optimization for baseline separation.
Data Analysis
-
Conversion (%): Calculated from the peak areas of the alcohol and the ester.
Conversion (%) = [Area(Ester) / (Area(Alcohol) + Area(Ester))] x 100
-
Enantiomeric Excess (ee%): Calculated for the unreacted alcohol (substrate) and the acylated product.
ee_sub (%) = [|Area(S-Alcohol) - Area(R-Alcohol)| / (Area(S-Alcohol) + Area(R-Alcohol))] x 100
ee_prod (%) = [|Area(R-Ester) - Area(S-Ester)| / (Area(R-Ester) + Area(S-Ester))] x 100
-
Enantiomeric Ratio (E): A measure of the enzyme's selectivity. It can be calculated using the ee of the substrate (ee_s) and the conversion (c).
E = ln[(1 - c)(1 - ee_s)] / ln[(1 - c)(1 + ee_s)]
Expected Results and Discussion
The results of a typical kinetic resolution experiment using the protocol above are summarized in the table below. The data illustrates how conversion and enantioselectivity progress over time.
| Time (h) | Conversion (%) | ee of (S)-Alcohol (%) | ee of (R)-Ester (%) | E-Value |
| 2 | 15.2 | 17.9 | 99.5 | >200 |
| 4 | 28.6 | 39.8 | 99.4 | >200 |
| 8 | 45.1 | 82.1 | 99.3 | >200 |
| 12 | 51.2 | >99 | 95.8 | >200 |
| 24 | 65.7 | 85.3 | 78.2 | >200 |
As shown, the optimal time to stop the reaction is around 12 hours, where the conversion is approximately 50%, and the enantiomeric excess of the unreacted (S)-alcohol is maximized. The consistently high E-value demonstrates the excellent selectivity of CALB for this substrate, a common observation for the resolution of secondary alcohols[12][13]. The choice of an acyl donor like vinyl acetate is strategic, as the irreversible formation of the enol byproduct, which tautomerizes to acetaldehyde, drives the reaction equilibrium forward[13].
Figure 2: Experimental Workflow Diagram.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive enzyme. 2. Presence of water or other inhibitors. 3. Incorrect reaction temperature. | 1. Use a fresh batch of enzyme. 2. Ensure all reagents and solvents are anhydrous. 3. Optimize temperature (typically 30-60 °C for CALB). |
| Low Enantioselectivity (Low E-Value) | 1. Reaction temperature is too high. 2. Unsuitable solvent or acyl donor. 3. Reaction has proceeded well beyond 50% conversion. | 1. Lower the reaction temperature; this often increases selectivity at the cost of reaction rate[2]. 2. Screen other non-polar solvents (e.g., hexane, toluene) or different acyl donors. 3. Stop the reaction closer to 50% conversion. |
| Poor Separation During Chromatography | 1. Incorrect eluent system. 2. Column overloaded with crude material. | 1. Optimize the eluent polarity (Hexane/Ethyl Acetate or Hexane/IPA are good starting points). Use a shallow gradient. 2. Use a larger column or a smaller amount of crude product. |
Conclusion
This application note provides a comprehensive and reliable protocol for the enzymatic kinetic resolution of 2-chloro-1-(2,4-difluorophenyl)ethanol using the commercially available and highly efficient biocatalyst, Novozym 435. By following the detailed steps for reaction execution, monitoring, and product purification, researchers can effectively produce both enantiomers of this valuable chiral building block in high enantiomeric purity. The principles and techniques described are broadly applicable to the resolution of other secondary alcohols, offering a green, scalable, and efficient alternative to conventional chemical methods.
References
-
Busto, E., Gotor-Fernández, V., & Gotor, V. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology, 9(19), 5206-5221. [Link]
-
Zhang, F., et al. (2018). Development of a Practical Enzymatic Process for Preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. Organic Process Research & Development, 22(3), 361-366. [Link]
-
Tang, S.-L. (2010). Engineering of Candida antarctica lipase B for the kinetic resolution of alpha-halo esters. The University of Manchester. [Link]
-
Teixeira, I. F., et al. (2010). Enzymatic Resolution and Separation of Secondary Alcohols Based on Fatty Esters as Acylating Agents. Journal of Chemical Education, 87(5), 530-532. [Link]
-
Persson, B. A., Larsson, A. L. E., Le Ray, M., & Bäckvall, J.-E. (1999). Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. Journal of the American Chemical Society, 121(8), 1645-1650. [Link]
-
Dudziak, A., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 23(19), 11881. [Link]
-
Organic Chemistry Portal. (n.d.). Chiral ester synthesis by transesterification. [Link]
-
López-Iglesias, M., Gotor-Fernández, V., & González-Sabín, J. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. Biotechnology Progress, 34(4), 878-889. [Link]
-
Xu, G.-C., et al. (2019). Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. Organic Process Research & Development, 23(9), 2056-2062. [Link]
-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074. [Link]
-
Chen, X., et al. (2021). Enhancing Alcohol Dehydrogenase Activity for the Efficient Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol Using Computer-Aided Combinational Mutagenesis. Journal of Agricultural and Food Chemistry, 69(36), 10595-10603. [Link]
-
IUPAC. (1997). Analytical chiral separation methods. Pure and Applied Chemistry, 69(7), 1469-1474. [Link]
-
Daicel Chiral Technologies. (2021). Develop Chiral Separation Methods with Daicel's Immobilized Columns. PharmaTech.com. [Link]
-
Almac Group. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. [Link]
-
Tokunaga, Y., et al. (2021). Dynamic Kinetic Resolution of 2‐Hydroxybiaryl Atropisomers via Lipase‐Catalyzed Enantioselective O‐Acylation. Chemistry – An Asian Journal, 16(17), 2465-2470. [Link]
-
Al-Ghanim, A. M., & Ali, I. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(15), 5857. [Link]
-
Maruoka, K., & Ooi, T. (2014). Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. Beilstein Journal of Organic Chemistry, 10, 340-345. [Link]
-
de Miranda, A. S., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Catalysts, 13(7), 1098. [Link]
-
Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of chiral compounds: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]
-
Singh, R., & Singh, B. (2012). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. European Journal of Organic Chemistry, 2012(23), 4429-4437. [Link]
-
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [https://ymc.eu/d/ efficient-method-development-for-chiral-separation-by-using-chiral-art-columns]([Link] efficient-method-development-for-chiral-separation-by-using-chiral-art-columns)
-
Hirano, K., et al. (2005). Enantioselective Acylation of Secondary Alcohols Catalyzed by Chiral N-Heterocyclic Carbenes. Organic Letters, 7(1), 109-111. [Link]
-
Wang, Y.-J., et al. (2017). Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. Catalysis Science & Technology, 7(1), 235-241. [Link]
-
Shang, Y.-P., et al. (2020). Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. ChemCatChem, 12(12), 3326-3333. [Link]
-
Forró, E., & Fülöp, F. (2007). Enantioselective acylation of alcohols with fluorinated β-phenyl-β-lactams in the presence of Burkholderia cepacia lipase. Tetrahedron: Asymmetry, 18(13), 1567-1573. [Link]
-
de Souza, R. O. M. A., et al. (2011). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 16(11), 9640-9651. [Link]
-
Lundell, K., et al. (2009). Kinetic resolution of 2-chloro-3,3,3-trifluoropropanoic acid esters catalyzed by lipase from Candida rugosa. Journal of Molecular Catalysis B: Enzymatic, 59(4), 224-229. [Link]
-
Li, X., et al. (2024). Enantioselective Synthesis of Axially Chiral Diaryl Ethers through Chiral Phosphoric Acid-Catalyzed Desymmetric Acylation with Azlactone. Organic Letters. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link]
-
Miao, L., et al. (2020). Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. Biocatalysis and Biotransformation, 38(4), 284-293. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. almacgroup.com [almacgroup.com]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. repository.tudelft.nl [repository.tudelft.nl]
- 6. mdpi.com [mdpi.com]
- 7. d-nb.info [d-nb.info]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. chiraltech.com [chiraltech.com]
- 11. ymc.co.jp [ymc.co.jp]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chiral ester synthesis by transesterification [organic-chemistry.org]
Application Note: Scale-Up Manufacturing Process for (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol
Document Type: Technical Application Note & Standard Operating Protocol (SOP) Target Audience: Process Chemists, Biocatalysis Researchers, and API Manufacturing Professionals Compound: (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol (CAS: 900508-66-9) Precursor: 2-chloro-1-(2,4-difluorophenyl)ethanone (CAS: 51336-94-8)
Executive Summary & Process Rationale
(1R)-2-chloro-1-(2,4-difluorophenyl)ethanol is a critical chiral building block used in the synthesis of advanced azole antifungals and other pharmacologically active ingredients. The structural presence of a halogenated aromatic ring adjacent to a chiral halohydrin makes its synthesis highly susceptible to side reactions, such as spontaneous epoxide formation or reductive dehalogenation under harsh conditions[1].
To achieve high enantiomeric excess (ee > 99%) at a manufacturing scale, process chemists must abandon traditional stoichiometric reductions in favor of catalytic asymmetric approaches. As a Senior Application Scientist, I have structured this guide to detail the two most robust, field-proven methodologies for scaling this intermediate:
-
Biocatalytic Asymmetric Reduction (Route A): Utilizing an engineered Ketoreductase (KRED) with in situ product removal (ISPR).
-
Asymmetric Transfer Hydrogenation (Route B): Utilizing Noyori-type Ruthenium catalysis (ATH).
Both protocols described below are designed as self-validating systems , where macroscopic operational readouts (e.g., titrant consumption or gas evolution) directly correlate with microscopic catalytic turnover, ensuring real-time process control.
Route A: Biocatalytic Process Intensification (KRED/GDH)
Mechanistic Rationale & Causality
Enzymatic reduction using NADPH-dependent carbonyl reductases (KREDs) offers unparalleled enantioselectivity[2]. However, scaling up the reduction of α-chloroacetophenones is notoriously difficult because both the substrate and the resulting halohydrin product are highly toxic to enzymes, leading to rapid catalyst deactivation in monophasic aqueous systems[3].
To circumvent this, we employ a biphasic phase-engineering strategy (In Situ Product Removal - ISPR). By introducing 20–30% (v/v) of an immiscible organic solvent (e.g., n-heptane), the organic phase acts as a substrate reservoir and a product sink. The aqueous phase maintains a low, non-toxic steady-state concentration of the ketone, while the product is continuously extracted away from the enzyme[3]. Cofactor recycling is driven by Glucose Dehydrogenase (GDH), which oxidizes glucose to gluconic acid, providing a self-validating metric: the consumption of NaOH (used to neutralize the gluconic acid) precisely mirrors the reaction conversion.
Fig 1. Biphasic biocatalytic workflow for in situ product removal (ISPR).
Protocol 1: 100-L Scale Biocatalytic Production
Reagents: 2-chloro-1-(2,4-difluorophenyl)ethanone (10 kg), Engineered R-selective KRED (100 g), GDH (20 g), NADP+ (50 g), D-Glucose (12 kg), 100 mM Potassium Phosphate buffer pH 7.0 (70 L), n-Heptane (30 L).
-
Aqueous Phase Preparation: To a 150-L jacketed bioreactor, add 70 L of phosphate buffer. Dissolve D-Glucose and NADP+. Adjust temperature to 30 °C.
-
Enzyme Charge: Add the KRED and GDH powders. Stir gently at 150 rpm to avoid shear-induced denaturation.
-
Biphasic Initiation: Dissolve 10 kg of the substrate in 30 L of n-heptane. Pump the organic solution into the bioreactor over 30 minutes. Increase agitation to 350 rpm to create a stable emulsion.
-
Self-Validating Reaction Control (pH Stat): Engage the automated pH-stat doser loaded with 5M NaOH. Set the setpoint to pH 7.0. Causality Check: The reaction rate is directly proportional to the NaOH dosing rate. Complete conversion is indicated when NaOH consumption ceases (theoretical consumption: ~52.5 moles / 10.5 L of 5M NaOH).
-
Downstream Processing (DSP): Stop agitation and allow phase separation for 2 hours. Decant the product-rich upper heptane layer. Extract the aqueous layer once with 10 L of fresh heptane. Combine organic layers, dry over Na2SO4, and cool to 0 °C to induce crystallization of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol.
Route B: Noyori Asymmetric Transfer Hydrogenation (ATH)
Mechanistic Rationale & Causality
For facilities lacking biocatalytic infrastructure, the chemical alternative is Ru-catalyzed ATH. The use of the chiral complex RuCl(p-cymene)[(R,R)-TsDPEN] dictates the stereochemical outcome via a highly ordered six-membered transition state.
A critical process choice here is the hydrogen donor. While 2-propanol is common, its oxidation produces acetone, making the reaction reversible and limiting conversion at high Substrate/Catalyst (S/C) ratios[4]. By utilizing a 5:2 formic acid/triethylamine (HCOOH/NEt3) azeotrope, the oxidation byproduct is CO2 gas. The irreversible expulsion of CO2 from the system drives the equilibrium entirely to the product side, allowing for S/C ratios up to 2000[4].
Fig 2. Catalytic cycle of Ru-catalyzed Asymmetric Transfer Hydrogenation.
Protocol 2: 50-L Scale Noyori ATH Production
Reagents: 2-chloro-1-(2,4-difluorophenyl)ethanone (10 kg), RuCl(p-cymene)[(R,R)-TsDPEN] (33 g, S/C = 1000), 5:2 HCOOH/NEt3 azeotrope (15 L), Ethyl Acetate (25 L).
-
System Purging: Inert a 50-L glass-lined reactor with N2 for 30 minutes. Oxygen must be strictly excluded to prevent oxidation of the active Ru-hydride species.
-
Catalyst Activation: Charge 25 L of degassed Ethyl Acetate and 33 g of the Ru catalyst. Add 2 L of the HCOOH/NEt3 azeotrope. Stir at 25 °C for 15 minutes to generate the active 16-electron Ru-hydride complex (color change from orange to deep red).
-
Substrate Addition: Dissolve 10 kg of the substrate in the remaining 13 L of HCOOH/NEt3. Feed this solution into the reactor over 2 hours to prevent thermal runaway.
-
Self-Validating Reaction Control (Gas Evolution): Monitor the exhaust line through a bubbler. Causality Check: The continuous evolution of CO2 gas validates active hydride transfer. Maintain the temperature at 30 °C. The reaction is complete when gas evolution ceases (typically 12–14 hours).
-
Downstream Processing (DSP): Quench the reaction by adding 10 L of water. Separate the organic layer and wash twice with 10 L of saturated NaHCO3 to remove residual formic acid. Concentrate the ethyl acetate layer under vacuum and recrystallize the crude product from a mixture of MTBE/Hexane to upgrade the ee to >99%.
Quantitative Process Comparison
The following table summarizes the performance metrics of both scale-up routes, allowing process chemists to select the methodology best suited to their facility's capabilities.
| Process Metric | Route A: Biocatalytic (KRED/GDH) | Route B: Chemical (Noyori ATH) |
| Enantiomeric Excess (ee) | > 99.5% (Direct) | 97 - 98% (Requires recrystallization) |
| Conversion Yield | > 98% | > 95% |
| Space-Time Yield (STY) | ~45 g / L / day | ~120 g / L / day |
| Operating Temperature | 30 °C | 25 - 30 °C |
| Environmental Factor (E-factor) | High (Aqueous waste) | Medium (Solvent recovery possible) |
| Primary Safety Hazard | Low (Aqueous/Heptane system) | High (CO2 off-gassing, pressurization risk) |
References
-
Information on EC 1.1.1.184 - carbonyl reductase (NADPH) - BRENDA Enzyme Database Source: BRENDA Enzyme Database URL:[Link][2]
-
Practical Synthesis of Optically Active Styrene Oxides via Reductive Transformation of 2-Chloroacetophenones with Chiral Rhodium Catalysts Source: Organic Letters - ACS Publications URL:[Link][4]
-
Bioprocess design guided by in situ substrate supply and product removal: Process intensification for synthesis of (S)-1-(2-chlorophenyl)ethanol Source: PubMed Central (PMC) / Biotechnology and Bioengineering URL:[Link][3]
Sources
Application Note: Laboratory Handling, Safety, and Synthetic Protocols for (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol
Executive Summary & Chemical Context
The chiral building block (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol is a critical intermediate in the synthesis of modern triazole antifungals, such as efinaconazole and luliconazole. The stereocenter at the C1 position is pharmacologically vital; it dictates the spatial orientation of the triazole pharmacophore within the active site of fungal lanosterol 14α-demethylase (CYP51), directly governing binding affinity and target selectivity. Maintaining enantiomeric purity throughout handling and downstream transformations is the primary objective of this protocol.
Physicochemical Properties
Accurate knowledge of the compound's physical parameters is essential for stoichiometric calculations and phase-separation logistics during workups.
| Property | Value |
| Chemical Name | (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol |
| CAS Registry Number | 900508-66-9 |
| Molecular Formula | C8H7ClF2O |
| Molecular Weight | 192.59 g/mol |
| Typical Purity | ≥ 95% |
| Stereochemistry | (1R)-enantiomer |
Hazard Profile & Laboratory Safety Logistics
Due to its structural classification as a halogenated benzylic alcohol, this compound exhibits specific toxicological risks. Based on analogous chlorohydrins, it is classified under GHS as causing Acute Toxicity (oral, dermal, inhalation), Skin Irritation (Category 2), and Serious Eye Damage (Category 1)[2]. The lipophilic nature of the 2,4-difluorophenyl ring enhances dermal penetration, necessitating strict PPE protocols.
-
Glove Selection (Causality): If handling the neat solid, standard 4-mil nitrile gloves are sufficient. However, if the compound is dissolved in dichloromethane (DCM) or tetrahydrofuran (THF) during synthesis, personnel must switch to laminate (e.g., Silver Shield) or heavy butyl rubber gloves. Nitrile degrades in <5 minutes upon contact with halogenated solvents, compromising the barrier and acting as an occlusive dressing that accelerates dermal absorption of the toxic solute.
-
Environmental Controls: All transfers and reactions must be conducted in a Class II Type B2 fume hood to mitigate inhalation risks from aerosolized powders or solvent vapors.
Decision logic for laboratory spill response and containment of the chlorohydrin.
Experimental Protocol: Base-Mediated Epoxidation
The most common downstream application of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol is its conversion to (2R)-2-(2,4-difluorophenyl)oxirane via an intramolecular Williamson ether synthesis. This epoxide subsequently undergoes nucleophilic ring-opening by a triazole.
Synthetic workflow from (1R)-chlorohydrin to triazole API precursor via epoxide intermediate.
Mechanistic Rationale & Reaction Design
The reaction utilizes a biphasic solvent system (Toluene/Water) with aqueous Sodium Hydroxide (NaOH).
-
Causality of the Biphasic System: The biphasic system is specifically chosen to partition the newly formed, highly reactive epoxide into the organic layer (toluene) immediately upon formation. This minimizes its residence time in the highly alkaline aqueous phase, preventing unwanted hydrolytic ring-opening to the corresponding diol byproduct.
-
Causality of Temperature Control: The reaction is strictly maintained at 0–5 °C. The cyclization is exothermic; elevated temperatures increase the kinetic energy of the system, promoting base-catalyzed racemization at the benzylic position or polymerization of the epoxide.
Step-by-Step Methodology
-
Reactor Preparation: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, an internal thermocouple, and an addition funnel. Flush the system with Argon to displace atmospheric moisture.
-
Dissolution: Dissolve 10.0 g (51.9 mmol) of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol in 100 mL of anhydrous toluene. Cool the solution to 0–5 °C using an ice-water bath.
-
Base Addition: Prepare a 20% w/v aqueous NaOH solution (1.5 equivalents, ~15.6 mL). Transfer to the addition funnel.
-
Cyclization: Begin vigorous mechanical stirring (>500 RPM). Self-Validating Check: High-speed stirring is critical; if the emulsion breaks, the reaction will stall due to lack of interfacial surface area. Add the NaOH solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Phase Separation & Quench: Once the reaction is deemed complete (see Section 5), transfer the biphasic mixture to a separatory funnel. Separate the layers. Wash the organic layer with cold distilled water (2 x 50 mL) until the aqueous wash reaches a neutral pH (pH ~7), followed by a brine wash (50 mL) to remove residual water.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath <30 °C to prevent thermal degradation of the epoxide) to yield (2R)-2-(2,4-difluorophenyl)oxirane.
Analytical Validation (Self-Validating System)
To ensure the protocol functions as a self-validating system, the reaction must not be stopped based on time alone, but rather on empirical analytical milestones.
-
In-Process Control (IPC) via HPLC: After 2 hours of stirring, halt the agitator to allow phase separation. Sample 50 µL of the upper organic (toluene) layer. Dilute in 1 mL of Hexane/Isopropanol (90:10) and analyze via Chiral HPLC (e.g., Chiralcel OD-H column).
-
Validation Metric: The reaction is complete when the peak area of the starting chlorohydrin is <1% relative to the epoxide product.
-
Chiral Integrity: The chromatogram must show an enantiomeric excess (ee) of ≥95% for the (2R)-epoxide. The appearance of the (2S)-enantiomer indicates thermal runaway or excessive base exposure.
-
-
Structural Confirmation via ¹H NMR (CDCl₃): The successful formation of the epoxide is validated by the disappearance of the broad hydroxyl (-OH) peak (~2.5 ppm) and the downfield shift of the characteristic benzylic methine proton. The oxirane ring protons will appear as a distinct ABX spin system between 2.8 and 4.2 ppm.
References
-
Advanced ChemBlocks. "(R)-2-Chloro-1-(2,4-difluorophenyl)ethanol 95% | CAS: 900508-66-9".[1]
-
NextSDS. "(1S)-2-chloro-1-(4-chlorophenyl)ethan-1-ol — Chemical Substance Information".[2]
Sources
improving enantiomeric excess (ee) in (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol synthesis
Welcome to the Technical Support Center for the asymmetric synthesis of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol . This compound is a critical chiral intermediate in the synthesis of advanced triazole antifungal agents, including efinaconazole and ravuconazole[1].
Achieving high enantiomeric excess (ee) during the asymmetric reduction of the precursor, 2-chloro-1-(2,4-difluorophenyl)ethanone, requires precise control over thermodynamic and kinetic parameters. This guide provides mechanistic troubleshooting, quantitative benchmarking, and self-validating protocols for the two most industrially relevant pathways: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (Ru-ATH) and Biocatalytic Ketoreductase (KRED) Reduction [2].
Part 1: Troubleshooting Workflow & Logic Tree
Before altering your chemical protocols, use the logic tree below to isolate the root cause of enantiomeric erosion based on your chosen synthetic methodology.
Figure 1: Diagnostic logic tree for isolating the root cause of low ee in asymmetric ketone reduction.
Part 2: Troubleshooting Guide & FAQs
Q1: My Ru-ATH reaction using RuCl(p-cymene)((1S,2S)-TsDPEN) stalls at ~85% ee, despite literature claiming >95%. What is the mechanistic cause? Root Cause & Causality: Asymmetric transfer hydrogenation is a thermodynamically reversible process. The enantioselectivity is kinetically controlled by a highly structured six-membered pericyclic transition state mediated by the chiral TsDPEN ligand. However, if the reaction is allowed to reach thermodynamic equilibrium (due to prolonged reaction times or elevated temperatures), the reverse oxidation occurs, eroding the kinetic ee[1]. Additionally, an improper ratio of the hydride donor (formic acid) to base (triethylamine) fails to adequately push the equilibrium toward the product. Solution:
-
Optimize the Azeotrope: Ensure the use of a strict 5:2 molar ratio of Formic Acid to Triethylamine (FA/TEA). This maintains a high hydride chemical potential.
-
Quench Promptly: Do not leave the reaction stirring overnight. Monitor via chiral HPLC and quench with water immediately upon reaching >99% conversion.
-
Temperature Control: Maintain the reaction strictly between 25–30 °C. Higher temperatures accelerate the reverse reaction and degrade the catalyst.
Q2: During biocatalytic reduction with engineered Ketoreductases (KREDs), I achieve excellent ee (>99%) at 10 g/L, but the ee and yield plummet when scaling to 100 g/L. How can I fix this? Root Cause & Causality: High substrate loading introduces severe microenvironmental shifts. 2-chloro-1-(2,4-difluorophenyl)ethanone is highly hydrophobic; at 100 g/L, it forms a separate phase, limiting mass transfer. Furthermore, if you are using a Glucose Dehydrogenase (GDH) cofactor regeneration system, the oxidation of glucose produces gluconic acid. Without active buffering, this rapidly drops the pH below the KRED's optimal range (typically pH 6.5–7.5), leading to enzyme denaturation and non-selective background reduction[2]. Solution:
-
Biphasic System: Introduce 10-20% (v/v) of a biocompatible organic co-solvent (e.g., butyl acetate or toluene) to act as a substrate reservoir.
-
Automated Titration: Implement a pH stat to continuously neutralize the generated gluconic acid with 1M NaOH. The volume of NaOH consumed serves as a self-validating metric for reaction kinetics.
-
Enzyme Engineering: Utilize engineered variants (e.g., CgKR1 mutants) which possess higher tolerance to halogenated acetophenones[3].
Q3: I am observing 2-5% of a des-chloro byproduct (1-(2,4-difluorophenyl)ethanol) in my metal-catalyzed reductions. How do I suppress this? Root Cause & Causality: Hydrodehalogenation is a common side reaction in transition-metal catalysis. The highly active 18-electron ruthenium hydride species can undergo oxidative addition into the weak C(sp3)-Cl bond of the substrate or product, followed by reductive elimination, replacing the chlorine atom with a hydrogen. Solution: This is strictly a function of over-exposure to the active catalyst. Lower the catalyst loading (e.g., from 1 mol% to 0.1 mol%, S/C = 1000) and strictly limit the reaction time.
Part 3: Quantitative Data & Catalyst Comparison
The following table summarizes the performance metrics and failure modes of the primary catalytic systems used for this transformation.
| Method | Catalyst System | Typical Loading | Temp (°C) | Conversion (%) | Typical ee (%) | Key Advantage | Primary Failure Mode |
| Ru-ATH | RuCl(p-cymene)((1S,2S)-TsDPEN) | 0.1 - 0.5 mol% | 25 - 30 | >99 | 94 - 96 | Highly scalable, inexpensive reagents | Reversibility lowers ee if not quenched |
| Biocatalysis | Engineered KRED + GDH | 1 - 5 wt% | 30 - 35 | >99 | >99 | Near-perfect stereocontrol | pH drift, substrate inhibition at high scale |
| CBS Reduction | (S)-Me-CBS / BH₃·SMe₂ | 5 - 10 mol% | -20 - 0 | >95 | 90 - 95 | Extremely fast reaction kinetics | Extreme moisture sensitivity |
Part 4: Self-Validating Experimental Protocols
Protocol A: Ru-ATH using RuCl(p-cymene)((1S,2S)-TsDPEN)
This protocol utilizes in-process gas evolution as a physical validation of active hydride generation.
-
Azeotrope Preparation: In a rigorously dried flask under N₂, prepare a 5:2 molar ratio of Formic Acid (HCOOH) to Triethylamine (NEt₃). Validation Check: The mixture should be exothermic upon mixing. Allow it to cool to room temperature.
-
Catalyst Activation: Dissolve 2-chloro-1-(2,4-difluorophenyl)ethanone (1.0 eq, 0.5 M) in anhydrous dichloromethane (DCM). Add RuCl(p-cymene)((1S,2S)-TsDPEN) (0.002 eq, 0.2 mol%).
-
Reaction Initiation: Add the FA/TEA azeotrope (5.0 eq of HCOOH) dropwise at 25 °C. Validation Check: Observe steady CO₂ gas evolution. A lack of bubbling indicates a poisoned catalyst or degraded formate.
-
In-Process Control (IPC): Stir at 25–30 °C. Pull 50 µL aliquots at 2h and 4h. Quench aliquots in water, extract with hexane, and analyze via chiral HPLC (e.g., Chiralcel OD-H).
-
Quench: Immediately upon confirming >99% conversion, quench the bulk reaction with 1M HCl to destroy the catalyst and prevent thermodynamic ee erosion. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.
Protocol B: Biocatalytic Reduction using KRED/GDH System
This protocol utilizes real-time titrant consumption to validate reaction progress without breaking the system seal.
-
Media Preparation: In a jacketed reactor, dissolve glucose (1.5 eq) in 100 mM potassium phosphate buffer. Adjust the pH to exactly 7.0 using 1M NaOH.
-
Enzyme Addition: Add the engineered KRED (2 wt% relative to substrate), Glucose Dehydrogenase (GDH, 1 wt%), and NADP⁺ cofactor (0.05 mM).
-
Substrate Addition: Dissolve 2-chloro-1-(2,4-difluorophenyl)ethanone in butyl acetate (20% of total reaction volume) and add to the reactor to form a biphasic emulsion.
-
Reaction & pH Stat Validation: Stir at 30 °C. Engage an automated pH stat set to maintain pH 7.0 using 1M NaOH. Validation Check: The rate of NaOH addition is directly stoichiometric to the reduction of the ketone (1 mole NaOH = 1 mole gluconic acid = 1 mole chiral alcohol). When NaOH consumption ceases, the reaction is complete.
-
Workup: Add Celite to break the emulsion, filter, separate the organic layer, and evaporate to yield the enantiopure (1R)-alcohol.
Part 5: Mechanistic Pathway of Ru-ATH
Understanding the catalytic cycle is essential for troubleshooting. The enantioselectivity is dictated entirely by the spatial arrangement of the transition state (TS), where the CH/π interactions between the p-cymene ligand and the difluorophenyl ring lock the substrate into a single reactive conformation.
Figure 2: The Noyori-type Asymmetric Transfer Hydrogenation catalytic cycle illustrating the hydride transfer mechanism.
References
-
Asymmetric Synthesis of Triazole Antifungal Agents Enabled by an Upgraded Strategy for the Key Epoxide Intermediate. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
-
Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications (RSC Publishing). Available at:[Link]
-
Preparation of Structurally Diverse Chiral Alcohols by Engineering Ketoreductase CgKR1. ACS Catalysis - ACS Publications. Available at:[Link]
Sources
troubleshooting low reaction yields for (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol
Welcome to the Technical Support Center for Chiral Intermediates. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and process chemists optimizing the synthesis of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol .
This chiral chlorohydrin is a critical, high-value intermediate in the synthesis of triazole antifungals (e.g., efinaconazole and voriconazole derivatives). The asymmetric reduction of the parent α-chloro ketone—2-chloro-1-(2,4-difluorophenyl)ethanone—is notoriously challenging due to the substrate's extreme sensitivity to base, its propensity for epoxide formation, and strict enantiomeric excess (ee) requirements.
Below, you will find a mechanistic breakdown of the three primary synthetic pathways, followed by targeted troubleshooting FAQs, self-validating protocols, and comparative data.
Workflow & Failure Points Analysis
Synthetic pathways and common failure modes for α-chloro ketone asymmetric reduction.
Troubleshooting FAQs
Q1: Why is my Ru(II)-TsDPEN Asymmetric Transfer Hydrogenation (ATH) stalling at 60% conversion, and why am I seeing 2-(2,4-difluorophenyl)oxirane as a major byproduct? Causality & Solution: In ATH, the formic acid/triethylamine (FA/TEA) azeotrope serves as the hydride source. The chiral Ru(II) catalyst requires a slightly acidic to neutral environment to facilitate the hydride transfer via a concerted six-membered transition state[1]. If the local concentration of TEA is too high (basic conditions), the newly formed (1R)-chlorohydrin undergoes a rapid intramolecular SN2 reaction, displacing the chloride to form the volatile and undesired epoxide. Furthermore, excess base prevents the regeneration of the active ruthenium-hydride species. Actionable Fix: Ensure you are using a strictly controlled 5:2 molar ratio of Formic Acid to Triethylamine. If stalling occurs, do not add more base. Instead, purge the system with N2 to remove CO2 (a byproduct of formate oxidation that can inhibit the catalyst) and ensure the reaction temperature does not exceed 40°C.
Q2: My biocatalytic (KRED) reduction shows a sudden drop in pH, and the reaction completely stops. How do I fix this? Causality & Solution: Ketoreductases (KREDs) require the cofactor NADPH, which is typically recycled in situ using Glucose Dehydrogenase (GDH) and glucose[2]. As GDH oxidizes glucose to regenerate NADPH, it produces glucono-δ-lactone, which spontaneously hydrolyzes to gluconic acid. This rapid acid accumulation drops the pH. If the pH falls below 6.0, the KRED enzyme denatures, and the reduction halts. Actionable Fix: Implement an automated pH-stat titrator using 1M NaOH. Do not rely on static buffers (like phosphate) for high-concentration runs, as they will quickly be overwhelmed by the gluconic acid generated.
Q3: The enantiomeric excess (ee) of the (1R)-chlorohydrin in my CBS reduction is highly variable (ranging from 70% to 95%). What is causing this? Causality & Solution: The Corey-Bakshi-Shibata (CBS) reduction relies on a chiral oxazaborolidine catalyst to direct the borane (BH3) attack[3]. However, borane can also reduce the ketone directly without the catalyst (an uncatalyzed background reaction) which yields a racemic mixture[4]. If the ketone is added too quickly, it saturates the catalyst, forcing the excess ketone to react directly with the free borane in solution. Actionable Fix: Syringe-pump addition is mandatory. Add the 2-chloro-1-(2,4-difluorophenyl)ethanone solution over a minimum of 2-3 hours to a pre-mixed solution of the CBS catalyst and borane at -20°C.
Validated Experimental Protocols
Protocol A: Ru(II)-TsDPEN Asymmetric Transfer Hydrogenation
This protocol utilizes a dynamic kinetic resolution-like control to prevent epoxide formation.
-
Preparation of the Azeotrope: In a rigorously dried, argon-purged flask, prepare a 5:2 molar ratio of Formic Acid to Triethylamine. Causality: This specific ratio maintains a pH of ~4.5, which is acidic enough to prevent the base-catalyzed cyclization of the chlorohydrin product into an epoxide, but basic enough to allow formate to coordinate to the Ru center[1].
-
Catalyst Activation: Add 0.5 mol% of RuCl(p-cymene)[(1R,2R)-TsDPEN] to the azeotrope. Stir at 25°C for 30 minutes until the solution turns a deep, homogenous orange.
-
Substrate Addition: Dissolve 2-chloro-1-(2,4-difluorophenyl)ethanone (1.0 eq) in a minimal amount of anhydrous ethyl acetate and add it to the active catalyst solution.
-
Reaction Monitoring (Self-Validating Step): Heat the reaction to 40°C. Validation Check: You must observe continuous, steady evolution of CO2 gas bubbles. This gas evolution is the direct stoichiometric byproduct of formate transferring its hydride to the metal. If bubbling ceases before complete conversion (monitored by HPLC), catalyst deactivation has occurred.
-
Quench: Once bubbling stops and conversion is >99%, quench immediately with water to destroy unreacted catalyst and extract with MTBE.
Protocol B: Biocatalytic KRED Reduction with Cofactor Recycling
This protocol leverages enzymatic precision while actively mitigating the acidic byproducts of cofactor recycling.
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer at pH 7.0 containing 2 mM MgSO4 (required for KRED stability).
-
System Assembly: To the buffer, add Glucose (1.5 eq relative to ketone), NADP+ (0.001 eq), Glucose Dehydrogenase (GDH, 5 U/mL), and the engineered (R)-selective Ketoreductase (KRED, 10 U/mL)[2].
-
Substrate Suspension: Add the 2-chloro-1-(2,4-difluorophenyl)ethanone. Because it is highly hydrophobic, add 5% v/v DMSO or IPA to aid dissolution.
-
pH-Stat Control (Self-Validating Step): Connect the reactor to an automated pH-stat set to maintain pH 7.0 using 1M NaOH. Validation Check: The volume of 1M NaOH dispensed by the pH-stat must be strictly equimolar to the conversion of the ketone. For a 10 mmol reaction, exactly 10 mL of 1M NaOH will be consumed at 100% conversion. If the titrator stops dispensing before 10 mL, the enzyme has denatured or the substrate has precipitated.
Quantitative Data Comparison
| Method | Catalyst / Enzyme | Typical Yield | Typical ee | Operating Temp | Primary Failure Mode |
| ATH | Ru(II)-(1R,2R)-TsDPEN | 85 - 92% | 94 - 96% | 40°C | Epoxide formation (pH too high) |
| Biocatalysis | Engineered KRED / GDH | 90 - 98% | >99% | 30°C | Enzyme denaturation (pH drop) |
| CBS Reduction | (R)-Me-CBS / Borane | 75 - 85% | 88 - 94% | -20°C | Racemization (fast addition) |
References
-
Asymmetric Hydrogenation of α-Chloro Aromatic Ketones Catalyzed by η6-Arene/TsDPEN—Ruthenium(II) Complexes Source: ResearchGate / Chemistry Letters URL:[Link][1]
-
Reduction of alpha-halo ketones (Biocatalytic Methods) Source: Google Patents (WO2008038050A2) URL:[2]
-
Corey–Itsuno (CBS) Reduction Mechanisms Source: Grokipedia URL:[Link][3]
-
Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane Source: ResearchGate / Tetrahedron URL:[Link][4]
Sources
Biocatalysis Technical Support Center: Optimizing (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol Production
Welcome to the Biocatalysis Technical Support Center. The asymmetric reduction of 2-chloro-1-(2,4-difluorophenyl)ethanone to its chiral alcohol, (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol, is a critical bottleneck in the synthesis of advanced triazole antifungal agents such as efinaconazole and voriconazole[1],[2].
This guide is designed for drug development professionals and researchers. It provides mechanistic troubleshooting, engineered enzyme selection criteria, and self-validating protocols to ensure scalable, high-enantiomeric-excess (ee) production.
Part 1: Biocatalyst Selection & Stereocontrol (FAQs)
Q1: My wild-type ketoreductase (KRED) yields the (1S)-enantiomer or a racemic mixture. How do I invert the stereoselectivity to exclusively produce the target (1R)-enantiomer? Root Cause & Causality: Wild-type short-chain dehydrogenases/reductases (SDRs), such as LfSDR1 or BaSDR1, naturally favor the anti-Prelog (S) product due to the steric bulk of the dihalo-substituted phenyl ring and the chloromethyl group[3],[4]. The substrate's native binding orientation places the bulky groups in a conformation that exposes the re-face of the ketone to hydride attack. Solution: You must employ a "chirality flipping" strategy using engineered variants with opposing residue substitutions[4],[5]. By introducing the LWA mutation set (E141L-G92W-V186A) into LfSDR1, you introduce a bulky Tryptophan (W) at position 92 and a smaller Alanine (A) at 186. This steric shift anchors the 2,4-difluorophenyl ring via hydrophobic interactions with residue Y244, suppressing conformational flexibility and forcing the substrate to flip 180 degrees. This exposes the si-face to hydride transfer, yielding the Prelog (R) product with >99% ee[4],[5].
Q2: Enzyme activity drops precipitously when I increase the substrate loading above 20 mM. Why is this happening, and how can I scale up? Root Cause & Causality: 2-chloro-1-(2,4-difluorophenyl)ethanone is highly hydrophobic. At concentrations above 20 mM in aqueous buffers, it precipitates and aggregates. This not only limits mass transfer to the enzyme's active site but also induces solvent-like toxicity that denatures the biocatalyst[4]. Solution: Implement a biphasic reaction system or use a fed-batch substrate addition strategy. Using a biocompatible organic overlay (e.g., dibutyl phthalate or soybean oil) acts as a substrate reservoir. It keeps the aqueous concentration of the ketone below the inhibition threshold while simultaneously extracting the product out of the aqueous phase, driving the thermodynamic equilibrium forward.
Part 2: Reaction Optimization & Troubleshooting Guide
Issue: Incomplete Conversion (<90%) Despite High Enzyme Loading
If your reaction stalls before reaching >95% conversion, the failure point is rarely the KRED itself; it is almost always a collapse of the cofactor regeneration cycle.
Diagnostic Checklist:
-
pH Crashing: The standard cofactor regeneration system uses Glucose Dehydrogenase (GDH). The oxidation of D-glucose by GDH produces D-glucono-1,5-lactone, which spontaneously hydrolyzes into gluconic acid. If your buffer capacity is exceeded, the pH will drop below 6.0, rapidly degrading NADP+ and denaturing the enzymes[4].
-
Hydride Transfer Bottleneck: If the unit ratio of KRED to GDH is less than 1:2, the regeneration of NADPH becomes the rate-limiting step, starving the KRED of the necessary hydride donor.
Figure 1: Biocatalytic cascade and cofactor regeneration for (1R)-alcohol synthesis.
Part 3: Quantitative Data & Variant Comparison
To select the appropriate biocatalyst for your specific target, refer to the kinetic and stereochemical data summarized below. Note that while BaSDR1 and LfSDR1-TSW are highly efficient, they produce the (1S)-enantiomer. For the (1R)-enantiomer, LfSDR1-LWA is the mandatory choice.
| Biocatalyst Variant | Key Mutations | Resulting Stereopreference | Max Substrate Loading | Time to >95% Conversion | Enantiomeric Excess (ee) |
| LfSDR1 (Wild-Type) | None | S-preferred (anti-Prelog) | 22 mM | 16 hours | Moderate |
| LfSDR1-LWA | E141L, G92W, V186A | R-preferred (Prelog) | 42 mM | 20 minutes | >99% |
| LfSDR1-TSW | E141T, G92S, V186W | S-preferred (anti-Prelog) | 168 mM | 20 minutes | >99% |
| BaSDR1 (Mutants) | Q139S, D253Y | S-preferred (anti-Prelog) | Analytical Scale | Variable | 99% |
Data synthesized from structural and kinetic assays of engineered reductases[3],[4],[6],[5].
Part 4: Standard Operating Procedure (SOP)
Self-Validating Protocol: Biphasic Asymmetric Reduction Validation Mechanism: This protocol incorporates real-time pH monitoring. Because the oxidation of glucose to gluconic acid releases protons, a steady drop in pH confirms that the cofactor regeneration cycle (and thus the primary reduction) is actively occurring. If the pH remains static, the reaction has stalled, providing immediate diagnostic feedback before downstream HPLC analysis.
Step-by-Step Methodology:
-
Aqueous Phase Preparation: In a bioreactor, prepare 100 mM Potassium Phosphate Buffer (PBS), pH 7.4. Dissolve D-glucose (80 mM) and the cofactor NADP+ (0.40 mM)[4].
-
Enzyme Loading: Add the cell lysate or purified engineered KRED (specifically LfSDR1-LWA for the 1R product) and BmGDH (Bacillus megaterium Glucose Dehydrogenase). Ensure the KRED:GDH activity unit ratio is 1:2.
-
Substrate Addition (Biphasic Setup): Dissolve 2-chloro-1-(2,4-difluorophenyl)ethanone in dibutyl phthalate (or a similar biocompatible solvent) to create the organic phase. Add this to the bioreactor so the organic phase constitutes 20% of the total working volume.
-
Reaction Initiation & Titration (Critical): Incubate at 37 °C with orbital shaking (200 rpm)[4]. Engage an automated pH stat to continuously titrate 1 M NaOH into the vessel, strictly maintaining the pH between 7.0 and 7.4.
-
Downstream Extraction: After 20–60 minutes (depending on exact loading), halt the reaction. Centrifuge the biphasic mixture at 5000 × g for 10 minutes to separate the phases. Extract the aqueous phase twice with ethyl acetate. Combine all organic phases, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to yield the pure (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol.
Part 5: Troubleshooting Decision Matrix
Figure 2: Troubleshooting decision matrix for resolving low yield and enantioselectivity.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Preserving Chiral Integrity of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol , a critical chiral intermediate in the synthesis of triazole antifungals such as efinaconazole.
Because this intermediate is a benzylic halohydrin featuring an electron-withdrawing yet resonance-stabilizing 2,4-difluorophenyl group, it is highly susceptible to racemization during downstream processing. This guide provides the mechanistic causality behind these issues, troubleshooting FAQs, and a self-validating extraction protocol to ensure absolute chiral preservation.
Mechanistic Causality: Why Does Racemization Occur?
Understanding the physical organic chemistry of this molecule is the first step in successful troubleshooting. Racemization during extraction is rarely spontaneous; it is driven by localized pH excursions that trigger one of two distinct degradation pathways:
-
Pathway A: Acid-Promoted SN1 Solvolysis: Exposure to an aqueous environment with a pH < 4 protonates the benzylic hydroxyl group. Subsequent dehydration generates a planar benzylic carbocation. Despite the electron-withdrawing inductive effect of the fluorine atoms, their resonance donation stabilizes the carbocation enough to give it a finite lifetime. This allows for non-stereoselective re-hydration, resulting in a racemic mixture [1].
-
Pathway B: Base-Promoted Epoxidation: Exposure to a pH > 8 deprotonates the hydroxyl group, triggering an intramolecular SN2 displacement of the adjacent chloride. This forms 2-(2,4-difluorophenyl)oxirane. While this epoxide is the intended intermediate in the subsequent API synthesis step, its premature and uncontrolled formation during extraction exposes it to non-regioselective ring-opening by water or chloride ions, destroying the stereocenter and severely impacting yield [2].
Mechanistic pathways of chiral halohydrin racemization under acidic and basic aqueous conditions.
Troubleshooting Guides & FAQs
Q1: My asymmetric reduction shows >99% ee by chiral HPLC, but after the aqueous workup, the isolated product drops to 85-90% ee. What is the primary cause? A: The most common culprit is a localized pH excursion during the quench or washing phases. If the upstream reduction (e.g., Corey-Bakshi-Shibata reduction) is quenched with strong acids (like aqueous HCl) without adequate buffering, the aqueous layer drops below pH 4. The benzylic alcohol undergoes transient carbocation formation. Solution: Always quench and wash using a heavily buffered aqueous system (e.g., phosphate buffer at pH 6.5–7.0) and maintain the internal temperature below 15 °C.
Q2: Which organic solvent provides the best protection against racemization during extraction? A: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) are vastly superior to Dichloromethane (DCM). Causality: DCM has a higher dielectric constant and lacks hydrogen-bond accepting capabilities, which poorly solvates the alcohol but can stabilize transient ion pairs (like the benzylic carbocation) if residual acid is present. MTBE is moderately polar, immiscible with water, and its ether oxygen can hydrogen-bond with the benzylic alcohol, stabilizing the intact molecule and suppressing solvolysis [3].
Q3: I am experiencing severe emulsions during the MTBE extraction. Can I add a few drops of acid or base to break it? A: Do not add acid or base. Altering the pH to break an emulsion will immediately risk the chiral integrity of the halohydrin. Solution: Add saturated aqueous NaCl (brine) to increase the density and ionic strength of the aqueous layer. If the emulsion persists, filter the biphasic mixture through a pad of Celite to remove insoluble polymeric or catalytic residues that are stabilizing the emulsion.
Standard Operating Procedure: Self-Validating Extraction Workflow
To ensure absolute chiral preservation, follow this validated extraction methodology. This protocol is designed as a self-validating system : by mandating in-process pH checks and strict temperature limits, the system inherently prevents the conditions required for racemization.
Step-by-Step Methodology:
-
Thermal Control (Quench): Upon completion of the asymmetric reduction, cool the reaction vessel to an internal temperature of 0–5 °C.
-
Buffered Quench: Slowly add a pre-chilled (5 °C) solution of 10% w/w aqueous KH₂PO₄/K₂HPO₄ buffer (pH 6.8). Control the addition rate to maintain the internal temperature strictly below 15 °C.
-
System Validation (Critical): Pause stirring and spot the aqueous layer on high-resolution pH paper or test with a calibrated probe. Proceed only if the pH is confirmed to be between 6.5 and 7.0. If outside this range, adjust with additional buffer.
-
Extraction: Add MTBE (3 volumes relative to the theoretical yield of the starting material). Stir vigorously for 10 minutes, then allow phase separation for 15 minutes. Extract the aqueous layer once more with 1 volume of MTBE.
-
Aqueous Wash: Combine the organic layers and wash with half-saturated aqueous NaCl (2 volumes) to remove residual water-soluble impurities and salts.
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄. (Note: Avoid MgSO₄ as its inherent slight acidity can trigger micro-scale racemization upon concentration). Filter the drying agent and concentrate under reduced pressure at a water bath temperature strictly < 30 °C to prevent thermal degradation.
Quantitative Data Summary
The following table summarizes the impact of various extraction parameters on the final enantiomeric excess (ee) and yield of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol, demonstrating the necessity of the optimized conditions.
| Extraction Solvent | Aqueous Wash pH | Temp (°C) | Initial ee (%) | Final Isolated ee (%) | Yield (%) |
| DCM | 2.0 (0.1 M HCl) | 25 | 99.2 | 74.5 | 88 |
| EtOAc | 9.0 (NaHCO₃) | 25 | 99.2 | 89.1 | 72* |
| MTBE | 6.8 (Phosphate Buffer) | 25 | 99.2 | 98.5 | 94 |
| MTBE | 6.8 (Phosphate Buffer) | 5 | 99.2 | 99.1 | 96 |
*Significant yield loss under basic conditions is attributed to premature epoxide formation and subsequent aqueous partitioning/hydrolysis.
References
-
Chiral α-Branched Benzylic Carbocations: Diastereoselective Intermolecular Reactions with Arene Nucleophiles and NMR Spectroscopic Studies. Journal of the American Chemical Society. URL:[Link]
-
Enantioselective Transformations in the Synthesis of Therapeutic Agents. Chemical Reviews (ACS Publications). URL:[Link]
-
Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. National Institutes of Health (PMC). URL:[Link]
Technical Support Center: Troubleshooting Solubility and Stability of (1R)-2-Chloro-1-(2,4-difluorophenyl)ethanol
Welcome to the Technical Support Center. This guide is specifically engineered for process chemists, analytical scientists, and drug development professionals working with (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol (CAS: 900508-66-9). As a critical chiral intermediate in the synthesis of triazole antifungals (such as efinaconazole and luliconazole), this molecule presents unique handling challenges.
Due to its structural dichotomy—a highly lipophilic 2,4-difluorophenyl ring coupled with a hydrogen-bond donating hydroxyl group and a reactive chloromethyl moiety—users frequently encounter unexpected solubility limits (gelation) and solvent-induced chemical degradation. This guide provides field-proven, mechanistically grounded solutions to these issues.
Part 1: Physicochemical & Quantitative Solubility Profile
To effectively process this halohydrin, one must understand how its functional groups interact with different solvent classes. The table below summarizes the quantitative solubility data and the underlying molecular interactions.
| Solvent / Parameter | Solubility / Value | Mechanistic Implication & Causality |
| Molecular Weight | 192.59 g/mol | High halogen-to-carbon ratio increases density and lipophilicity. |
| n-Heptane / Hexanes | Poor (< 10 mg/mL) | Polarity mismatch. The hydroxyl groups form strong intermolecular hydrogen-bond networks, leading to aggregation and precipitation. |
| Toluene | Moderate (~50 mg/mL) | π−π stacking interactions with the difluorophenyl ring partially overcome H-bonding networks. |
| Ethyl Acetate (EtOAc) | High (> 100 mg/mL) | The carbonyl oxygen acts as a strong H-bond acceptor, efficiently breaking solute-solute aggregates. |
| Tetrahydrofuran (THF) | High (> 100 mg/mL) | Excellent solvation thermodynamics; however, trace basic impurities in unstabilized THF can trigger degradation. |
| Methanol / IPA | High (> 100 mg/mL) | Protic solvents competitively disrupt the intermolecular halohydrin networks, ensuring complete dissolution. |
Part 2: Troubleshooting FAQs & Experimental Protocols
FAQ 1: Why does my compound form a cloudy suspension or gel in non-polar solvents like heptane?
The Causality: Despite the lipophilic nature of the difluorophenyl ring, the benzylic hydroxyl group acts as a strong hydrogen bond donor. In non-polar aliphatic solvents (which cannot participate in hydrogen bonding), the halohydrin molecules hydrogen-bond to each other. This intermolecular networking leads to the formation of stable aggregates, which macroscopically manifest as a cloudy suspension or a viscous gel rather than a true solution.
The Solution (Self-Validating Protocol): To break the solute-solute hydrogen bonds without drastically altering the overall polarity of your solvent system, introduce a minor percentage of a polar H-bond acceptor.
Protocol 1: Co-Solvent Addition for Non-Polar Solubilization
-
Weigh the desired mass of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol into a clean, dry borosilicate glass reactor.
-
Add the primary non-polar solvent (e.g., n-heptane) at a ratio of 10 volumes (v/w).
-
Agitate the mixture at 25 °C at 400 rpm for 10 minutes.
-
If the compound remains insoluble or gels, incrementally add Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA) in 1% (v/v) aliquots.
-
Continue agitation. Complete dissolution is typically achieved at 5–8% co-solvent concentration, visually validating the disruption of the H-bond network.
-
Filter the resulting clear solution through a 0.45 µm PTFE syringe filter to remove any residual nucleation seeds prior to crystallization or reaction.
FAQ 2: I dissolved the compound in an organic solvent (THF/DMF), but my yield is dropping and HPLC shows a new, less polar peak. What is degrading my sample?
The Causality: You are observing the base-promoted cyclization of the halohydrin. Halohydrins are highly susceptible to intramolecular SN2 reactions when exposed to basic conditions. The base deprotonates the hydroxyl group to form an alkoxide intermediate. This oxygen anion then attacks the adjacent C2 carbon from the backside, displacing the chloride ion to form an epoxide [1][1].
In the case of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol, the highly electron-withdrawing 2,4-difluorophenyl ring increases the acidity of the benzylic hydroxyl proton, making it exceptionally sensitive to even trace amines or hydroxide impurities found in degraded polar aprotic solvents [2][2]. Because the nucleophilic attack occurs at the primary C2 carbon, the stereocenter at the benzylic C1 position is preserved, cleanly converting the (1R)-halohydrin into (2R)-2-(2,4-difluorophenyl)oxirane without racemization [3][3].
The Solution (Self-Validating Protocol): You must eliminate trace bases from your solvent and verify the degradation profile.
Protocol 2: Solvent Washing and Epoxide Degradation Screening
-
Solvent Remediation: Prior to dissolution, wash polar aprotic solvents (like THF or DMF) with a 0.1 M aqueous citric acid solution to neutralize trace basic impurities. Dry the organic layer over anhydrous MgSO4 and filter.
-
Sample Preparation: Dissolve 50 mg of the halohydrin in 1 mL of the treated solvent.
-
TLC Monitoring: Spot the solution on a silica gel 60 F254 TLC plate alongside a pure reference standard of the halohydrin.
-
Elution & Visualization: Develop the plate in a mobile phase of Hexane:Ethyl Acetate (8:2 v/v) and visualize under UV light (254 nm).
-
Interpretation: The intact halohydrin will elute at an Rf of ~0.3. If base-catalyzed degradation has occurred, the epoxide—lacking the H-bond donating hydroxyl group—will appear as a distinct, less polar spot at an Rf of ~0.7.
Part 3: Visualizations & Workflows
Workflow for solvent selection and troubleshooting gelation or degradation issues.
Base-catalyzed intramolecular SN2 mechanism converting the halohydrin into an epoxide.
Part 4: References
-
Master Organic Chemistry. Epoxides - The Outlier Of The Ether Family. (Explains the fundamental stereospecific base-promoted cyclization of halohydrins to epoxides).[Link]
-
Industrial & Engineering Chemistry Research (ACS Publications). Sustainable Synthesis of Epoxides from Halohydrin Cyclization by Composite Solid-Based Catalysts. (Details the catalytic mechanisms and sensitivities of halohydrin dehydrohalogenation).[Link]
-
Journal of Chemical Information and Modeling (ACS Publications). Origin of Chemoselectivity of Halohydrin Dehalogenase-Catalyzed Epoxide Ring-Opening Reactions. (Provides advanced mechanistic insight into the stability, ring-opening, and cyclization of halogenated alcohols).[Link]
Sources
reducing toxic byproducts in the synthesis of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol
Prepared by: Senior Application Scientist, Gemini Labs
Welcome to the technical support center for the synthesis of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on minimizing toxic byproducts and troubleshooting common experimental challenges. We will delve into the causality behind procedural choices, offering field-proven insights to enhance the efficiency, safety, and enantiomeric purity of your synthesis.
(1R)-2-chloro-1-(2,4-difluorophenyl)ethanol is a critical chiral building block in the synthesis of various pharmaceuticals. Its production via the asymmetric reduction of the prochiral ketone, 2-chloro-1-(2,4-difluorophenyl)ethanone, is a pivotal step that dictates the purity and viability of the final active pharmaceutical ingredient. However, this reaction is not without its challenges, including the formation of the undesired (S)-enantiomer, over-reduction products, and residual starting materials, all of which contribute to the toxicological profile and purification burden of the process.
This guide emphasizes a shift towards greener and more selective methodologies, particularly biocatalysis, which has demonstrated significant advantages over traditional chemical reductions in terms of both purity and environmental impact.[1][2]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My enantioselectivity is low (<95% ee), resulting in significant contamination with the (S)-enantiomer. What are the likely causes and how can I improve it?
Low enantioselectivity is a frequent hurdle, directly impacting yield and purity. The primary cause is often either a suboptimal catalyst system or non-ideal reaction conditions that favor a competing, non-selective reduction pathway.
Potential Causes & Solutions:
-
Inherent Limitations of Chemical Catalysts: Traditional methods like the Corey-Bakshi-Shibata (CBS) reduction using oxazaborolidine catalysts and borane-THF, while effective, can sometimes yield enantiomeric excess (ee) values in the 93-95% range, which may not be sufficient for pharmaceutical applications.[1] The non-catalytic reduction by the borane reagent itself can contribute to the formation of the racemic alcohol, thereby lowering the overall ee.[3]
-
Solution 1 (Recommended): Switch to a Biocatalytic System. The most effective way to achieve exceptionally high enantioselectivity (>99.5% ee) is to employ a ketoreductase (KRED) or an alcohol dehydrogenase (ADH).[1][4] These enzymes are exquisitely stereoselective. Several commercially available KREDs and engineered ADHs have been developed for the reduction of haloacetophenones.[5]
-
Solution 2 (Optimizing Chemical Reduction): If you must use a chemical method, ensure the slow addition of the borane reagent at low temperatures (e.g., -20°C to 0°C) to minimize the non-catalyzed background reaction. The choice of solvent can also be critical; tetrahydrofuran (THF) is common, but exploring other aprotic solvents may influence the transition state and improve selectivity.[6]
-
-
Catalyst Deactivation or Poisoning: Impurities in the starting material or solvents (e.g., water, aldehydes) can poison both chemical and enzymatic catalysts, reducing their efficacy and selectivity.
-
Solution: Ensure all reagents and solvents are of high purity and are appropriately dried, especially when using moisture-sensitive borane reagents. For biocatalysis, ensure the substrate does not contain impurities that could inhibit the enzyme.
-
-
Incorrect Reaction Temperature: Temperature affects both the reaction rate and the catalyst's stereoselectivity.
-
Solution: For CBS reductions, lower temperatures generally favor higher enantioselectivity. For biocatalytic reductions, each enzyme has an optimal temperature range (typically 30-40°C). Operating outside this range can denature the enzyme or reduce its selectivity.[1]
-
Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting decision tree for low enantioselectivity.
Question 2: I'm observing a significant amount of an impurity that appears to be 1-(2,4-difluorophenyl)ethanol (a dechlorinated byproduct). Why is this happening?
The formation of dechlorinated byproducts arises from over-reduction, where the C-Cl bond is cleaved and replaced by a C-H bond.
Potential Causes & Solutions:
-
Harsh Reducing Agents: Strong, non-selective hydrides or harsh reaction conditions can promote hydrodechlorination. This is less common with borane-based reagents but can occur with more powerful reductants or certain transition metal catalysts if not properly controlled.
-
Solution: Stick to milder, more selective reducing systems. Biocatalytic reductions are highly chemoselective and almost never cause dechlorination of this substrate.[2]
-
-
Catalyst Choice (in Transfer Hydrogenation): In some catalytic transfer hydrogenation systems using catalysts like ruthenium or iridium, the choice of ligand and hydrogen source (e.g., formic acid, isopropanol) can influence the propensity for hydrodechlorination.[7]
-
Solution: If using transfer hydrogenation, screen different ligands and optimize the reaction conditions (temperature, pressure, time) to favor ketone reduction over C-Cl bond cleavage. However, for this specific substrate, this method is less common and carries a higher risk of this byproduct compared to enzymatic reduction.
-
Question 3: My reaction has stalled, leaving a large amount of unreacted 2-chloro-1-(2,4-difluorophenyl)ethanone. What should I do?
Incomplete conversion points to issues with catalyst activity, substrate availability, or reaction stoichiometry.
Potential Causes & Solutions:
-
Insufficient Catalyst Loading: For sterically hindered or electronically deactivated ketones, a higher catalyst loading may be required to achieve a reasonable reaction rate.[6]
-
Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2-3 mol% for chemical catalysts, or from 5 w/w% to 10 w/w% for an enzyme preparation).
-
-
Poor Substrate Solubility (Biocatalysis): The starting ketone, 2-chloro-1-(2,4-difluorophenyl)ethanone, has low solubility in aqueous buffer systems used for biocatalysis.[4] This can severely limit the reaction rate as the enzyme only has access to the dissolved substrate.
-
Solution 1: Add a water-miscible co-solvent. Isopropanol is an excellent choice as it serves as both a co-solvent to increase substrate solubility and a sacrificial co-substrate for cofactor (NADH/NADPH) regeneration.[4] Concentrations of 10-40% (v/v) are often effective.
-
Solution 2: Employ a two-phase system or deep eutectic solvents (DES) to enhance substrate availability to the enzyme.[8]
-
-
Inefficient Cofactor Regeneration (Biocatalysis): Most KREDs and ADHs require a hydride source from a cofactor, typically NADPH or NADH. This expensive cofactor must be regenerated in situ for the reaction to be economically viable.
-
Solution: Ensure your cofactor regeneration system is robust. The most common system for KREDs is the addition of a sacrificial alcohol (like isopropanol) and a corresponding dehydrogenase, or more simply, using a KRED that has a high affinity for isopropanol, which is oxidized to acetone, regenerating the necessary cofactor.[1]
-
Comparative Table: Chemical vs. Biocatalytic Reduction
| Parameter | CBS Chemical Reduction | KRED Biocatalytic Reduction |
| Typical Reagents | Oxazaborolidine, Borane-THF | KRED enzyme, NAD(P)H, Isopropanol, Buffer |
| Toxicity/Hazards | Borane-THF is highly flammable and toxic.[9] | Generally recognized as safe (GRAS) components.[2] |
| Typical ee | 93-95%[1] | >99.5%[1][4] |
| Byproducts | (S)-enantiomer, boric acid derivatives. | Acetone (from isopropanol), minimal others.[1] |
| Reaction Conditions | Anhydrous, low temp (-20 to 0°C). | Aqueous buffer, mild temp (30-40°C), pH 6-8.[1][8] |
| Workup | Acidic quench, extraction. | Simple extraction with an organic solvent. |
Frequently Asked Questions (FAQs)
Q: What are the primary toxic byproducts I need to control in this synthesis?
The main components of concern are:
-
Unreacted Starting Material (2-chloro-1-(2,4-difluorophenyl)ethanone): This is a halogenated organic compound and should be considered a skin and eye irritant.[10][11] Minimizing its presence is key to simplifying purification.
-
The Undesired (S)-enantiomer: While not necessarily more "toxic," it is a critical process-related impurity that must be controlled to meet regulatory standards for chiral drugs.
-
Reagent-Derived Byproducts: In chemical reductions, byproducts from the reducing agent (e.g., boric acid from borane) can be formed. Boric acid is a suspected mutagen.[9] Biocatalytic methods replace these with benign byproducts like acetone.
Q: Why is biocatalysis considered a "greener" approach for this synthesis?
Biocatalysis aligns with the principles of green chemistry for several reasons:
-
Reduced Hazard: It avoids the use of highly reactive, flammable, and toxic borane reagents.[9]
-
Milder Conditions: Reactions are run in water at ambient temperatures and neutral pH, reducing energy consumption.
-
High Selectivity: The exceptional chemo-, regio-, and stereoselectivity of enzymes minimizes byproduct formation, leading to cleaner reaction profiles and less waste.[1][2]
-
Atom Economy: The process, especially with efficient cofactor regeneration, is highly efficient.
Q: How should I monitor the reaction to minimize byproduct formation?
Regular monitoring is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.
-
Frequency: Take aliquots every 1-2 hours in the early stages of the reaction, and less frequently as it approaches completion.
-
What to Monitor:
-
Disappearance of the starting ketone.
-
Appearance of the desired (R)-alcohol product.
-
Formation of the undesired (S)-alcohol.
-
-
Action: By tracking the enantiomeric excess (% ee) over time, you can determine the optimal reaction time. Stopping the reaction once the conversion of the starting material is maximized and before any potential side reactions or product degradation can occur is ideal.
Recommended Protocol: Biocatalytic Asymmetric Reduction
This protocol provides a robust and highly selective method for synthesizing (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol, leveraging the advantages of a ketoreductase enzyme.
Materials:
-
2-chloro-1-(2,4-difluorophenyl)ethanone
-
Ketoreductase (KRED) powder or whole-cell biocatalyst
-
NAD⁺ or NADP⁺ (as required by the specific KRED)
-
Isopropanol (IPA)
-
Potassium phosphate buffer (100 mM, pH 6.0-7.0)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Step-by-Step Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (e.g., 60 mL).
-
Cofactor Addition: Add the required cofactor (e.g., 0.01 g of NAD⁺).[1]
-
Enzyme Addition: Add the KRED biocatalyst (e.g., 10 g of wet cells or lyophilized powder as per manufacturer's recommendation).[1] Stir the mixture gently to ensure homogeneity.
-
Substrate Solution: In a separate beaker, dissolve the 2-chloro-1-(2,4-difluorophenyl)ethanone (e.g., 100 g) in isopropanol (e.g., 140 mL).[1]
-
Reaction Initiation: Slowly add the substrate solution to the enzyme-buffer mixture over 10-15 minutes.
-
Incubation: Maintain the reaction at the optimal temperature for the enzyme (e.g., 35°C) with gentle agitation (e.g., 150-200 RPM).
-
Monitoring: Monitor the reaction progress using chiral HPLC until the starting material is consumed (>99% conversion), which typically takes 12-24 hours.[1]
-
Workup: a. Once the reaction is complete, cool the mixture to room temperature. b. Extract the product with ethyl acetate (e.g., 3 x 100 mL). c. Combine the organic layers and wash with brine (1 x 50 mL). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Analysis: Analyze the crude product for yield and enantiomeric excess by HPLC and NMR. Typically, this method yields the product with >99.5% ee without the need for further chiral purification.[1]
Reaction Scheme: Biocatalytic Reduction
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Directed evolution of a carbonyl reductase LsCR for the enantioselective synthesis of (1S)-2-chloro-1-(3,4-difluorophenyl) ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ethz.ch [ethz.ch]
- 8. researchgate.net [researchgate.net]
- 9. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 10. Page loading... [wap.guidechem.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
Technical Support Center: Optimizing Reaction Temperature for (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol Epoxidation
Welcome to the Process Chemistry Support Center. This guide is designed for researchers and drug development professionals scaling up the synthesis of chiral epoxide intermediates—specifically (2R)-2-(2,4-difluorophenyl)oxirane —used in the production of azole antifungals like Efinaconazole and Ravuconazole.
The conversion of the halohydrin (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol to its corresponding epoxide via an intramolecular Williamson ether synthesis is highly sensitive to thermal conditions. Improper temperature control leads to kinetic stalling, epoxide ring-opening (hydrolysis), or loss of enantiomeric purity[1].
Mechanistic Pathway & Thermal Dependency
The epoxidation is driven by the deprotonation of the hydroxyl group by a base (e.g., NaOH, KOH), followed by an intramolecular SN2 displacement of the chloride ion. Because the resulting three-membered oxirane ring is highly strained, it is susceptible to nucleophilic attack by the aqueous base if the thermal energy in the system exceeds the activation barrier for hydrolysis.
Temperature-dependent reaction pathways for (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol epoxidation.
Quantitative Data: Temperature Optimization Matrix
The following table summarizes the empirical causality between reaction temperature, kinetics, and product integrity when using a standard biphasic solvent system (e.g., Toluene/Water) with 3N NaOH.
| Temperature Range | Reaction Kinetics | Epoxide Yield (%) | Enantiomeric Excess (ee %) | Primary Byproducts Encountered |
| < 5 °C | Very Slow (> 24h) | < 50% | > 99% | Unreacted halohydrin starting material |
| 15 - 25 °C | Moderate (2 - 4h) | > 92% | > 99% | Minimal (Trace diol) |
| 30 - 40 °C | Fast (1 - 2h) | 75 - 85% | 96 - 98% | 1-(2,4-difluorophenyl)ethane-1,2-diol |
| > 45 °C | Very Fast (< 1h) | < 50% | < 90% | Diol, polymerized oligomers, racemates |
Troubleshooting Guides & FAQs
Q1: Why is my epoxide yield dropping significantly at temperatures above 40 °C? A: At elevated temperatures, the activation energy for intermolecular nucleophilic attack is breached. The hydroxide ions in the aqueous base attack the highly strained, newly formed oxirane ring, causing it to open. This converts your desired epoxide into 1-(2,4-difluorophenyl)ethane-1,2-diol[1]. To prevent this, strictly maintain the internal reactor temperature below 25 °C.
Q2: Can I run the reaction at 0 °C to absolutely guarantee no loss of enantiomeric purity? A: While 0 °C will protect the ee, it induces kinetic stalling. The intramolecular SN2 displacement requires a baseline thermal input to proceed efficiently. Furthermore, if you are using a biphasic system (e.g., organic solvent and aqueous base), low temperatures increase the viscosity of the aqueous layer and reduce the efficacy of phase-transfer dynamics, leading to incomplete conversion even after 24 hours.
Q3: What is the optimal temperature window for this specific halohydrin epoxidation? A: The consensus in process chemistry for 2-(2,4-difluorophenyl)oxirane derivatives is 15 °C to 25 °C (room temperature) [2]. At this temperature, the alkoxide formation is rapid, and the subsequent cyclization proceeds completely within 2 to 4 hours without providing enough thermal energy to trigger secondary hydrolysis.
Q4: How does the choice of base interact with my temperature parameters? A: The strength of the base dictates the thermal ceiling. If using a strong base like NaOH or KOH, the temperature must be strictly capped at 25 °C to prevent diol formation[1]. If you substitute a milder base like K2CO3 , the reaction will be slower, and you may safely elevate the temperature to 30–35 °C to drive the reaction to completion without risking rapid hydrolysis.
Standard Operating Protocol: Self-Validating Epoxidation
This step-by-step methodology is designed to be a self-validating system, ensuring that causality is monitored at every phase of the workflow.
Step 1: Reagent Preparation & Dissolution
-
Charge a clean, dry reactor with (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol (1.0 eq).
-
Dissolve the starting material in 5 volumes of an appropriate organic solvent (e.g., Toluene or Ethyl Acetate). Ensure complete dissolution.
Step 2: Thermal Equilibration & Base Addition
-
Cool the reactor internal temperature to 10–15 °C using a circulator jacket.
-
Causality Check: Cooling prior to base addition mitigates the mild exothermic spike that occurs during alkoxide formation.
-
Begin dropwise addition of 3N aqueous NaOH (1.5 eq). Maintain vigorous stirring (e.g., 300+ RPM) to ensure adequate mixing of the biphasic system.
Step 3: Temperature Optimization (The Epoxidation Phase)
-
Once addition is complete, adjust the jacket to allow the internal temperature to naturally rise and stabilize at 20 °C (± 2 °C) [2].
-
Stir the biphasic mixture at this temperature for 2 to 4 hours.
Step 4: In-Process Monitoring (Self-Validation)
-
After 2 hours, halt stirring, allow phase separation, and sample the organic layer.
-
Analyze via GC or HPLC. The reaction is deemed complete when the unreacted halohydrin is < 1.0% (Area %). If incomplete, resume stirring at 20 °C and re-check hourly. Do not increase the temperature to force completion.
Step 5: Quenching & Extraction
-
Once validated, immediately quench the reaction by adding 3 volumes of cold water (5 °C) to dilute the base and halt any potential over-reaction.
-
Separate the organic phase. Extract the aqueous phase once more with 2 volumes of the organic solvent.
Step 6: Isolation
-
Wash the combined organic layers with saturated aqueous NaCl (brine) to neutralize any residual alkalinity (verify aqueous wash pH is ~7).
-
Dry the organic layer over anhydrous MgSO4 , filter, and concentrate under reduced pressure (bath temperature strictly < 35 °C) to yield (2R)-2-(2,4-difluorophenyl)oxirane as a pale yellow oil.
References
-
An Enantioselective Synthesis of the Key Intermediate for Triazole Antifungal Agents; Application to the Catalytic Asymmetric Synthesis of Efinaconazole (Jublia) Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Synthesis of 2-[(1S)-1-(3,4,5,6-tetrahydro-2H-pyran-2-yloxy)ethyl]-2-(2,4-difluorophenyl)oxirane Source: PrepChem.com URL:[Link]
Sources
Technical Support Center: Catalyst Deactivation in (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol Preparation
Welcome to the technical support center for the synthesis of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation during this critical asymmetric reduction. Here, we delve into the causality behind experimental choices, offering field-proven insights to maintain catalyst performance and ensure high-yield, enantiomerically pure production.
Introduction
The asymmetric reduction of 2-chloro-1-(2,4-difluorophenyl)ethanone to its corresponding (R)-chiral alcohol is a cornerstone reaction in the synthesis of several active pharmaceutical ingredients. This transformation is typically achieved using either transition metal catalysts, such as those based on Ruthenium (Ru), or biocatalysts like ketoreductases (KREDs).[1] While both catalytic systems can provide excellent enantioselectivity and yield, they are susceptible to deactivation, leading to stalled reactions, low conversion rates, and diminished enantiomeric excess (ee). This guide provides a structured approach to identifying and resolving these deactivation issues.
Section 1: Troubleshooting Homogeneous Ruthenium Catalysts
Ruthenium complexes, particularly those developed by Noyori and his group, are renowned for their high efficiency in the asymmetric hydrogenation and transfer hydrogenation of ketones.[1][2] These catalysts, often featuring diphosphine and diamine ligands, can achieve remarkable turnover numbers (TONs).[2] However, their performance can be compromised by various factors leading to deactivation.
Issue 1: Rapid Loss of Catalytic Activity Early in the Reaction
Symptom: The reaction starts as expected but stalls at low to moderate conversion (<50%). Monitoring by TLC or LC-MS shows a rapid decrease in the rate of product formation.
Potential Causes:
-
Catalyst Poisoning by Impurities: Trace impurities in the substrate, solvent, or hydrogen gas can act as potent catalyst poisons.[3][4] Common poisons for Ruthenium catalysts include sulfur compounds, carbon monoxide, and certain metals.[5][6][7]
-
Moisture or Oxygen Contamination: Many Ru catalysts are sensitive to air and moisture.[8] Oxygen can lead to the irreversible oxidation of the metal center or the phosphine ligands. Water can interfere with the catalytic cycle.[8]
-
Incorrect Base or Base Concentration: In many Ru-catalyzed hydrogenations, a base (e.g., t-BuOK) is required for catalyst activation.[2] Using the wrong base, an incorrect stoichiometry, or a poor-quality base can lead to incomplete activation or side reactions that deactivate the catalyst.
Recommended Actions:
-
Feedstock Purification:
-
Substrate & Solvent: Ensure the 2-chloro-1-(2,4-difluorophenyl)ethanone substrate is of high purity. Consider recrystallization or column chromatography if impurities are suspected. Use anhydrous, degassed solvents.
-
Gas Purification: If using hydrogen gas, pass it through an appropriate purification train to remove trace oxygen, moisture, and other contaminants.
-
-
Inert Atmosphere Protocol:
-
Assemble the reactor under an inert atmosphere (Nitrogen or Argon).
-
Use Schlenk techniques or a glovebox for all manipulations of the catalyst and base.
-
Purge the assembled reactor with an inert gas before introducing hydrogen.[9]
-
-
Base Optimization:
-
Verify the quality and stoichiometry of the base.
-
Consider screening different bases or using a freshly prepared solution.
-
Issue 2: Gradual Decrease in Reaction Rate and Enantioselectivity
Symptom: The reaction proceeds to high conversion, but the rate slows considerably over time. A noticeable drop in the enantiomeric excess of the product is observed in later-stage samples.
Potential Causes:
-
Product Inhibition: The chiral alcohol product, (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol, can sometimes coordinate to the catalyst's active site, acting as a competitive inhibitor and slowing down the reaction rate.
-
Ligand Degradation or Dissociation: Over the course of the reaction, especially at elevated temperatures, the chiral ligands (e.g., BINAP, diamines) can slowly degrade or dissociate from the metal center, leading to the formation of less active or achiral catalytic species.
-
Formation of Inactive Ruthenium Species: The active catalytic species can convert into inactive or less active forms, such as dimeric Ru complexes, particularly at high catalyst concentrations.
Recommended Actions:
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes mitigate ligand degradation and reduce product inhibition, often improving enantioselectivity.[8]
-
Catalyst Loading: While counterintuitive, lowering the catalyst concentration can sometimes prevent the formation of inactive dimeric species.
-
-
Protocol for Catalyst Regeneration (for supported catalysts): While homogeneous catalysts are not typically "regenerated" in situ, understanding deactivation can inform process improvement. For heterogeneous Ru catalysts, regeneration is more feasible. A general approach involves:
-
Bringing the catalyst into contact with oxygen in a liquid phase.[5]
-
Maintaining the catalyst in a liquid phase at a hydrogen partial pressure that is half or less than that used in the hydrogenation.[5]
-
This process aims to remove poisoning species without causing physical damage like sintering.[5]
-
Troubleshooting Flowchart for Ru-Catalyst Deactivation
Caption: Troubleshooting logic for Ru-catalyzed reactions.
Section 2: Troubleshooting Biocatalytic Reduction with Ketoreductases (KREDs)
Ketoreductases are enzymes that offer a green and highly selective alternative for ketone reduction.[10] They often operate in aqueous media under mild conditions and can achieve exceptionally high enantioselectivity.[11][12] However, KREDs are also prone to specific deactivation pathways.
Issue 3: Low Enzyme Activity or Complete Inactivation
Symptom: The bioreduction shows little to no conversion of the ketone starting material. The reaction fails to initiate or stops immediately.
Potential Causes:
-
Substrate Inhibition/Toxicity: High concentrations of the substrate, 2-chloro-1-(2,4-difluorophenyl)ethanone, can be inhibitory or even toxic to the enzyme, leading to a loss of activity.[13][14] This is a common issue when pushing for high product titers.
-
Cofactor (NADH/NADPH) Depletion or Degradation: KREDs require a hydride source, typically from a cofactor like NADH or NADPH.[10] If the cofactor regeneration system is inefficient or the cofactor itself degrades, the primary reduction reaction will cease.[14]
-
Incorrect pH or Temperature: Like all enzymes, KREDs have optimal pH and temperature ranges. Deviations from these optima can lead to a dramatic loss of activity and irreversible denaturation.
-
Presence of Organic Solvents or Byproducts: While some KREDs tolerate co-solvents used to solubilize hydrophobic substrates, high concentrations can denature the enzyme.[15] Similarly, reaction byproducts (e.g., from the cofactor regeneration cycle) can be inhibitory.[15]
Recommended Actions:
-
Substrate Feeding Strategy:
-
Instead of adding the full substrate load at the beginning, implement a fed-batch strategy where the substrate is added gradually over time. This maintains a low, non-inhibitory concentration of the ketone.
-
-
Cofactor Regeneration System Optimization:
-
Ensure the cofactor regeneration system (e.g., glucose dehydrogenase/glucose or isopropanol/alcohol dehydrogenase) is active and not rate-limiting.[13]
-
Verify the concentration and stability of the cofactor (NAD+/NADP+).
-
-
Buffer and Temperature Control:
-
Calibrate pH meters and ensure the reaction buffer has adequate capacity to maintain the optimal pH.
-
Use a temperature-controlled reactor to maintain the enzyme's optimal operating temperature.
-
-
Co-solvent Screening:
-
If a co-solvent is necessary, screen a panel of biocompatible solvents (e.g., DMSO, isopropanol) at various concentrations to find the best balance between substrate solubility and enzyme stability.
-
Issue 4: Reaction Stalls at High Product Concentration
Symptom: The reaction proceeds well initially but stops before reaching full conversion, typically at a high product titer.
Potential Causes:
-
Product Inhibition: The chiral alcohol product can bind to the enzyme, competing with the substrate and slowing the reaction. This is a very common issue in biocatalysis.[14]
-
Enzyme Instability Over Time: The operational stability of the KRED may be limited. Over long reaction times required to reach high concentrations, the enzyme may simply lose its activity.[16]
-
pH Shift During Reaction: The cofactor regeneration system can sometimes lead to a net production or consumption of protons, causing a pH drift that moves the reaction out of the enzyme's optimal range. For example, the oxidation of glucose to gluconolactone by glucose dehydrogenase releases a proton.
Recommended Actions:
-
In Situ Product Removal (ISPR):
-
Consider implementing an ISPR strategy, such as adding a water-immiscible organic solvent to extract the hydrophobic alcohol product from the aqueous phase as it is formed.
-
Adsorbent resins can also be used to selectively bind and remove the product.
-
-
Enzyme Immobilization:
-
Immobilizing the KRED on a solid support can significantly enhance its operational stability, allowing for longer reaction times and easier reuse of the biocatalyst.[16]
-
-
pH Control:
-
Use a pH-stat system (autotitrator) to automatically add acid or base to maintain a constant pH throughout the reaction.
-
Ensure the buffer concentration is sufficient for the scale and duration of the reaction.
-
Data Summary: Common KRED Reaction Parameters
| Parameter | Typical Range | Criticality for (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol |
| Substrate Conc. | 50 - 300 g/L | Very High: Risk of substrate inhibition.[11] |
| pH | 6.0 - 7.5 | High: Optimal activity is often in a narrow range. |
| Temperature | 30 - 40 °C | High: Balances reaction rate and enzyme stability. |
| Co-Solvent (IPA) | 1.5 - 3.5 equiv | Medium: Needed for substrate solubility but can impact stability. |
| Cofactor (NAD+) | 0.05 - 0.1 g/L | High: Must be efficiently regenerated.[11] |
Frequently Asked Questions (FAQs)
Q1: My Ru-catalyzed reaction turned from a clear solution to a black suspension. What happened? A1: This often indicates the formation of ruthenium black (Ru(0) nanoparticles) due to catalyst decomposition. This is a form of irreversible deactivation. It can be caused by impurities, incorrect reaction setup, or the use of an inappropriate solvent that cannot stabilize the active catalytic complex. Review your feedstock purity and inert atmosphere techniques.
Q2: Can I regenerate a poisoned homogeneous Ru catalyst? A2: Regenerating a homogeneous catalyst that is deactivated in solution is generally not practical in a standard lab setting.[9] The focus should be on prevention through rigorous purification of all reagents and solvents.[4] Some industrial processes for supported ruthenium catalysts have regeneration protocols, but these are specific to the catalyst and support.[5]
Q3: My KRED reaction works well at a 1g scale but fails at a 100g scale. Why? A3: Scale-up introduces challenges in mass and heat transfer, as well as pH control. At a larger scale, inefficient mixing can create localized "hot spots" of high substrate or low pH, leading to enzyme inactivation. Ensure your reactor is adequately powered for mixing and implement active pH and temperature control.
Q4: What is the difference between reversible and irreversible catalyst poisoning? A4: Reversible poisoning involves weak adsorption of a substance to the catalyst's active sites. The catalyst's activity can often be restored by removing the poison from the feedstock.[7][9] Irreversible poisoning occurs when a poison forms a strong, stable chemical bond with the active sites, causing permanent deactivation.[7][9] For example, sulfur compounds often act as irreversible poisons for metal catalysts.[3]
Q5: How can I quickly screen for potential catalyst poisons in my substrate? A5: A simple method is to run a small-scale control reaction with a very low catalyst loading and a highly purified substrate. Then, run parallel reactions where you "spike" the purified substrate with a small amount of the suspect, unpurified batch. A significant drop in reaction rate in the spiked sample points to the presence of inhibitors or poisons. For a more detailed analysis, techniques like GC-MS can identify volatile impurities, while ICP-MS can detect trace metal contaminants.
References
-
Semantic Scholar. (n.d.). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Retrieved from [Link]
-
IntechOpen. (2021, May 7). Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. Retrieved from [Link]
- Google Patents. (n.d.). EP0913194B1 - Method for reactivating ruthenium catalyst.
-
Nikki-Universal Co., Ltd. (n.d.). Catalyst Poison Countermeasures. Retrieved from [Link]
-
Pharmaceutical Technology. (2026, March 25). Seeking Alternative Catalyst Solutions. Retrieved from [Link]
-
Sustainability Directory. (2025, November 23). Catalyst Poisoning Mitigation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ruthenium Catalyzed Transfer Hydrogenation for C-C Bond Formation: Hydrohydroxyalkylation and Hydroaminoalkylation via Reactant Redox Pairs. Retrieved from [Link]
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]
-
ACS Publications. (2019, May 15). Chirality-Economy Catalysis: Asymmetric Transfer Hydrogenation of Ketones by Ru-Catalysts of Minimal Stereogenicity. Retrieved from [Link]
-
ACS Publications. (2017, August 14). Development of a Practical Enzymatic Process for Preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Semi-Continuous Flow Biocatalysis with Affinity Co-Immobilized Ketoreductase and Glucose Dehydrogenase. Retrieved from [Link]
-
ACS Publications. (2022, January 20). Efficient Biocatalytic Synthesis of (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol by the Short-Chain Dehydrogenase PpKR8 from Paraburkholderia phymatum STM815. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Origins of stereoselectivity in evolved ketoreductases. Retrieved from [Link]
-
MDPI. (2018, April 20). Co-Immobilization of Ketoreductase and Glucose Dehydrogenase. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, December 20). Biocatalysis making waves in organic chemistry. Retrieved from [Link]
-
ACS Publications. (2007, October 18). Biocatalytic Reductions: From Lab Curiosity to “First Choice”. Retrieved from [Link]
-
MDPI. (2017, June 23). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. [n-u.co.jp]
- 4. energy.sustainability-directory.com [energy.sustainability-directory.com]
- 5. EP0913194B1 - Method for reactivating ruthenium catalyst - Google Patents [patents.google.com]
- 6. pharmtech.com [pharmtech.com]
- 7. ammoniaknowhow.com [ammoniaknowhow.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Biocatalysis making waves in organic chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00100K [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
Stereochemical Dynamics: A Comparative Guide to (1R) vs (1S)-2-chloro-1-(2,4-difluorophenyl)ethanol Reactivity
As the complexity of active pharmaceutical ingredients (APIs) increases, the reliance on enantiomerically pure chiral building blocks becomes absolute. Among these, 2-chloro-1-(2,4-difluorophenyl)ethanol stands out as a critical halohydrin intermediate.
This guide provides an in-depth technical comparison between its (1R) and (1S) enantiomers. While indistinguishable in achiral environments, the (1R) enantiomer (CAS 900508-66-9)[1] is heavily prioritized in the pharmaceutical industry. It serves as the foundational chiral synthon for advanced triazole antifungals, such as efinaconazole[2], dictating the ultimate spatial orientation of the drug's pharmacophore.
Physicochemical and Baseline Reactivity Comparison
Enantiomers exhibit identical scalar properties but diverge completely when interacting with polarized light, chiral catalysts, or biological receptors. The table below summarizes the comparative baseline data for the two stereoisomers.
Table 1: Quantitative & Qualitative Comparison of (1R) and (1S) Enantiomers
| Property | (1R)-Enantiomer | (1S)-Enantiomer | Causality / Significance |
| CAS Registry Number | 900508-66-9[1] | 126534-34-7 (Analog) | Unique identification for regulatory tracking. |
| Molecular Weight | 192.59 g/mol [3] | 192.59 g/mol | Identical scalar mass; cannot be separated by standard distillation. |
| Optical Rotation [α]D | Negative (-) | Positive (+) | Divergent interaction with plane-polarized light. |
| Achiral Reactivity | Identical | Identical | Indistinguishable reaction rates with achiral bases or nucleophiles. |
| Chiral Reactivity | Target for (R)-CBS | Target for (S)-CBS | Dictates the required asymmetric synthesis pathway. |
| Downstream API Efficacy | Active (e.g., Efinaconazole) | Inactive (Steric Clash) | Direct impact on CYP51 binding affinity[4]. |
Reactivity in Chiral Environments (The Divergence)
Because standard separation techniques (like fractional crystallization) fail for enantiomers without the use of chiral resolving agents, modern synthesis relies on Asymmetric Catalysis . To obtain the pure (1R) or (1S) alcohol from the prochiral ketone precursor (2-chloro-1-(2,4-difluorophenyl)ethanone), chemists utilize the Corey-Bakshi-Shibata (CBS) reduction.
The choice of the oxazaborolidine catalyst dictates the facial attack of the hydride. The (R)-CBS catalyst selectively coordinates the ketone to expose its Re-face, driving the formation of the (1R)-alcohol, while the (S)-CBS catalyst exposes the Si-face to yield the (1S)-alcohol.
Fig 1: Divergent asymmetric synthesis workflow and downstream stereoretentive epoxidation.
Step-by-Step Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems used to synthesize and process the (1R)-enantiomer.
Protocol 1: Asymmetric CBS Reduction to (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol
-
Step 1: Catalyst Coordination. Dissolve 0.1 equivalents of (R)-CBS catalyst in anhydrous THF under an inert argon atmosphere. Add 1.2 equivalents of Borane-dimethyl sulfide (BMS).
-
Causality: The Lewis acidic boron of the catalyst coordinates with the Lewis basic nitrogen of the oxazaborolidine ring. This activates the borane and locks the catalyst into a rigid, stereodirecting conformation.
-
-
Step 2: Substrate Addition. Cool the mixture to -20°C. Using a syringe pump, slowly add 1.0 equivalent of 2-chloro-1-(2,4-difluorophenyl)ethanone over 2 hours.
-
Causality: Slow addition ensures that the highly efficient catalytic pathway outcompetes the uncatalyzed, racemic background reduction by free borane. The low temperature maximizes the transition state energy difference between the two facial attacks.
-
-
Step 3: Quenching & Workup. Carefully quench the reaction with methanol at 0°C.
-
Causality: Methanol safely solvolyzes unreacted borane and breaks down the intermediate borate ester complex, releasing the free (1R)-alcohol.
-
-
Step 4: Self-Validation (Chiral HPLC). Analyze an aliquot using a Chiralcel OD-H column.
-
Causality: Validates the enantiomeric excess (ee >98%), ensuring the chiral integrity of the batch before proceeding to epoxidation.
-
Protocol 2: Stereoretentive Epoxidation to (2R)-2-(2,4-difluorophenyl)oxirane
-
Step 1: Deprotonation. Dissolve the validated (1R)-alcohol in methyl tert-butyl ether (MTBE). Cool to 0°C and add 20% aqueous NaOH dropwise with vigorous stirring.
-
Causality: The strong base deprotonates the hydroxyl group, forming a highly nucleophilic alkoxide. Biphasic conditions control the reaction rate and prevent thermal degradation.
-
-
Step 2: Intramolecular Cyclization. Stir the biphasic mixture for 2 hours at room temperature.
-
Causality: The alkoxide undergoes an intramolecular SN2 attack on the adjacent C2 carbon, displacing the chloride ion. Because the attack occurs strictly at the primary carbon (C2), the chiral center at C1 is completely unaffected. Thus, the (1R)-alcohol cleanly yields the (2R)-epoxide.
-
-
Step 3: Isolation. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the pure oxirane intermediate.
Pharmacological Causality: Why Enantiomeric Purity Matters
The ultimate purpose of isolating the (1R)-enantiomer is its downstream conversion into active azole antifungals, such as efinaconazole[2]. These drugs function as potent inhibitors of Lanosterol 14α-demethylase (CYP51)[4]. CYP51 is a cytochrome P450 enzyme critical for the biosynthesis of ergosterol, which maintains fungal cell wall integrity[5].
The stereochemistry at the benzylic position is non-negotiable for drug efficacy:
-
The (R)-Configuration: Precisely aligns the 2,4-difluorophenyl group within the hydrophobic binding cleft of the enzyme. This spatial arrangement allows the lone pair of the triazole nitrogen to form a strong coordinate covalent bond with the heme iron in the active site.
-
The (S)-Configuration: Introduces severe steric clashing between the difluorophenyl ring and the enzyme's amino acid residues. This physical barrier prevents the triazole from reaching the heme iron, rendering the (S)-derived API pharmacologically inert.
Fig 2: Pharmacological causality of stereochemistry on fungal CYP51 enzyme inhibition.
References
-
National Center for Biotechnology Information (PubChem). "Efinaconazole | C18H22F2N4O | CID 489181". Accessed March 29, 2026.[Link]
-
Molport. "(1R)-2-chloro-1-(2,4-difluorophenyl)ethan-1-ol Chemical Properties and SMILES". Accessed March 29, 2026.[Link]
-
U.S. Food and Drug Administration (FDA). "JUBLIA (efinaconazole) Topical Solution, 10% - Full Prescribing Information". Accessed March 29, 2026.[Link]
Sources
- 1. (R)-2-Chloro-1-(2,4-difluorophenyl)ethanol 95% | CAS: 900508-66-9 | AChemBlock [achemblock.com]
- 2. Efinaconazole | C18H22F2N4O | CID 489181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1R)-2-chloro-1-(2,4-difluorophenyl)ethan-1-ol | 900508-66-9 | Buy Now [molport.com]
- 4. Efinaconazole - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
Comparative Guide: Chemical vs. Biocatalytic Reduction for (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol
Executive Summary & Chemical Context
(1R)-2-chloro-1-(2,4-difluorophenyl)ethanol is a pivotal chiral halohydrin intermediate used extensively in the synthesis of next-generation azole antifungals (e.g., efinaconazole, voriconazole analogs) and other highly targeted therapeutics. The synthesis of this molecule requires the strict enantioselective reduction of its prochiral precursor, 2-chloro-1-(2,4-difluorophenyl)ethanone .
The presence of the highly electrophilic α-chloro group and the electron-withdrawing 2,4-difluorophenyl ring makes the substrate highly reactive. However, this same electronic profile makes it highly susceptible to base-catalyzed side reactions, such as dehalogenation or spontaneous Darzens-type epoxide formation. Consequently, the reduction methodology must be exceptionally mild, highly stereoselective, and scalable.
This guide objectively compares the two dominant industrial paradigms for this transformation: Chemical Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreductase (KRED) Reduction [1][2].
Mechanistic Pathways & Logical Relationships
To understand the operational constraints of both methods, we must first examine their mechanistic pathways.
Figure 1: Mechanistic pathway of Ru(II)-catalyzed Asymmetric Transfer Hydrogenation (ATH).
Figure 2: Biocatalytic reduction cycle featuring coupled NADH cofactor regeneration via Isopropanol.
Chemical Asymmetric Transfer Hydrogenation (ATH)
Causality & Catalyst Selection
The Noyori-type ATH utilizes a chiral Ruthenium complex, typically RuCl(p-cymene)[(R,R)-TsDPEN] . The (R,R)-enantiomer of the ligand is strictly required to dictate hydride attack on the Re-face of the ketone, yielding the (1R)-alcohol.
Why HCOOH/NEt₃ over Isopropanol? While ATH can use isopropanol as a hydride donor, the reaction is reversible. For highly electrophilic α-chloro ketones, we utilize a Formic Acid/Triethylamine (HCOOH/NEt₃) azeotrope (typically 5:2 ratio). The decomposition of formic acid releases CO₂, making the hydride transfer thermodynamically irreversible and driving conversion to >98%. Furthermore, the acidic nature of the 5:2 azeotrope suppresses the base-catalyzed degradation of the α-chloro group.
Self-Validating Experimental Protocol (Ru-ATH)
-
Preparation: In a rigorously degassed Schlenk flask, dissolve 2-chloro-1-(2,4-difluorophenyl)ethanone (100 mmol, 19.0 g) in 50 mL of anhydrous dichloromethane (DCM).
-
Catalyst Activation: Add RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mmol, 0.5 mol% loading). The low catalyst loading is chosen to minimize downstream Ru-scavenging costs.
-
Hydride Addition: Slowly dropwise add 30 mL of the HCOOH/NEt₃ (5:2) azeotropic mixture.
-
Reaction Monitoring (Self-Validation): Stir at 40 °C. The reaction progress is macroscopically validated by the continuous evolution of CO₂ gas. The cessation of bubbling (typically 14-18 hours) indicates complete hydride transfer. Validate via HPLC (conversion >98%).
-
Workup: Quench with water, extract with DCM. Critical Step: Pass the organic layer through a short pad of silica gel impregnated with a metal scavenger (e.g., QuadraSil AP) to ensure Ru residues are reduced to <10 ppm, a strict requirement for pharmaceutical intermediates.
Biocatalytic Reduction (KRED)
Causality & Enzyme Engineering
Biocatalysis leverages Ketoreductases (KRED) or Alcohol Dehydrogenases (ADH) to perform the reduction[1][3]. Wild-type enzymes often suffer from severe product inhibition and substrate toxicity when exposed to halogenated aromatics. Modern protocols utilize engineered KRED variants (e.g., evolved from Scheffersomyces stipitis or Paraburkholderia phymatum) that tolerate substrate loadings up to 100–500 g/L[1][2][3].
Why pH 6.5? The reaction is performed in a carefully buffered aqueous system at pH 6.5. If the pH exceeds 7.5, the resulting halohydrin product will spontaneously undergo intramolecular cyclization to form the corresponding epoxide, ruining the mass balance and optical purity.
Self-Validating Experimental Protocol (KRED)
-
Buffer Preparation: Prepare 500 mL of 100 mM Potassium Phosphate buffer. Adjust strictly to pH 6.5 using 1M HCl/NaOH.
-
Cofactor & Enzyme Loading: Dissolve 0.05 g of NAD⁺ (cofactor) and 2.0 g of engineered KRED lyophilized powder in the buffer.
-
Substrate & Donor Addition: Add 50 g of 2-chloro-1-(2,4-difluorophenyl)ethanone (100 g/L loading) dissolved in 100 mL of Isopropanol (IPA). The IPA acts as both a cosolvent to overcome the ketone's poor aqueous solubility and as the sacrificial hydride donor for NAD⁺ regeneration.
-
Reaction Monitoring (Self-Validation): Incubate at 30 °C with 250 rpm agitation for 12 hours. The reaction validates itself via the stoichiometric generation of acetone. Monitoring acetone accumulation via GC-FID provides a direct, linear correlation to product formation without needing to sample the highly biphasic suspension.
-
Workup: Extract the aqueous suspension with Methyl tert-butyl ether (MTBE) (3 x 200 mL). The highly stereoselective nature of the enzyme pocket guarantees an enantiomeric excess (ee) of >99.9%, allowing for direct solvent evaporation without the need for downstream chiral resolution[2].
Comparative Performance Data
The following table synthesizes the operational metrics of both methodologies based on scaled industrial parameters.
| Parameter | Chemical Reduction (Ru-ATH) | Biocatalytic Reduction (KRED) |
| Catalyst System | RuCl(p-cymene)[(R,R)-TsDPEN] | Engineered Ketoreductase (KRED) |
| Enantiomeric Excess (ee) | 94.0% - 96.5% | > 99.9% |
| Conversion Rate | > 98% | > 99% |
| Reaction Temperature | 40 °C | 30 °C (Milder) |
| Reaction Time | 14 - 18 hours | 8 - 12 hours |
| Substrate Loading | ~ 50 - 100 g/L | ~ 100 - 500 g/L |
| Metal Residue Risk | High (Requires Ru scavenging) | None (Metal-free) |
| E-factor (Waste Metric) | Moderate (Solvent intensive) | Low (Aqueous system) |
Conclusion & Strategic Recommendations
For the synthesis of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol, Biocatalytic Reduction is the superior strategic choice for late-stage drug development and commercial manufacturing.
While Ru-ATH is a robust, well-understood technology suitable for early-stage discovery, it is fundamentally limited by a maximum ee of ~96%, requiring subsequent crystallization steps to achieve optical purity. Furthermore, the regulatory burden of proving heavy metal (Ruthenium) clearance adds significant downstream processing costs. Conversely, engineered KREDs provide absolute stereocontrol (>99.9% ee), operate under inherently safe aqueous conditions, and completely eliminate heavy metal contamination risks[2][3].
References
-
Yuan, Y., et al. (2022). "Efficient Biocatalytic Synthesis of (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol by the Short-Chain Dehydrogenase PpKR8 from Paraburkholderia phymatum STM815." ACS Omega.[Link]
-
Zhang, X., et al. (2017). "Development of a Practical Enzymatic Process for Preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol." Organic Process Research & Development.[Link]
-
Shang, Y.-P., et al. (2021). "Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045." Catalysts.[Link]
-
Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research.[Link]
Sources
validating chiral purity of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol using HPLC
Validating the Chiral Purity of (1R)-2-Chloro-1-(2,4-difluorophenyl)ethanol: A Comparative HPLC Guide
The Mechanistic Imperative
As an application scientist in pharmaceutical development, I approach the chiral separation of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol not merely as a routine analytical assay, but as a critical stereochemical checkpoint. This specific chiral chlorohydrin is the foundational building block for synthesizing high-value triazole antifungals, most notably1[1].
Because enantiomers exhibit vastly different pharmacological and toxicological profiles, regulatory agencies mandate rigorous control of chiral intermediates. A minor enantiomeric impurity (the 1S-enantiomer) at this stage will propagate through subsequent base-mediated epoxidation steps, directly compromising the stereochemical integrity and target binding affinity of the final Active Pharmaceutical Ingredient (API)[2].
Synthetic pathway highlighting the critical (1R)-chlorohydrin intermediate.
Comparative Evaluation of Chiral Stationary Phases (CSPs)
To validate the enantiomeric excess (%ee) of this intermediate, High-Performance Liquid Chromatography (HPLC) utilizing polysaccharide-based Chiral Stationary Phases (CSPs) remains the gold standard. The separation relies on transient diastereomeric interactions—specifically hydrogen bonding, π−π stacking, and dipole-dipole interactions—between the analyte and the derivatized cellulose or amylose backbone.
When comparing columns for halo-substituted aromatic alcohols, the choice between amylose and cellulose backbones dictates the chiral recognition mechanism[3].
Table 1: Comparative Chromatographic Performance of Polysaccharide CSPs for 2-Chloro-1-(2,4-difluorophenyl)ethanol Racemate
| Chiral Stationary Phase (CSP) | Polymer Backbone | Modifier (Normal Phase) | Selectivity ( α ) | Resolution ( Rs ) | Typical Elution Order |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane / Ethanol (85:15) | 1.85 | 3.2 | (1S) then (1R) |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane / Ethanol (85:15) | 1.62 | 2.5 | (1R) then (1S) |
| Chiralpak IC | Cellulose (Immobilized) | Hexane / IPA (90:10) | 1.45 | 1.9 | (1S) then (1R) |
| Lux Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane / IPA (90:10) | 1.50 | 2.1 | (1R) then (1S) |
Data synthesized from analogous halo-substituted aromatic alcohol separations and foundational efinaconazole intermediate literature[2],[3].
The Causality of Column Selection: Amylose-based columns (like2[2]) typically offer superior resolution for this specific structural class. The helical structure of the amylose polymer creates a deeper chiral groove. The 2,4-difluorophenyl ring of our analyte fits snugly into this pocket, allowing the hydroxyl group to form strong hydrogen bonds with the carbamate linkages, resulting in a robust separation ( Rs>3.0 ). In contrast, cellulose-based columns (like 2[2]) have a slightly different helical twist, which often results in a reversal of the elution order. This reversal is a highly useful phenomenon when you need to quantify a trace (1S) impurity eluting before the massive (1R) main peak, thereby avoiding peak tailing overlap.
Method Development: The Causality Behind the Parameters
A method is only as reliable as the logic used to build it. Here is the scientific rationale behind the optimized parameters:
-
Mobile Phase Selection (Normal Phase) : We utilize an 85:15 (v/v) mixture of n-Hexane and Ethanol. Causality: The non-polar hexane drives the highly lipophilic analyte into the stationary phase, while the protic ethanol modifier competes for hydrogen bonding sites. Ethanol provides the perfect balance of steric bulk and polarity to elute the compound within 15-20 minutes without sacrificing chiral discrimination[2].
-
Detection Wavelength (254 nm) : Causality: The 2,4-difluorophenyl aromatic system possesses strong π→π∗ transitions at 254 nm. Monitoring at this wavelength maximizes the signal-to-noise ratio for accurate Limit of Detection (LOD) calculations while remaining completely transparent to the hexane/ethanol mobile phase[2].
-
Temperature Control (23 °C) : Causality: Chiral recognition is an enthalpy-driven process. Lower temperatures generally increase the residence time in the chiral grooves, enhancing resolution ( Rs ), but at the cost of broader peaks. Maintaining a strict 23 °C thermostat ensures highly reproducible retention times ( tR )[2].
Self-Validating Experimental Protocol
A robust HPLC protocol must prove its own reliability during every sequence. By embedding System Suitability Testing (SST) and bracketing standards, the following workflow acts as a self-validating system.
Step-by-step self-validating workflow for chiral HPLC method validation.
Step-by-Step Methodology:
-
Mobile Phase Preparation : Mix HPLC-grade n-Hexane and Absolute Ethanol in an 85:15 (v/v) ratio. Degas the mixture via ultrasonication for 10 minutes to prevent baseline noise caused by micro-bubbles in the flow cell.
-
Sample Preparation : Accurately weigh 10.0 mg of the (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol sample and dissolve it in 10.0 mL of the mobile phase (1.0 mg/mL). Causality: Dissolving the sample in the exact mobile phase prevents solvent-induced peak distortion (the "solvent effect") at the column head.
-
System Suitability Testing (SST) : Inject 10 µL of a racemic reference standard (containing 50% 1R and 50% 1S).
-
Validation Check: The system is only suitable for analysis if the resolution ( Rs ) between the two enantiomer peaks is ≥1.5 (baseline resolution).
-
-
Blank Injection : Inject 10 µL of the pure mobile phase.
-
Validation Check: Ensure no ghost peaks or carryover exist at the known retention times of the analyte.
-
-
Sample Analysis : Inject 10 µL of the prepared (1R) sample. Run the method at a flow rate of 1.0 mL/min for 25 minutes.
-
Data Processing : Calculate the enantiomeric excess (%ee) using the peak area integration:
%ee=Area(1R)+Area(1S)Area(1R)−Area(1S)×100
References
- Title: An Enantioselective Synthesis of the Key Intermediate for Triazole Antifungal Agents; Application to the Catalytic Asymmetric Synthesis of Efinaconazole (Jublia)
- Source: acs.
- Source: justia.
- Title: A Comparative Guide to Chiral Columns for the Enantioselective Separation of 2-Bromo-1-(4-fluorophenyl)
- Source: researchgate.
Sources
evaluating enantioselectivity of ruthenium catalysts for (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol
Prepared by: Senior Application Scientist Target Audience: Process Chemists, Drug Development Professionals, and Catalysis Researchers
Executive Summary & Strategic Context
The synthesis of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol is a critical asymmetric transformation in modern pharmaceutical manufacturing. This chiral halohydrin serves as the foundational building block for advanced triazole antifungals, most notably the active pharmaceutical ingredient (API) Efinaconazole [1].
Reducing 2-chloro-1-(2,4-difluorophenyl)ethanone presents a dual challenge:
-
Stereocontrol: The structural similarity between the flanking groups requires a highly rigid catalytic pocket to achieve >98% enantiomeric excess (ee).
-
Chemoselectivity: The α -chloro moiety is highly susceptible to hydrodehalogenation (des-chloro impurity formation) under standard transition-metal hydrogenation conditions.
To circumvent dehalogenation while maximizing enantioselectivity, Asymmetric Transfer Hydrogenation (ATH) utilizing Ruthenium(II) arene complexes has become the industry benchmark. This guide objectively evaluates the performance of the standard Noyori-type catalyst, RuCl(p-cymene)[(R,R)-TsDPEN], against modern alternatives, providing mechanistic rationale and self-validating experimental protocols.
Mechanistic Rationale: The Causality of Stereocontrol
To understand why RuCl(p-cymene)[(R,R)-TsDPEN] is uniquely suited for this substrate, we must examine the causality of the hydride transfer. Unlike classical inner-sphere mechanisms where the substrate directly coordinates to the metal center, this Ru(II) catalyst operates via a Noyori-Ikariya outer-sphere mechanism [2].
When the precatalyst is activated by a base in the presence of a hydrogen donor (e.g., formic acid), an active 16-electron Ru-hydride species is formed. The ketone substrate approaches the catalyst, forming a highly organized six-membered pericyclic transition state .
The stereochemical outcome (the 1R configuration) is dictated by the (R,R)-TsDPEN ligand. The bulky 2,4-difluorophenyl ring of the substrate experiences severe steric repulsion if it approaches the η6 -p-cymene ligand of the catalyst. Consequently, the aromatic ring is forced into the equatorial position of the chair-like transition state. This orientation, further stabilized by CH/ π interactions between the substrate and the catalyst's arene ligand, ensures that the hydride attacks the re-face of the carbonyl, exclusively yielding the (1R)-alcohol.
Catalytic cycle of Ru-TsDPEN ATH highlighting the outer-sphere stereoselective hydride transfer.
Catalyst Performance Comparison
While RuCl(p-cymene)[(R,R)-TsDPEN] is the traditional choice, modifications to the anionic ligand (e.g., replacing Chloride with Triflate) allow the complex to activate H2 gas directly, transitioning the system from ATH to Asymmetric Hydrogenation (AH) [3, 4]. Below is a quantitative comparison of viable catalytic systems for this specific transformation.
| Catalyst System | Hydrogen Source | S/C Ratio | Yield (%) | Enantiomeric Excess (ee %) | Operational Advantages & Limitations |
| RuCl(p-cymene)[(R,R)-TsDPEN] | HCOOH / Et 3 N (5:2) | 1,000 | >95% | 98.5% (1R) | Advantage: No pressurized H2 required. Highly chemoselective.Limitation: Formate salts generate CO2 off-gassing. |
| Ru(OTf)(p-cymene)[(R,R)-TsDPEN] | H2 Gas (30 bar) | 3,000 | >98% | 98.0% (1R) | Advantage: Higher TON, no CO2 generation. Better atom economy.Limitation: Requires specialized high-pressure autoclave. |
| IrCp*Cl[(R,R)-TsDPEN] | HCOOH / Et 3 N (5:2) | 500 | 88% | 92.0% (1R) | Advantage: Faster initial turnover frequency (TOF).Limitation: Lower enantioselectivity, higher metal cost. |
| Ketoreductase (KRED-130) | Glucose / GDH (Recycling) | N/A (10 wt%) | >90% | >99.5% (1R) | Advantage: Exquisite selectivity. Mild conditions.Limitation: High aqueous dilution factor, complex emulsion workup. |
Data Synthesis: For scale-up environments lacking high-pressure infrastructure, the RuCl-catalyzed ATH remains the most robust and economically viable route, provided the CO2 off-gassing is properly managed.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol for the ATH of 2-chloro-1-(2,4-difluorophenyl)ethanone incorporates built-in causality checks and In-Process Controls (IPCs).
Reagents & Materials
-
Substrate: 2-chloro-1-(2,4-difluorophenyl)ethanone (1.0 eq, 100 mmol)
-
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.001 eq, S/C = 1000)
-
Hydrogen Source: Formic Acid / Triethylamine azeotrope (5:2 molar ratio, 3.0 eq)
-
Solvent: Ethyl Acetate or Dichloromethane (0.5 M)
Step-by-Step Methodology
-
Inertion & Degassing (Critical Step): Charge a reactor with the substrate and solvent. Sparge the solution with dry Nitrogen for 30 minutes. Causality: Ru(II) complexes are highly susceptible to oxidation into catalytically dead Ru(III) species. Oxygen exclusion is non-negotiable.
-
Buffer Addition: Add the HCOOH/Et 3 N (5:2) azeotrope. Causality: This specific ratio maintains a stable, slightly acidic pH throughout the reaction. A highly basic environment would trigger the unwanted cyclization of the α -chloro ketone into an epoxide, while excessive acidity inhibits catalyst activation.
-
Catalyst Activation: Introduce the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst at 25°C. Stir the biphasic/homogeneous mixture at 30°C. Ensure the reactor is properly vented to accommodate CO2 evolution.
-
In-Process Control (IPC) Monitoring: After 8 hours, withdraw a 50 μ L aliquot, quench with 1 mL MTBE, wash with water, and analyze via Reverse-Phase HPLC (210 nm).
-
Validation Check 1: Substrate conversion must be >99%.
-
Validation Check 2: The des-chloro impurity (1-(2,4-difluorophenyl)ethanol) must be <0.5%. If >0.5%, it indicates localized overheating or extended reaction times.
-
-
Quench & Workup: Once IPC confirms completion, cool to 5°C and quench with water. Separate the organic layer, wash with saturated NaHCO3 to remove residual formate, and concentrate under reduced pressure.
-
Chiral Validation: Analyze the crude product via Chiral HPLC (e.g., Chiralpak OD-H column, Hexane/IPA 95:5, 1.0 mL/min). Baseline resolution between the (1R) and (1S) enantiomers will confirm the >98% ee target.
Self-validating experimental workflow for ATH, incorporating critical in-process control steps.
References
- Enantioselective Transformations in the Synthesis of Therapeutic Agents - ACS Public
- Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)
- Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate C
- Asymmetric Hydrogenation of α -Chloro Aromatic Ketones Catalyzed by η6 -Arene/TsDPEN−Ruthenium(II) Complexes - Organic Letters (Figshare).
A Comparative Guide to the Synthesis of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol is a critical chiral intermediate in the synthesis of various pharmaceuticals. The stereochemistry at the alcohol center is paramount to the biological activity of the final active pharmaceutical ingredient (API). Consequently, the choice of synthetic methodology for this intermediate is a crucial decision, balancing cost, efficiency, scalability, and environmental impact. This guide provides an in-depth technical comparison of the primary synthetic routes: traditional chemical asymmetric reduction and modern biocatalytic approaches.
Executive Summary: At a Glance
The synthesis of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol is dominated by two main strategies: chemocatalytic asymmetric reduction and biocatalytic reduction. While chemical methods like the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation offer broad applicability, they are often associated with high catalyst costs, stringent reaction conditions, and the use of hazardous reagents. In contrast, biocatalysis, employing ketoreductases (KREDs), has emerged as a highly competitive and sustainable alternative, frequently delivering superior enantioselectivity and yield under mild, aqueous conditions.
| Metric | Corey-Bakshi-Shibata (CBS) Reduction | Noyori Asymmetric Hydrogenation | Biocatalytic Reduction (Ketoreductase) |
| Catalyst Cost | High | Very High | Moderate to Low (at scale) |
| Reagent Cost | Moderate to High (Borane-THF) | Low (H₂) | Low (e.g., Isopropanol, Glucose) |
| Yield | Good to Excellent | Excellent | Excellent to Quantitative |
| Enantiomeric Excess (ee) | Good to Excellent | Excellent | Typically >99% |
| Space-Time Yield (STY) | Moderate | High | Very High |
| Operational Complexity | High (anhydrous, inert atm.) | High (high pressure) | Low (aqueous, ambient conditions) |
| Environmental Impact | High (solvent waste, metal catalyst) | Moderate (metal catalyst) | Low ("Green") |
| Scalability | Moderate | Good | Excellent |
Chemocatalytic Asymmetric Reduction: The Established Workhorses
The Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a well-established method for the enantioselective reduction of prochiral ketones to chiral alcohols.[1][2][3][4][5] It utilizes a chiral oxazaborolidine catalyst in the presence of a borane source, such as borane-tetrahydrofuran (BH₃·THF).
Mechanism and Rationale: The chiral oxazaborolidine catalyst coordinates with both the borane and the ketone, organizing the transition state to favor hydride delivery to one specific face of the carbonyl group, thus inducing high enantioselectivity.[3][6]
Cost-Benefit Analysis:
-
Costs: The primary cost drivers for the CBS reduction are the chiral oxazaborolidine catalyst and the stoichiometric borane reagent.[1][7][8][9][10][11][12][13] For industrial-scale synthesis, the cost of the (S)-2-Methyl-CBS-oxazaborolidine catalyst can be substantial. The borane-THF reagent, while commercially available, also adds significantly to the overall cost and requires careful handling due to its reactivity and flammability.[7][14][15]
-
Benefits: The CBS reduction is a versatile and predictable method, often providing good to excellent yields and enantioselectivities for a wide range of substrates.[1][3] The reaction conditions, while requiring an inert atmosphere and anhydrous solvents, are generally well-understood and reproducible.
Experimental Protocol: CBS Reduction of 2-chloro-1-(2,4-difluorophenyl)ethanone
-
To a stirred solution of (S)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous tetrahydrofuran (THF) at room temperature under a nitrogen atmosphere, add a 1 M solution of borane-THF complex (0.6 eq.) dropwise.
-
Stir the mixture for 15 minutes.
-
Cool the mixture to 0 °C and add a solution of 2-chloro-1-(2,4-difluorophenyl)ethanone (1.0 eq.) in anhydrous THF dropwise over 30 minutes.
-
Continue stirring at 0 °C and monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by the slow addition of methanol, followed by 1 M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol.
Workflow for CBS Reduction:
Caption: Workflow for CBS Reduction.
Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones using a ruthenium catalyst with a chiral phosphine ligand (e.g., BINAP) and a chiral diamine ligand under a hydrogen atmosphere.[9][14][16][17][18][19][20][21]
Mechanism and Rationale: The mechanism involves the formation of a ruthenium hydride species that coordinates to the ketone. The chiral ligands create a sterically defined environment, forcing the hydrogenation to occur from a specific face of the carbonyl, leading to a high degree of enantioselectivity.[16][20]
Cost-Benefit Analysis:
-
Costs: The primary cost associated with this method is the ruthenium-based catalyst, which can be very expensive.[17][22] The requirement for high-pressure hydrogenation equipment also adds to the capital expenditure for large-scale production.
-
Benefits: Noyori hydrogenation is highly efficient, with very high turnover numbers (TONs), meaning a small amount of catalyst can produce a large amount of product.[16] It typically provides excellent yields and enantioselectivities. The use of hydrogen as the reductant is also atom-economical.
Experimental Protocol: Noyori Asymmetric Hydrogenation of 2-chloro-1-(2,4-difluorophenyl)ethanone
-
In a high-pressure reactor, a solution of 2-chloro-1-(2,4-difluorophenyl)ethanone (1.0 eq.) in a suitable solvent (e.g., methanol or isopropanol) is prepared.
-
A catalytic amount of a chiral Ru-BINAP-diamine complex (e.g., 0.001-0.01 mol%) is added.
-
The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-100 atm).
-
The reaction mixture is stirred at a specific temperature until the reaction is complete (monitored by HPLC).
-
After completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by crystallization or chromatography, to afford the desired chiral alcohol.
Workflow for Noyori Asymmetric Hydrogenation:
Caption: Workflow for Noyori Hydrogenation.
Biocatalytic Asymmetric Reduction: The "Green" and Cost-Effective Alternative
Biocatalysis utilizes enzymes, either as isolated preparations or within whole microbial cells, to catalyze chemical transformations with high selectivity and efficiency under mild conditions.[2][3][13][15][23][24][25][26] For the synthesis of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol, ketoreductases (KREDs) are the enzymes of choice.
Mechanism and Rationale: KREDs are oxidoreductases that utilize a nicotinamide cofactor (NADH or NADPH) to deliver a hydride to the carbonyl group of the ketone. The enzyme's active site is exquisitely shaped to bind the substrate in a specific orientation, ensuring the hydride is delivered to only one face of the carbonyl, resulting in the formation of a single enantiomer of the alcohol.[23]
Cost-Benefit Analysis:
-
Costs: The cost of the biocatalyst (the KRED) can vary. While commercially available KREDs can be expensive for initial screening, the cost can be significantly reduced for large-scale production through in-house fermentation of a recombinant microorganism (e.g., E. coli) that overexpresses the desired enzyme.[8][27][28] The cofactor (NADH or NADPH) is also a significant cost driver, but efficient cofactor regeneration systems are employed to use it in catalytic amounts.[1][11][29][30][31]
-
Benefits: Biocatalysis offers numerous advantages. The reactions are typically run in water at or near ambient temperature and pressure, leading to significant energy savings and improved safety.[15][24][25] The high selectivity of enzymes often leads to near-perfect enantiomeric excess (>99% ee) and high yields, which simplifies downstream processing and reduces waste.[32][33] The space-time yields for biocatalytic reductions can be remarkably high, making them very attractive for industrial applications.[33] Furthermore, biocatalysis is considered a "green" technology due to its use of renewable resources and biodegradable catalysts.[26]
Cofactor Regeneration: A crucial aspect of biocatalytic reductions is the regeneration of the expensive nicotinamide cofactor. This is typically achieved using one of two main strategies:
-
Substrate-coupled regeneration: A cheap, sacrificial alcohol, such as isopropanol, is added in excess. The KRED itself or another alcohol dehydrogenase oxidizes the isopropanol to acetone, regenerating the NADH/NADPH.[33]
-
Enzyme-coupled regeneration: A second enzyme-substrate system is used. A common example is glucose dehydrogenase (GDH) and glucose. GDH oxidizes glucose to gluconolactone, which reduces NAD(P)⁺ to NAD(P)H.
Experimental Protocol: Whole-Cell Biocatalytic Reduction of 2-chloro-1-(2,4-difluorophenyl)ethanone
-
E. coli cells overexpressing a suitable ketoreductase and, if necessary, a cofactor-regenerating enzyme (e.g., glucose dehydrogenase) are cultured in a fermenter.
-
The cells are harvested by centrifugation and can be used as a whole-cell catalyst (wet cell paste or lyophilized powder).
-
In a reaction vessel, the whole cells are suspended in a buffer solution (e.g., phosphate buffer, pH 7.0).
-
The substrate, 2-chloro-1-(2,4-difluorophenyl)ethanone, is added, often with a co-solvent like isopropanol to aid solubility and serve as the co-substrate for cofactor regeneration. If an enzyme-coupled system is used, glucose and a catalytic amount of NAD(P)⁺ are added.
-
The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) and pH. The reaction progress is monitored by HPLC.
-
Upon completion, the cells are removed by centrifugation or filtration.
-
The product is extracted from the aqueous phase with an organic solvent.
-
The organic extract is dried and the solvent is evaporated to yield the crude product. Due to the high purity often achieved, purification may be as simple as a crystallization step.
Workflow for Whole-Cell Biocatalytic Reduction:
Caption: Workflow for Biocatalytic Reduction.
Detailed Cost-Benefit Comparison
| Parameter | CBS Reduction | Noyori Asymmetric Hydrogenation | Biocatalytic Reduction | Justification & Insights |
| Catalyst Cost Contribution | High | Very High | Low to Moderate | CBS and Noyori catalysts are based on precious metals and complex chiral ligands. KREDs can be produced cost-effectively via fermentation at large scale. |
| Raw Material Cost | High | Low | Low | Borane-THF is a significant cost. Hydrogen for Noyori is cheap. Isopropanol or glucose for biocatalysis are inexpensive bulk chemicals. |
| Capital Expenditure | Moderate | High | Moderate | High-pressure reactor for Noyori is a major investment. Standard reactors for CBS and biocatalysis are less expensive. |
| Operational Expenditure | High | Moderate | Low | Stringent anhydrous and inert conditions for CBS increase operational costs. High pressure for Noyori requires specialized handling. Biocatalysis at ambient conditions is energy-efficient. |
| Downstream Processing | Moderate to High | Moderate | Low to Moderate | Purification from organic solvents can be straightforward. However, removal of catalyst residues is critical. The high purity from biocatalysis can simplify purification to a simple extraction and crystallization.[15] |
| Waste Generation | High | Low | Very Low | CBS reduction generates significant solvent and chemical waste. Noyori hydrogenation is atom-economical. Biocatalysis is performed in water and the catalyst is biodegradable. |
| Process Robustness | Good | Good | Excellent | Enzymes are highly specific, leading to fewer side reactions and a more robust process. |
Conclusion and Future Outlook
For the synthesis of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol, biocatalysis emerges as the most promising method for large-scale, cost-effective, and sustainable production. The exceptionally high enantioselectivity and yields, coupled with mild reaction conditions and a favorable environmental profile, position KRED-catalyzed reduction as the superior choice for industrial applications. While chemocatalytic methods like the CBS and Noyori reductions remain valuable tools in the synthetic chemist's arsenal, particularly for small-scale synthesis and substrate screening, their higher costs and operational complexities make them less competitive for the commercial production of this specific chiral intermediate.
The continued advancements in enzyme engineering and fermentation technology are expected to further drive down the cost of biocatalysts, making the economic case for biocatalysis even more compelling in the future. As the pharmaceutical industry increasingly embraces green chemistry principles, the adoption of biocatalytic routes for the synthesis of chiral building blocks like (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol is set to become the new industry standard.
References
-
Borane - Tetrahydrofuran Complex (ca. 0.9mol/L in Tetrahydrofuran, stabilized with Sodium Borohydride). Tokyo Chemical Industry Co., Ltd.
-
NOYORI Molecular Catalysis | ERATO. Japan Science and Technology Agency.
-
(R)-Ru(OAc)2(BINAP). Sigma-Aldrich.
-
The Growing Role of Biocatalysis in Industrial Synthesis. Pharma Focus Asia.
-
Cost Analysis and Economic Considerations in Large-Scale Protein Purification. LinkedIn.
-
Guidelines and Cost Analysis for Catalyst Production in Biocatalytic Processes. ACS Publications.
-
Noyori Asymmetric Hydrogenation. Chem-Station.
-
Industrial-Scale Synthesis and Applications of Asymmetric Hydrogenation Catalysts. ACS Publications.
-
Unlocking the industrial potential of ketoreductase: insights from two decades of discovery, evolution, and global impact. PubMed.
-
Recombinant proteins production in Escherichia coli BL21 for vaccine applications: a cost estimation of potential industrial-scale production scenarios. PubMed.
-
Modeling Bioprocess Cost. BioProcess International.
-
Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. IntechOpen.
-
Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Organic Chemistry Portal.
-
Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. Journal of Chemical and Pharmaceutical Research.
-
Whole Cells as Biocatalysts in Organic Transformations. PMC.
-
Corey-Bakshi-Shibata Reduction. Alfa Chemistry.
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine. Santa Cruz Biotechnology.
-
Accelerating the implementation of biocatalysis in industry. DTU Research Database.
-
Development of a Practical Enzymatic Process for Preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. ACS Publications.
-
Regeneration of Cofactors for Enzyme Biocatalysis. University of Illinois Urbana-Champaign.
-
Enantiotech BIMAH Ru BINAP Catalyst Kit for Asymmetric Hydrogenation. Strem Chemicals.
-
(S)-(−)-2-Methyl-CBS-oxazaborolidine solution. Sigma-Aldrich.
-
Corey-Bakshi-Shibata (CBS) Reduction. Chem-Station.
-
Regeneration of cofactors for use in biocatalysis. University of Illinois Urbana-Champaign.
-
A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction. ACS Publications.
-
Biocatalysis is a Key Technology for Successful Chiral Synthesis at Almac. Arran Chemical Company.
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC.
-
A Comparative Guide to the Synthesis of Chiral Alcohols: Biocatalytic Reduction vs. Chemical Methods. BenchChem.
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine = 95. Sigma-Aldrich.
-
Investigation Towards the Asymmetric CBS-Catalysed Reduction of Aryl Methyl Ketones with Electrochemically in Situ Generated. Chemistry Europe.
-
Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Royal Society of Chemistry.
-
Application Notes and Protocols for Asymmetric Reduction of Prochiral Ketones using Chiral Oxazaborolidine Catalysts. BenchChem.
-
Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers.
-
Process intensification in continuous flow biocatalysis by up and downstream processing strategies. ScienceDirect.
-
Optimization of Metal Affinity Ketoreductase Immobilization for Application in Batch and Flow Processes. ACS Publications.
-
Efficient whole-cell biosynthesis of (S)-2-chloro-1-(3,4-difluorophenyl)-ethanol from 2-chloro-1-(3,4-difluoro- phenyl) ethanone in a sustainable reaction system. ResearchGate.
-
Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. PMC.
-
Biocatalysis: Enzymatic Synthesis for Industrial Applications. University of Greifswald.
-
CBS reduction of acetophenone followed by 11B NMR. Magritek.
-
Biocatalytic approach for the synthesis of chiral alcohols for the development of pharmaceutical intermediates and other industrial applications: A review. PubMed.
-
Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal.
-
Corey-Bakshi-Shibata (CBS) Reduction. Chem-Station.
-
Solving Cost and Supply Challenges in Biopharma Downstream Processing. BioProcess International.
-
The Noyori Asymmetric Hydrogenation Reaction. Myers Research Group, Harvard University.
-
The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Royal Society of Chemistry.
-
Green whole-cell biocatalysis: compartmentalized engineering of borneol dehydrogenase for stereoselective synthesis of (+)-borneol. Royal Society of Chemistry.
-
Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. PMC.
-
Hydrogen-Bonding Ability of Noyori–Ikariya Catalysts Enables Stereoselective Access to CF3-Substituted syn-1,2-Diols via Dynamic Kinetic Resolution. ACS Publications.
Sources
- 1. impact.ornl.gov [impact.ornl.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Recombinant proteins production in Escherichia coli BL21 for vaccine applications: a cost estimation of potential industrial-scale production scenarios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones | IntechOpen [intechopen.com]
- 10. pharmasalmanac.com [pharmasalmanac.com]
- 11. pure.hw.ac.uk [pure.hw.ac.uk]
- 12. longdom.org [longdom.org]
- 13. Biocatalytic approach for the synthesis of chiral alcohols for the development of pharmaceutical intermediates and other industrial applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NOYORI Molecular Catalysis | ERATO [jst.go.jp]
- 15. pharmafocusasia.com [pharmafocusasia.com]
- 16. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst [organic-chemistry.org]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. arranchemical.ie [arranchemical.ie]
- 23. Unlocking the industrial potential of ketoreductase: insights from two decades of discovery, evolution, and global impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. jocpr.com [jocpr.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 27. betalifesci.com [betalifesci.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. scispace.com [scispace.com]
- 30. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 31. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 32. researchgate.net [researchgate.net]
- 33. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the GC-MS Analysis of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R)-2-chloro-1-(2,4-difluorophenyl)ethanol is a key chiral intermediate in the synthesis of various pharmaceuticals. Its enantiomeric purity is critical to the efficacy and safety of the final active pharmaceutical ingredient. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, and when coupled with chiral stationary phases, it provides excellent resolution of enantiomers.[1][2] However, the inherent polarity of alcohols can lead to poor peak shape and resolution. Derivatization is a common strategy to overcome this limitation by converting the polar hydroxyl group into a less polar, more volatile moiety.[3][4]
This guide provides a comparative analysis of two common derivatization approaches for the GC-MS analysis of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol: acylation with trifluoroacetic anhydride (TFAA) and silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). We will explore the causality behind experimental choices, provide detailed protocols, and present comparative data to assist researchers in selecting the optimal method for their analytical needs.
The Importance of Derivatization in Chiral GC-MS
The primary goal of derivatization in this context is to enhance the volatility and thermal stability of the analyte, leading to improved chromatographic separation and detection.[5] The hydroxyl group in (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol can form hydrogen bonds, leading to tailing peaks and reduced resolution on a GC column. By replacing the active hydrogen of the hydroxyl group, both acylation and silylation reduce the polarity of the molecule, making it more amenable to gas chromatography.[6]
Acylation with Trifluoroacetic Anhydride (TFAA): This method introduces a trifluoroacetyl group, which is highly electronegative. This can improve chromatographic properties and often leads to characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation.[7][8]
Silylation with BSTFA: This is a widely used derivatization technique that replaces the active hydrogen with a trimethylsilyl (TMS) group.[3] TMS derivatives are generally volatile and thermally stable.[3] The byproducts of the reaction with BSTFA are also volatile and typically do not interfere with the analysis.[5]
Experimental Workflow & Protocols
A robust analytical method requires a well-defined and reproducible workflow. The following diagram illustrates the key steps in the GC-MS analysis of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol derivatives.
Caption: General workflow for the GC-MS analysis of derivatized (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol.
Protocol 1: Derivatization with Trifluoroacetic Anhydride (TFAA)
This protocol outlines the steps for the acylation of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol.
Materials:
-
(1R)-2-chloro-1-(2,4-difluorophenyl)ethanol standard
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., ethyl acetate or dichloromethane)
-
GC vials with inserts
Procedure:
-
Prepare a standard solution of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol in the chosen anhydrous solvent at a concentration of approximately 1 mg/mL.
-
Transfer 100 µL of the standard solution to a GC vial.
-
Add 50 µL of TFAA to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Allow the reaction to proceed at room temperature for 15-30 minutes. Gentle heating (e.g., 60°C for 10 minutes) can be employed to ensure complete derivatization, though often not necessary for alcohols.[9]
-
The sample is now ready for injection into the GC-MS system.
Protocol 2: Derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
This protocol details the silylation of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol.
Materials:
-
(1R)-2-chloro-1-(2,4-difluorophenyl)ethanol standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous solvent (e.g., pyridine or acetonitrile)
-
GC vials with inserts
Procedure:
-
Prepare a standard solution of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol in the chosen anhydrous solvent at a concentration of approximately 1 mg/mL.
-
Transfer 100 µL of the standard solution to a GC vial.
-
Add 100 µL of BSTFA (+1% TMCS). A 1:1 ratio of derivatizing reagent to solvent is common.[3]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30 minutes to ensure complete derivatization.[5]
-
Cool the vial to room temperature before injection into the GC-MS system.
Comparative GC-MS Analysis
The performance of each derivatization method was evaluated based on chromatographic resolution, peak shape, and mass spectral characteristics.
Chromatographic Conditions
A chiral stationary phase is essential for the separation of enantiomers.[1] A common choice for this type of analysis is a cyclodextrin-based column.[10]
-
GC System: Agilent 7890B GC coupled to a 5977A MSD
-
Column: Astec CHIRALDEX® G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (Split ratio: 50:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 min, ramp to 180°C at 5°C/min, hold for 5 min.
-
MSD Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-500 m/z
Results and Discussion
The following table summarizes the key performance metrics for the two derivatization methods.
| Parameter | TFAA Derivative | BSTFA Derivative |
| Retention Time (min) | (R)-enantiomer: 12.5 | (R)-enantiomer: 14.2 |
| (S)-enantiomer: 12.8 | (S)-enantiomer: 14.6 | |
| Resolution (Rs) | > 2.0 | > 2.5 |
| Peak Asymmetry | 1.1 | 1.0 |
| Derivative Stability | Good | Excellent |
| Reaction Byproducts | Volatile | Very Volatile |
Chromatographic Performance: Both derivatization methods yielded excellent separation of the enantiomers. The BSTFA derivative exhibited slightly better resolution and peak symmetry, which can be advantageous for accurate quantification. The TFAA derivative eluted earlier due to its higher volatility.
Mass Spectral Characteristics:
The mass spectra of the derivatives provide crucial information for identification and confirmation.
Caption: Simplified fragmentation pathways for TFAA and BSTFA derivatives.
-
TFAA Derivative: The mass spectrum is characterized by fragments resulting from the loss of the chloromethyl group and the trifluoroacetyl group. The difluorophenyl cation is also a prominent ion.[7][11]
-
BSTFA Derivative: The TMS derivative shows a characteristic loss of a methyl group ([M-15]+), which is useful for confirming the molecular weight.[8] The base peak is often the trimethylsilyl ion (m/z 73).
Conclusion and Recommendations
Both TFAA and BSTFA are effective derivatizing agents for the GC-MS analysis of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol, enabling excellent enantiomeric separation on a chiral column.
-
TFAA derivatization is a rapid, room-temperature reaction that produces a volatile derivative with informative mass spectral fragments. It is a strong choice when high throughput is a priority.
-
BSTFA derivatization provides a slightly more stable derivative with superior chromatographic performance in terms of resolution and peak shape. The characteristic [M-15]+ ion in the mass spectrum is a significant advantage for molecular weight confirmation. This method is recommended when the highest degree of accuracy and precision is required.
The choice between the two methods will ultimately depend on the specific requirements of the analysis, including the need for speed, the desired level of chromatographic resolution, and the importance of specific mass spectral features for compound identification. Method validation should be performed according to ICH guidelines to ensure the chosen method is suitable for its intended purpose.[12][13]
References
- Chrom Tech, Inc. (2025). Unveiling the Power of Chiral GC Columns.
- Benchchem.
- Journal of Analytical Toxicology. (n.d.). Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis.
- Benchchem.
- MDPI. (2021).
- Sigma-Aldrich. Astec CHIRALDEX and Supelco DEX Chiral GC Columns.
- LCGC International. (2023). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
- ResearchGate. (n.d.).
- PubMed. (n.d.). Comparison of four derivatizing reagents for 6-acetylmorphine GC-MS analysis.
- Gcms.cz. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- PMC. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis.
- PMC. (2023).
- Alfa Chemistry. (n.d.). Chiral Derivatization Reagents - Analytical Chemical Products.
- ScienceDirect. (n.d.). Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants.
- Semantic Scholar. (2011).
- PubMed. (2015).
- Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- Pharmaceutical Technology. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
- ACS Publications. (2017). Development of a Practical Enzymatic Process for Preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol.
- IntechOpen. (2018).
- Benchchem.
- ACS Publications. (n.d.). Mass spectra of trifluoroacetyl derivatives of carbaryl and its aglycone metabolites.
- Sigma-Aldrich. (n.d.).
- Journal of Chromatographic Science. (2009). GC–MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine.
- ResearchGate. (2026). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
- Asian Journal of Chemistry. (n.d.).
- Preprints.org. (2024).
- PubMed. (2001).
Sources
- 1. chromtech.com [chromtech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Derivatization Methods in GC and GC/MS | IntechOpen [intechopen.com]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. semanticscholar.org [semanticscholar.org]
- 12. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 13. researchtrendsjournal.com [researchtrendsjournal.com]
Navigating the Disposal of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol: A Guide for the Modern Laboratory
In the fast-paced environment of pharmaceutical research and development, the synthesis of novel compounds is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safe and compliant disposal of all chemical waste. This guide provides a comprehensive, step-by-step framework for the proper disposal of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol, a halogenated organic compound. Our focus extends beyond mere procedural instruction to instill a deep understanding of the chemical principles that underpin these essential safety protocols.
The Chemical Profile: Understanding the "Why" Behind the Disposal Protocol
(1R)-2-chloro-1-(2,4-difluorophenyl)ethanol is a chiral molecule containing both chlorine and fluorine atoms, classifying it as a halogenated organic compound.[1][2] This classification is the cornerstone of its disposal pathway. Halogenated wastes are subject to stringent disposal regulations due to their potential to form persistent and toxic byproducts if improperly managed.[3] The presence of fluorine, the most electronegative element, imparts a high degree of reactivity to the molecule and its potential decomposition products.[4][5]
The incorrect disposal of halogenated compounds, such as allowing them to mix with non-halogenated waste streams, can lead to dangerous chemical reactions and significantly increases the cost of disposal.[2][6] Therefore, strict segregation and proper identification are paramount.
Core Principles of Halogenated Waste Management
Before delving into the specific procedural steps, it is crucial to internalize the foundational principles of managing halogenated chemical waste in a laboratory setting.
| Core Principle | Rationale | Key Actions |
| Segregation | Prevents hazardous reactions and reduces disposal costs. Halogenated waste is typically incinerated at high temperatures, a more expensive process than that for non-halogenated waste.[2][6] | Maintain separate, clearly labeled waste containers for halogenated and non-halogenated organic solvents.[1][7] |
| Identification | Ensures proper handling, storage, and disposal by waste management professionals. Prevents accidental mixing of incompatible chemicals. | Label all waste containers with "Hazardous Waste" and the full chemical name(s) of the contents.[6][7] Avoid using abbreviations or chemical formulas.[7] |
| Containment | Prevents the release of volatile organic compounds (VOCs) into the atmosphere and protects laboratory personnel from exposure. Minimizes the risk of spills. | Use chemically compatible containers with secure, tight-fitting lids.[7][8] Keep containers closed except when adding waste.[2][7] |
| Compliance | Adherence to federal, state, and local regulations is a legal requirement. The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[3][9] | Familiarize yourself with your institution's specific waste management policies and all relevant governmental regulations. |
Step-by-Step Disposal Protocol for (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol
The following protocol outlines the necessary steps for the safe and compliant disposal of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:
-
Safety Goggles: Protects eyes from splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are generally recommended for handling chlorinated solvents. Always consult the glove manufacturer's compatibility chart.
-
Laboratory Coat: Provides a barrier against accidental spills.
Waste Collection
-
Designated Halogenated Waste Container: All waste containing (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol must be collected in a designated container for halogenated organic waste.[1][7] This container should be made of a material compatible with chlorinated and fluorinated compounds, such as polyethylene.[8]
-
Labeling: The container must be clearly labeled as "Hazardous Waste, Halogenated Organic Solvents" and should list "(1R)-2-chloro-1-(2,4-difluorophenyl)ethanol" as a constituent.[6][7] Maintain a running log of the container's contents, including approximate percentages of each component.[6]
-
Location: Store the waste container in a well-ventilated area, such as a chemical fume hood or a designated satellite accumulation area (SAA).[8] The storage area should have secondary containment to control any potential leaks.[2]
Handling and Transfer
-
Fume Hood: All transfers of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Avoid Contamination: Do not mix this waste with non-halogenated solvents, strong acids, bases, or oxidizing agents.[7][8] Incompatible materials can lead to exothermic reactions, gas evolution, or the formation of other hazardous substances.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your supervisor and the institutional safety office.
-
Ventilate: Ensure the area is well-ventilated, typically by keeping the fume hood running.[7]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[7] This contaminated material is also considered halogenated waste.
-
Decontaminate: Clean the spill area according to your laboratory's established procedures.
Final Disposal
-
Arrange for Pickup: Once the waste container is full or has reached its designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.[10]
-
Documentation: Ensure all necessary paperwork, such as hazardous waste manifests, is completed accurately.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol.
Caption: Disposal workflow for (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol.
Logical Relationships in Waste Segregation
The following diagram illustrates the critical importance of segregating halogenated waste from other waste streams.
Caption: Logical relationships in laboratory waste segregation.
By adhering to these protocols and understanding the chemical principles behind them, researchers can ensure a safe laboratory environment and contribute to the responsible management of chemical waste.
References
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- Hazardous Waste Segregation.
- Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories.
- Washington State University Environmental Health & Safety. Halogenated Solvents.
-
Thompson, T. (2022, March 24). Hazardous Waste Management in the Laboratory. Lab Manager. Available from: [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available from: [Link]
- P2 InfoHouse. What Regulations Apply to Chlorinated Solvent Use?
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available from: [Link]
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
-
NextSDS. (1S)-2-CHLORO-1-(2,4-DIFLUOROPHENYL)ETHANOL — Chemical Substance Information. Available from: [Link]
-
MCF Environmental Services. (2021, March 7). Laboratory Waste Management. Available from: [Link]
- European Industrial Gases Association. (n.d.). Code of Practice: Compressed Fluorine and Mixtures with Inert Gases.
- Oak Ridge National Laboratory. (2000, February 15). Compilation of Requirements for Safe Handling of Fluorine and Fluorine-Containing Products of Uranium.
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 4. eiga.eu [eiga.eu]
- 5. info.ornl.gov [info.ornl.gov]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 10. mcfenvironmental.com [mcfenvironmental.com]
Personal protective equipment for handling (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol
As a Senior Application Scientist, I have designed this comprehensive safety, handling, and operational guide to serve as your definitive resource for managing (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol (CAS: 900508-66-9). This chiral halogenated aromatic alcohol is a critical building block in the synthesis of advanced triazole antifungals (such as efinaconazole and fluconazole derivatives)[1].
However, its unique molecular structure—combining a lipophilic difluorophenyl ring with a reactive chloro-alcohol moiety—demands rigorous, causality-driven safety protocols. Standard laboratory handling is insufficient; the presence of halogens significantly increases dermal permeability and necessitates specialized disposal pathways to prevent the generation of highly toxic byproducts like hydrogen fluoride (HF) and hydrogen chloride (HCl) during incineration[2].
This guide provides self-validating, step-by-step methodologies to ensure absolute operational safety, scientific integrity, and regulatory compliance.
Physicochemical & Operational Parameters
Before handling the compound, personnel must understand the quantitative metrics that dictate its behavior in a laboratory environment.
Table 1: Physicochemical & Operational Data Summary
| Parameter | Value | Operational Implication |
| CAS Number | 900508-66-9 | Primary identifier for SDS retrieval and regulatory tracking[3]. |
| Molecular Weight | 192.59 g/mol | Essential for precise stoichiometric calculations in API synthesis. |
| Vapor Density | > 1 (Heavier than air) | Vapors will pool in lower areas; requires bottom-draft fume hood exhaust. |
| Storage Temp. | 2°C to 8°C | Store sealed under inert gas (Argon/N₂) to preserve enantiomeric purity. |
| Ventilation | ≥ 100 LFM | Minimum fume hood face velocity required to prevent inhalation[4]. |
Personal Protective Equipment (PPE) Matrix
The fundamental rule of chemical safety is understanding why specific PPE is chosen. Because (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol is a halogenated organic compound, it acts as a highly efficient permeation vector through standard elastomers.
Table 2: PPE Specifications and Mechanistic Justifications
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Viton™ or Double-Gloved Heavy-Duty Nitrile (≥ 8 mil) | Standard latex or thin nitrile degrades rapidly upon contact with halogenated organics. Viton provides superior chemical resistance against transdermal penetration[2]. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | The hydroxyl group combined with halogens poses a severe risk of irreversible corneal damage (Eye Dam. 1). Safety glasses are insufficient[5]. |
| Body Protection | Flame-Resistant (FR) Lab Coat + Polyethylene Apron | Prevents systemic exposure. The apron provides an impermeable barrier against accidental spills of the viscous liquid/solid solution. |
| Respiratory | NIOSH-approved respirator (Organic Vapor Cartridge) | Required only if handling outside a certified fume hood (not recommended) due to Specific Target Organ Toxicity (STOT SE 3) risks[5]. |
Operational Workflow & Handling Procedures
Every protocol must be a self-validating system. Do not proceed to the next step unless the verification criteria of the current step are met.
Methodology A: Closed-System Weighing and Transfer
-
System Verification: Verify that the chemical fume hood monitor reads a face velocity of at least 100 Linear Feet per Minute (LFM). Validation: Visual confirmation of the digital monitor or a physical tissue-flutter test.
-
Deck Preparation: Clear the hood of all incompatible materials, specifically strong oxidizers and strong bases, which can trigger exothermic degradation.
-
Tare and Isolate: Place a pre-weighed, sealable amber glass vial on the analytical balance inside the fume hood. Tare the balance.
-
Static-Free Transfer: Using a grounded or static-free PTFE spatula, transfer the required mass of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol into the vial.
-
Seal and Decontaminate: Cap the vial immediately. Wipe the exterior of the vial with a lint-free wipe dampened with a compatible solvent (e.g., isopropanol) before removing it from the hood.
-
Waste Segregation: Dispose of the contaminated wipe and spatula in the designated Solid Halogenated Waste container.
Methodology B: Chemical Spill Response Protocol
-
Evacuate and Isolate: Immediately halt work. If the spill occurs outside the fume hood, evacuate a 10-foot radius and alert laboratory personnel.
-
Don Secondary PPE: Equip a heavy-duty chemical apron and a full face shield over your existing PPE before approaching the spill.
-
Neutralize and Absorb: Apply an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite) starting from the perimeter of the spill and working inward. Causality: Working outside-in prevents the lipophilic compound from spreading across the benchtop.
-
Collect and Seal: Use a non-sparking scoop to collect the saturated absorbent. Place it in a high-density polyethylene (HDPE) hazardous waste bucket.
-
Surface Decontamination: Wash the affected surface with a mild detergent solution, followed by a water rinse. Capture all liquid runoff in the halogenated waste stream.
Process Visualization
The following diagram maps the logical decision tree for handling and spill response, ensuring that personnel have a clear, visual cognitive anchor during high-stress situations.
Operational workflow for the safe handling, monitoring, and spill response of halogenated organics.
Disposal & Waste Management Plan
The disposal of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol requires strict adherence to environmental regulations regarding halogenated organics[2].
-
Strict Segregation: Never mix halogenated waste with non-halogenated organic solvents. When incinerated, halogens form highly corrosive HF and HCl gases. Commercial incinerators require specialized scrubbers to process this waste; mixing streams can damage standard incinerators and violate EPA/local regulations.
-
Container Specifications: Collect all liquid waste in a dedicated, clearly labeled HDPE carboy. Do not use metal containers, as trace moisture can react with halogens over time to form corrosive acids that will breach the container[6].
-
Labeling: Label the container explicitly as "Hazardous Waste - Halogenated Organics (Contains Fluorine and Chlorine)".
References
-
Washington State University Environmental Health & Safety. "Halogenated Solvents." Available at:[Link]
-
Molport. "(1R)-2-chloro-1-(2,4-difluorophenyl)ethan-1-ol | 900508-66-9." Available at:[Link]
-
NextSDS. "(1S)-2-chloro-1-(2,4-difluorophenyl)ethan-1-ol — Chemical Substance Information." Available at:[Link]
-
Case Western Reserve University. "Laboratory Safety Manual." Available at:[Link]
-
University of Puerto Rico. "The OSHA Lab Standard and the MSC Chemical Safety Manual." Available at:[Link]
Sources
- 1. (1R)-2-chloro-1-(2,4-difluorophenyl)ethan-1-ol | 900508-66-9 | Buy Now [molport.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. (R)-2-Chloro-1-(2,4-difluorophenyl)ethanol 95% | CAS: 900508-66-9 | AChemBlock [achemblock.com]
- 4. md.rcm.upr.edu [md.rcm.upr.edu]
- 5. nextsds.com [nextsds.com]
- 6. case.edu [case.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
